4-Tert-amylbenzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-(2-methylbutan-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-4-11(2,3)9-5-7-10(8-6-9)15(12,13)14/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBQFZZPRWQTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624308 | |
| Record name | 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169677-20-7 | |
| Record name | 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Tert-amylbenzenesulfonyl chloride chemical properties and structure
An In-depth Technical Guide to 4-Tert-amylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond a simple data summary to provide a deeper understanding of the compound's structural nuances, reactivity, and strategic applications, grounded in established chemical principles.
Strategic Overview: The Value Proposition of the tert-Amyl Moiety
Arylsulfonyl chlorides are a cornerstone of medicinal chemistry, primarily serving as electrophilic precursors for the synthesis of sulfonamides—a privileged scaffold found in a vast array of therapeutic agents. The specific substitution on the aromatic ring is not merely a point of diversity but a critical design element that modulates the physicochemical and pharmacokinetic properties of the final molecule.
While simpler analogs like p-toluenesulfonyl chloride (TsCl) are ubiquitous, this compound offers a distinct advantage: a bulky, lipophilic tert-amyl (tert-pentyl) group. The introduction of this group can:
-
Enhance Lipophilicity: Increase the octanol/water partition coefficient (LogP), which can improve membrane permeability and oral absorption of derivative drug candidates.
-
Introduce Steric Influence: The size of the tert-amyl group can enforce specific conformations or provide crucial steric interactions within a biological target's binding pocket, potentially leading to improved potency and selectivity.
-
Modulate Metabolism: The quaternary carbon of the tert-amyl group is resistant to oxidative metabolism, which can improve the metabolic stability and half-life of a drug molecule.
This guide will explore the fundamental properties of this reagent and provide the technical foundation needed for its effective use in a research and development setting.
Molecular Architecture and Physicochemical Profile
The defining features of this compound are its aromatic core, the highly reactive sulfonyl chloride functional group, and the influential tert-amyl substituent.
Structural and Chemical Identity
The molecule consists of a benzene ring para-substituted with the sulfonyl chloride and tert-amyl groups. The tert-amyl group is formally named 2-methylbutan-2-yl.
Diagram: Annotated Structure of this compound
Caption: Structure of this compound showing key functional groups.
Core Physicochemical Data
The following table summarizes the essential physicochemical properties of the compound. This data is critical for reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 25241-76-1 | |
| Molecular Formula | C₁₁H₁₅ClO₂S | |
| Molecular Weight | 246.75 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 45-49 °C | |
| Boiling Point | 145-150 °C @ 2 mmHg | |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Acetone). Reacts violently with water and protic solvents. |
Synthesis and Chemical Reactivity
Manufacturing Pathway: Chlorosulfonation
The standard industrial synthesis of this compound is achieved via the electrophilic chlorosulfonation of tert-amylbenzene. This reaction leverages the electron-donating, ortho-para directing nature of the alkyl group to favor substitution at the sterically accessible 4-position.
Diagram: Synthetic Workflow
Caption: A typical process flow for the synthesis of this compound.
Field-Proven Experimental Protocol
This protocol is a representative procedure for the chlorosulfonation of an alkylbenzene and should be performed with rigorous safety precautions.
Causality Note: The reaction is kept at low temperature initially to control the high reactivity of chlorosulfonic acid and to minimize the formation of side products, such as the corresponding sulfonic acid or disubstituted products. The slow, controlled addition is critical to manage the exothermic nature of the reaction.
-
Inert Setup: Equip a three-neck, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a caustic scrub to neutralize the HCl gas byproduct. Ensure the entire apparatus is dry.
-
Charge Reactor: Charge the flask with tert-amylbenzene (1.0 eq).
-
Cooling: Immerse the flask in an ice/salt bath to cool the internal temperature to 0–5 °C.
-
Reagent Addition: Charge the dropping funnel with chlorosulfonic acid (2.0–2.5 eq). Add the acid dropwise to the stirring tert-amylbenzene over 1–2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress by TLC or a small-scale quench and NMR analysis.
-
Quench & Isolation: In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. This step is highly exothermic and releases HCl gas. The product will precipitate as a white or off-white solid.
-
Purification: Collect the crude solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper. The product can be further purified by recrystallization from a suitable non-protic solvent system (e.g., hexane).
Core Reactivity: Sulfonamide Synthesis
The primary utility of this reagent is its reaction with primary and secondary amines to form sulfonamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by elimination of chloride. A non-nucleophilic base (e.g., pyridine, triethylamine) is required to scavenge the HCl generated.
Mechanism Insight: The choice of base is important. Pyridine can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which accelerates the reaction. Hindered bases like triethylamine primarily serve as proton scavengers.
Applications in Drug Discovery
The 4-tert-amylbenzenesulfonyl scaffold has been incorporated into various biologically active agents. Its lipophilic character is often exploited to improve target engagement in hydrophobic binding pockets.
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding pharmacophore in carbonic anhydrase inhibitors used to treat glaucoma and other conditions. The tert-amyl "tail" can extend into hydrophobic regions of the enzyme's active site to enhance binding affinity.
-
Antiviral Agents: In the design of protease inhibitors, the sulfonamide moiety can act as a non-hydrolyzable transition-state isostere, while the lipophilic tail contributes to binding energy.
-
Kinase Inhibitors: The scaffold can be used to probe hydrophobic pockets adjacent to the ATP binding site in various kinases.
Analytical Characterization Profile
Confirming the identity and purity of this compound is essential. The following table outlines the expected spectroscopic signatures.
| Technique | Expected Signature |
| ¹H NMR | Aromatic Region: Two doublets (~7.5-8.0 ppm, J ≈ 8.5 Hz) characteristic of a 1,4-disubstituted benzene ring. Aliphatic Region: Signals for the tert-amyl group: a singlet (~0.7 ppm, 6H) for the two equivalent methyl groups, a quartet (~1.8 ppm, 2H) for the CH₂ group, and a triplet (~1.0 ppm, 3H) for the terminal CH₃ group. |
| ¹³C NMR | Aromatic Region: Four signals, two for substituted carbons and two for protonated carbons. Aliphatic Region: Signals corresponding to the unique carbons of the tert-amyl group. |
| IR Spectroscopy | Strong, characteristic S=O asymmetric and symmetric stretching bands around 1375 cm⁻¹ and 1170 cm⁻¹ , respectively. C-H stretching bands below 3000 cm⁻¹. |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 246, with a characteristic M+2 peak at m/z 248 (~1/3 intensity) due to the ³⁷Cl isotope. Fragmentation often involves loss of Cl (m/z 211) and the SO₂Cl group. |
Safety and Handling Protocols
Trustworthiness: The protocols described below are self-validating systems for ensuring laboratory safety when handling this class of reagents.
-
Corrosivity: this compound is a corrosive solid. It causes severe skin burns and serious eye damage.[1][2]
-
Reactivity with Water: It reacts violently with water, alcohols, and other protic nucleophiles, releasing corrosive hydrogen chloride (HCl) gas. This reaction is highly exothermic.
-
Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or neoprene may be required), and chemical splash goggles with a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong shelf life.
References
-
Cheméo. (n.d.). Chemical Properties of 4-t-Butylbenzenesulfonyl chloride (CAS 15084-51-2). [Link]
- Google Patents. (2012). CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis.
-
PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to 4-tert-Butylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive technical overview of 4-tert-butylbenzenesulfonyl chloride, a key reagent in organic synthesis. While the initial query mentioned "4-tert-amylbenzenesulfonyl chloride," publicly available scientific and commercial data predominantly point to the widespread use and documentation of the tert-butyl analogue. This document will, therefore, focus on 4-tert-butylbenzenesulfonyl chloride, assuming it to be the compound of interest for most research and development applications.
This sulfonyl chloride is characterized by the presence of a bulky tert-butyl group on the benzene ring, which imparts unique solubility and reactivity properties. These characteristics make it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This guide will delve into its fundamental properties, synthesis, reactivity, and applications, providing practical insights for its effective use in a laboratory setting.
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective handling and for optimizing reaction conditions.
| Property | Value | Source |
| CAS Number | 15084-51-2 | [1][2][3][4][5] |
| Molecular Weight | 232.73 g/mol | [1][2][3][6] |
| Molecular Formula | C₁₀H₁₃ClO₂S | [3][4][6] |
| Appearance | Solid | [1][2] |
| Melting Point | 78-81 °C | [1][2] |
| SMILES | CC(C)(C)c1ccc(cc1)S(Cl)(=O)=O | [1][2] |
| InChI | 1S/C10H13ClO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 4-tert-butylbenzenesulfonyl chloride is typically achieved through the sulfonation of tert-butylbenzene followed by chlorination.
Workflow for the Synthesis of 4-tert-Butylbenzenesulfonyl Chloride
Caption: A simplified workflow for the two-step synthesis of 4-tert-butylbenzenesulfonyl chloride.
Expertise in Practice: The choice of sulfonating and chlorinating agents is critical and depends on the desired scale and purity. For instance, using fuming sulfuric acid (oleum) as the sulfonating agent can lead to higher yields but may also result in polysulfonated byproducts. The subsequent chlorination with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.
Key Reactions and Applications in Drug Development
4-tert-Butylbenzenesulfonyl chloride is a versatile reagent primarily used for the introduction of the 4-tert-butylbenzenesulfonyl (busyl) group into molecules. This group can serve as a protecting group for amines, alcohols, and other nucleophiles, or it can be a key pharmacophore in the final active pharmaceutical ingredient (API).
Formation of Sulfonamides
The reaction with primary and secondary amines to form sulfonamides is a cornerstone of its application.
Caption: General scheme for the synthesis of sulfonamides from 4-tert-butylbenzenesulfonyl chloride.
Trustworthiness of the Protocol: The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is essential. This base neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Formation of Sulfonate Esters
The reaction with alcohols yields sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.
Experimental Protocol: Synthesis of a Sulfonate Ester
-
Dissolution: Dissolve the alcohol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.
-
Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution.
-
Reagent Addition: Add 4-tert-butylbenzenesulfonyl chloride (1.1-1.2 equivalents) portion-wise to the cooled solution. The slow addition helps to maintain temperature control.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sulfonate ester.
Safety and Handling
As with all sulfonyl chlorides, 4-tert-butylbenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It is classified as a hazardous substance.
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.
-
Precautionary Statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310 - Immediately call a POISON CENTER or doctor/physician.
Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
4-tert-Butylbenzenesulfonyl chloride is a valuable and versatile reagent in modern organic synthesis. Its unique properties, conferred by the tert-butyl group, make it an important building block in the development of new chemical entities. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its successful application in research and development.
References
-
PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. Retrieved from [Link][3]
-
Cheméo. (n.d.). Chemical Properties of 4-t-Butylbenzenesulfonyl chloride (CAS 15084-51-2). Retrieved from [Link][6]
-
NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved from [Link][7]
Sources
- 1. 4-tert-Butylbenzenesulfonyl chloride 98 15084-51-2 [sigmaaldrich.com]
- 2. 4-tert-Butylbenzenesulfonyl chloride 98 15084-51-2 [sigmaaldrich.com]
- 3. 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 15084-51-2|4-tert-Butylbenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. 4-tert-Butylbenzenesulfonyl chloride | 15084-51-2 [chemicalbook.com]
- 6. 4-t-Butylbenzenesulfonyl chloride (CAS 15084-51-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
Spectroscopic and Synthetic Elucidation of 4-Tert-amylbenzenesulfonyl Chloride: A Technical Guide for Advanced Research
This comprehensive technical guide provides an in-depth exploration of 4-tert-amylbenzenesulfonyl chloride (also known as 4-tert-pentylbenzenesulfonyl chloride), a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its spectroscopic characteristics and a robust protocol for its synthesis. In the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles and comparative analysis with structurally similar compounds.
Introduction: The Significance of Arylsulfonyl Chlorides
Arylsulfonyl chlorides are a pivotal class of organic compounds, widely employed as versatile reagents in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their utility primarily stems from the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing functional groups. The 4-tert-amyl substituent on the benzene ring imparts specific solubility and steric properties to the molecule, making this compound a valuable building block for targeted molecular design.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution reaction of tert-amylbenzene with chlorosulfonic acid. This method is a well-established and reliable procedure for the preparation of arylsulfonyl chlorides.
Experimental Protocol: Chlorosulfonation of Tert-amylbenzene
Materials:
-
Tert-amylbenzene (2-methyl-2-phenylbutane)
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-amylbenzene (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C with continuous stirring.
-
Slowly add chlorosulfonic acid (1.1 equivalents) dropwise from the dropping funnel to the stirred solution, ensuring the temperature is maintained at or below 5 °C. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Self-Validation: The successful synthesis of the target compound can be confirmed by the spectroscopic methods detailed in the following sections. The presence of the characteristic sulfonyl chloride and tert-amyl functional groups in the NMR, IR, and MS spectra will validate the outcome of this protocol.
Spectroscopic Characterization of this compound
As of the latest literature review, publicly accessible, experimentally verified spectroscopic data for this compound is not available. Therefore, the following sections provide a detailed prediction of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. These predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with the known spectral data of the structurally analogous compound, 4-tert-butylbenzenesulfonyl chloride.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | Doublet | 2H | Aromatic protons ortho to the SO₂Cl group |
| ~7.6 | Doublet | 2H | Aromatic protons meta to the SO₂Cl group |
| ~1.7 | Quartet | 2H | -CH₂- protons of the ethyl group |
| ~1.3 | Singlet | 6H | Two equivalent -CH₃ groups of the tert-amyl group |
| ~0.7 | Triplet | 3H | -CH₃ protons of the ethyl group |
Expert Insight: The downfield shift of the aromatic protons is due to the strong electron-withdrawing effect of the sulfonyl chloride group. The splitting pattern of these aromatic protons (two doublets) is characteristic of a 1,4-disubstituted benzene ring. The aliphatic region will show a quartet for the methylene protons and a triplet for the terminal methyl protons of the ethyl group, a classic ethyl group splitting pattern. The two methyl groups attached to the quaternary carbon will appear as a singlet.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155 | Quaternary aromatic carbon attached to the tert-amyl group |
| ~145 | Quaternary aromatic carbon attached to the SO₂Cl group |
| ~129 | Aromatic CH carbons ortho to the SO₂Cl group |
| ~126 | Aromatic CH carbons meta to the SO₂Cl group |
| ~38 | Quaternary carbon of the tert-amyl group |
| ~32 | -CH₂- carbon of the ethyl group |
| ~28 | -CH₃ carbons of the tert-amyl group |
| ~9 | -CH₃ carbon of the ethyl group |
Expert Insight: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the electron-donating tert-amyl group will be shielded compared to the carbon attached to the electron-withdrawing sulfonyl chloride group. The aliphatic carbon signals will appear in the upfield region of the spectrum.
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and the substituted benzene ring.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2970-2850 | Strong | Aliphatic C-H stretching |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |
| ~1380, ~1180 | Strong | Asymmetric and symmetric S=O stretching of the sulfonyl chloride |
| ~830 | Strong | C-H out-of-plane bending for a 1,4-disubstituted benzene ring |
| ~600 | Medium | C-S stretching |
| ~550 | Medium | S-Cl stretching |
Expert Insight: The most prominent and diagnostic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. The presence of a strong band around 830 cm⁻¹ is also a key indicator of the 1,4-disubstitution pattern on the benzene ring.
Predicted Mass Spectrum (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
| Predicted m/z | Relative Intensity | Assignment |
| 246/248 | Moderate | Molecular ion [M]⁺ and its ³⁷Cl isotope peak |
| 211 | High | [M - Cl]⁺ |
| 183 | High | [M - C₄H₉]⁺ (loss of tert-butyl radical) |
| 117 | Moderate | [C₉H₁₃]⁺ (tert-amylbenzene cation) |
| 91 | Moderate | Tropylium ion [C₇H₇]⁺ |
Expert Insight: The molecular ion peak should be observable, with the characteristic M+2 peak for the chlorine isotope at approximately one-third the intensity of the M peak. The fragmentation will likely involve the loss of a chlorine radical, the tert-amyl group, and cleavage of the sulfonyl group, leading to the formation of stable carbocations.
Visualizing the Synthetic Workflow
To provide a clear overview of the synthesis process, the following workflow diagram has been generated using Graphviz.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic properties of this compound. The detailed, self-validating protocol for its preparation offers a reliable method for researchers to obtain this valuable synthetic intermediate. While experimental spectroscopic data is currently unavailable in the public domain, the predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on sound chemical principles and comparative analysis, serve as a robust guide for the characterization of the synthesized product. This document aims to empower researchers in their synthetic endeavors by providing both practical experimental guidance and a solid theoretical framework for product analysis.
References
- Note: As no direct literature sources for the synthesis or spectroscopic data of this compound were found, this reference section provides authoritative sources for the general principles and techniques discussed in this guide.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
NIST Chemistry WebBook. Spectral data for related compounds such as 4-tert-butylbenzenesulfonyl chloride. [Link]
Navigating Steric Challenges: An In-depth Technical Guide to Sulfonylation Reactions Using Bulky Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance and Evolving Challenges of the Sulfonamide Bond
The sulfonamide functional group is a cornerstone of modern medicinal chemistry and organic synthesis. Its presence in a vast array of pharmaceuticals, from antibacterial agents to diuretics and antiretrovirals, underscores its significance.[1] The synthesis of sulfonamides and sulfonate esters, however, is not without its challenges, particularly when dealing with sterically hindered substrates. The reaction of a sterically demanding alcohol or amine with a conventional sulfonyl chloride can be sluggish, inefficient, or fail altogether due to non-bonded interactions impeding the approach of the nucleophile to the electrophilic sulfur center.[2]
This technical guide provides a comprehensive exploration of sulfonylation reactions employing bulky sulfonyl chlorides, a strategy designed to overcome these steric impediments. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for experimental design, and offer detailed, field-proven protocols for the successful synthesis of sterically encumbered sulfonamides and sulfonate esters.
I. Mechanistic Considerations: Understanding the "Why" Behind the "How"
The successful sulfonylation of a sterically hindered substrate hinges on a nuanced understanding of the reaction mechanism. The choice of sulfonyl chloride, base, and solvent are not arbitrary but are dictated by the specific steric and electronic properties of the reactants.
The Role of the Bulky Sulfonyl Chloride
Bulky sulfonyl chlorides, such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) and various nitrobenzenesulfonyl (nosyl) chlorides, are not merely larger versions of their less-hindered counterparts. Their utility stems from a combination of electronic and steric effects. The bulky substituents on the aryl ring can, counterintuitively, enhance the reactivity of the sulfonyl chloride by creating a sterically congested ground state. This ground-state strain is released upon moving towards the transition state, thereby lowering the activation energy of the reaction.[3]
Furthermore, the steric bulk of these reagents can impart selectivity in molecules with multiple nucleophilic sites, favoring reaction at the less hindered position.[4]
The Critical Choice of Base: A Tale of Two Mechanisms
The base employed in a sulfonylation reaction is not merely a proton scavenger for the liberated HCl. Its identity can fundamentally alter the reaction pathway, especially when dealing with challenging substrates. Two primary mechanisms are at play:
-
General Base Catalysis: Non-nucleophilic, sterically hindered bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) primarily function to neutralize the HCl produced during the reaction. In this scenario, the alcohol or amine directly attacks the sulfonyl chloride. For sterically hindered nucleophiles, this direct attack can be slow.[5]
-
Nucleophilic Catalysis: Smaller, more nucleophilic bases like pyridine and, most notably, 4-(dimethylamino)pyridine (DMAP), can act as nucleophilic catalysts.[1][6] These catalysts operate by first attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is significantly more electrophilic than the parent sulfonyl chloride, rendering it more susceptible to attack by even a sterically hindered alcohol or amine.[6][7] DFT calculations have shown that the energy barrier for the formation of the DMAP-sulfonyl intermediate is significantly lower than that for intermediates formed with more hindered bases like collidine, explaining its superior catalytic activity.[6]
Solvent Effects: More Than Just a Medium
The choice of solvent can significantly influence reaction rates and outcomes. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly employed to avoid hydrolysis of the reactive sulfonyl chloride.[8] For particularly sluggish reactions involving highly hindered substrates, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be beneficial by enhancing the solubility of reactants and stabilizing charged intermediates.[6]
II. A Curated Arsenal of Bulky Sulfonylating Agents
A variety of bulky sulfonyl chlorides are commercially available, each with its own set of advantages for specific applications.
| Sulfonyl Chloride | Structure | Key Features & Applications |
| 2,4,6-Triisopropyl-benzenesulfonyl chloride (TPSCl) | [(CH₃)₂CH]₃C₆H₂SO₂Cl | Highly sterically hindered, enhances selectivity. Widely used as a condensing agent in oligonucleotide and phospholipid synthesis.[5] |
| 2-Nitrobenzenesulfonyl chloride (o-NsCl) | o-NO₂C₆H₄SO₂Cl | The nosyl group is a robust protecting group for amines, stable to acidic conditions. It can be readily cleaved under mild conditions using a thiol nucleophile (Fukuyama deprotection).[9] |
| 4-Nitrobenzenesulfonyl chloride (p-NsCl) | p-NO₂C₆H₄SO₂Cl | Similar to o-NsCl, used for amine protection. The choice between ortho and para isomers can sometimes influence reactivity and ease of deprotection. |
| 2,4-Dinitrobenzene-sulfonyl chloride (DNsCl) | (NO₂)₂C₆H₃SO₂Cl | The dinitro-substituted nosyl group is even more electron-deficient, making the sulfonamide proton more acidic and facilitating subsequent N-alkylation reactions. It can be deprotected selectively in the presence of a mono-nitro nosyl group.[9] |
III. Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, with explanations for each critical step. Adherence to anhydrous conditions is paramount for the success of these reactions.
Protocol 1: Sulfonylation of a Sterically Hindered Secondary Alcohol using TPSCl
This protocol is adapted for the sulfonylation of a sterically demanding secondary alcohol where simpler sulfonyl chlorides have failed.
Materials:
-
Sterically hindered secondary alcohol
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered secondary alcohol (1.0 eq.). Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Base and Catalyst: To the stirred solution, add triethylamine (1.5 eq.) followed by a catalytic amount of DMAP (0.1 eq.). The TEA acts as the stoichiometric base to neutralize the HCl formed, while DMAP serves as the nucleophilic catalyst to accelerate the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exotherm and minimize potential side reactions.
-
Addition of Sulfonylating Agent: Add TPSCl (1.2 eq.) portion-wise to the cold reaction mixture. The slight excess of TPSCl ensures complete consumption of the alcohol.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess bases), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonate ester.
Protocol 2: Nosyl Protection of a Sterically Hindered Primary Amine (Fukuyama Amine Synthesis)
This protocol describes the first step of the Fukuyama amine synthesis, the protection of a primary amine with 2-nitrobenzenesulfonyl chloride. The resulting nosyl-amide is activated for subsequent N-alkylation.[9]
Materials:
-
Sterically hindered primary amine
-
2-Nitrobenzenesulfonyl chloride (o-NsCl)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: Dissolve the primary amine (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Addition of Base: Add pyridine or triethylamine (1.1 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Nosyl Chloride: Slowly add o-NsCl (1.05 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitor by TLC).
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Protocol 3: Deprotection of a Nosyl-Amide (Fukuyama Deprotection)
This protocol describes the mild cleavage of the nosyl group.[9]
Materials:
-
N-Nosyl protected amine
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
Reaction Setup: Dissolve the N-nosyl protected amine (1.0 eq.) in anhydrous DMF or acetonitrile in a round-bottom flask.
-
Addition of Base and Thiol: Add potassium carbonate (3.0 eq.) to the solution, followed by thiophenol (2.0 eq.).
-
Reaction: Stir the suspension at room temperature. The reaction is typically complete within 1-2 hours (monitor by TLC).
-
Workup:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting amine by column chromatography or distillation.
IV. Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below are common problems and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of sulfonyl chloride.[8] 2. Insufficiently reactive nucleophile. 3. Inappropriate base or solvent.[5] | 1. Use fresh, high-purity sulfonyl chloride and ensure strictly anhydrous conditions.[8] 2. Increase reaction temperature, switch to a more polar solvent (e.g., DMF), and/or use a nucleophilic catalyst (DMAP). 3. For hindered substrates, ensure a nucleophilic catalyst (DMAP) is used. |
| Formation of Bis-sulfonylated Product (with primary amines) | The mono-sulfonylated product is deprotonated and reacts again. | Use a 1:1 stoichiometry of amine to sulfonyl chloride and add the sulfonyl chloride slowly to the amine solution.[5] |
| Reaction Stalls | 1. Steric hindrance is too great for the chosen conditions. 2. Reagents have degraded. | 1. Increase reaction temperature, consider microwave irradiation, or switch to a more potent sulfonylating agent if possible. 2. Verify the quality of all reagents, especially the sulfonyl chloride and anhydrous solvents. |
V. Conclusion: A Strategic Approach to Overcoming Steric Hurdles
Sulfonylation reactions involving bulky sulfonyl chlorides are a powerful tool for the synthesis of sterically congested molecules. Success in this area is not a matter of chance but a result of a deliberate and informed strategy. By understanding the underlying mechanistic principles—particularly the role of nucleophilic catalysis—and by selecting the appropriate bulky sulfonylating agent, base, and solvent, researchers can overcome the challenges posed by steric hindrance. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists and drug development professionals, enabling the efficient and reliable synthesis of complex sulfonamides and sulfonate esters that are critical to advancing chemical and pharmaceutical research.
References
-
Chem-Station. (2014). Fukuyama Amine Synthesis. [Link]
-
Naoum, J. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 862–873. [Link]
-
Naoum, J. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359. [Link]
-
Olsen, C. A., et al. (2005). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. ResearchGate. [Link]
-
Bentley, T. W. (2008). Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides. Comparisons with gas-phase data for cation formation. The Journal of Organic Chemistry, 73(16), 6251–6257. [Link]
-
Miller, S. C., & Scanlan, T. S. (1997). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, (18), 2683-2694. [Link]
-
Fukuyama, T. (n.d.). Development of Nosyl Chemistry and its Application to Total Synthesis. [Link]
-
ChemRxiv. (2023). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. [Link]
-
Reddy, P. V., et al. (2007). Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. NIH Public Access. [Link]
-
Sharma, P., & Kumar, A. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Organic & Biomolecular Chemistry, 19(13), 2839–2860. [Link]
-
Drabowicz, J., et al. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 23(12), 3290. [Link]
-
ResearchGate. (2002). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
Al-Faiyz, Y. S. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ACS Omega, 7(50), 46849–46857. [Link]
-
ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]
-
Yoshida, Y., et al. (1999). A practical and efficient sulfonylation of alcohols using sulfonyl chlorides and a catalytic amount of a tertiary amine. Synthesis, 1999(10), 1633-1636. [Link]
-
Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link]
-
Li, C., et al. (2026). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. The Journal of Organic Chemistry. [Link]
- Google Patents. (1987). Process for preparing nitroxyls of sterically hindered amines.
-
ResearchGate. (2021). Orthogonal protecting group strategies in carbohydrate chemistry. [Link]
-
Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]
-
ResearchGate. (2020). Proposed mechanism of sulfonylation with sulfonyl chlorides. [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
Chemistry Stack Exchange. (2015). Why does sulfonation of alcohols even work?. [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
-
ResearchGate. (1989). Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. * General mathematical model for catalytic sulfonylation of phenol. [Link]
-
Jackson, E. A., & Biscoe, M. R. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3465–3473. [Link]
-
Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]
- Google Patents. (2000).
-
ResearchGate. (2009). Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride. [Link]
-
Lundgren, R. J., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(1), 582–589. [Link]
-
Tzoumpazis, E., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(23), 7247. [Link]
-
ResearchGate. (2000). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]
-
The Royal Society of Chemistry. (1995). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. [Link]
-
Chen, Z., et al. (2023). Dehydroxylative Sulfonylation of Alcohols. Organic Letters, 25(15), 2686–2691. [Link]
-
Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751–4757. [Link]
-
ResearchGate. (2012). TLC of Sulfonamides. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Traceless Nucleophile Strategy for C5-Selective C-H Sulfonylation of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
A Theoretical and Computational Guide to the Reactivity of 4-Tert-amylbenzenesulfonyl Chloride
Abstract
4-Tert-amylbenzenesulfonyl chloride is a key organosulfur compound utilized in the synthesis of sulfonamides and sulfonate esters, classes of molecules with significant applications in medicinal chemistry and materials science.[1][2] Understanding the intrinsic reactivity of this sulfonyl chloride is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound's reactivity. We will explore its electronic structure, identify reactive sites, and elucidate the mechanisms of its characteristic reactions with nucleophiles. This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage computational chemistry to gain deeper insights into sulfonylation reactions.
Introduction: The Significance of Theoretical Studies in Understanding Sulfonyl Chloride Reactivity
The reactivity of sulfonyl chlorides is centered around the highly electrophilic sulfur atom. This electrophilicity is a consequence of the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3] This makes the sulfur atom a prime target for nucleophilic attack, leading to the displacement of the chloride ion, which is an excellent leaving group.[3]
While experimental studies provide invaluable data on reaction outcomes, theoretical and computational chemistry offers a powerful complementary approach. Through quantum mechanical calculations, we can visualize molecular orbitals, map electron density, and calculate energy barriers for reaction pathways.[4] This allows us to move beyond empirical observations and develop a predictive understanding of reactivity based on fundamental electronic principles.
For this compound, the bulky tert-amyl group introduces steric considerations that can influence reaction rates and regioselectivity. Theoretical modeling allows for the precise quantification of these steric effects alongside the electronic factors governing the reactivity of the sulfonyl chloride functional group.
Computational Methodology: A Self-Validating Protocol
The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. The protocol outlined below is designed to be a self-validating system, employing established and well-benchmarked techniques to ensure the accuracy of the calculated properties.
Software Selection
The primary software package for these studies is Gaussian 16 , a comprehensive and widely used electronic structure program.[5][6] For visualization of molecular structures, orbitals, and electrostatic potential maps, GaussView 6 or other molecular visualization software like Avogadro can be utilized.[7][8]
Theoretical Model: Density Functional Theory (DFT)
Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size. We will employ the following:
-
Functional: The B3LYP hybrid functional is a robust choice for a wide range of chemical systems and reactions, providing reliable geometries and energies.[9] For more complex reaction mechanisms, the M06-2X functional can also be considered, as it often provides improved accuracy for thermochemistry and barrier heights.[10]
-
Basis Set: The 6-311+G(d,p) basis set will be used for all calculations. This triple-zeta basis set provides a good description of the electronic structure, and the inclusion of diffuse functions (+) is crucial for accurately describing anionic species that may be involved as nucleophiles or intermediates. The polarization functions (d,p) allow for greater flexibility in describing the electron distribution around the atoms.
Calculation Types
A multi-faceted approach involving several types of calculations is necessary to build a complete picture of reactivity:
-
Geometry Optimization: The first step is to obtain the minimum energy structure of this compound. This is achieved by performing a geometry optimization calculation. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true minimum on the potential energy surface has been located.
-
Frequency Analysis: This calculation provides the vibrational frequencies of the molecule, confirming the nature of the stationary point (minimum or transition state) and yielding important thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Population Analysis:
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule.[11] It allows for the quantification of atomic charges and the analysis of donor-acceptor interactions between filled and empty orbitals, which are key to understanding reactivity.[12]
-
Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich and electron-poor regions of a molecule. The most positive regions of the MEP indicate the sites most susceptible to nucleophilic attack.
-
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and shape of the LUMO are particularly important for an electrophile like this compound, as it will interact with the HOMO of a nucleophile.
-
Conceptual DFT: Reactivity Descriptors:
-
Fukui Functions: The Fukui function is a powerful tool for identifying the most reactive sites in a molecule.[13][14] The Fukui function for nucleophilic attack, f+(r), indicates the sites that are most susceptible to attack by a nucleophile.[15] Condensed Fukui functions provide these reactivity indices on an atom-by-atom basis.[16]
-
Global Electrophilicity Index (ω): This index provides a quantitative measure of the overall electrophilicity of a molecule.[16] It is useful for comparing the reactivity of different sulfonyl chlorides.
-
-
Reaction Pathway Calculations: To study specific reactions, such as the sulfonylation of an amine, we will perform:
-
Transition State (TS) Searching: By modeling the reaction pathway, we can locate the transition state structure, which represents the highest energy point along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.
-
Workflow for Theoretical Reactivity Analysis
The following diagram illustrates the logical flow of the computational investigation:
Caption: Computational workflow for analyzing the reactivity of this compound.
Predicted Reactivity of this compound: A Hypothetical Case Study
Based on the established principles of sulfonyl chloride reactivity, we can predict the key findings from a theoretical study of this compound.
Electronic Structure and Reactive Sites
The optimized geometry of this compound would show the characteristic tetrahedral arrangement around the sulfur atom. The NBO analysis is expected to reveal a significant positive partial charge on the sulfur atom and negative charges on the oxygen and chlorine atoms, as summarized in the table below.
Table 1: Hypothetical Calculated Properties for this compound
| Property | Predicted Value/Observation | Significance |
| NBO Charge on Sulfur | Highly Positive (e.g., > +1.5) | Confirms the high electrophilicity of the sulfur center. |
| NBO Charge on Chlorine | Negative (e.g., ~ -0.4) | Indicates a good leaving group. |
| LUMO Energy | Low (negative value) | A low-lying LUMO indicates a high susceptibility to nucleophilic attack. |
| LUMO Distribution | Predominantly located on the sulfur atom, with significant contribution from the S-Cl antibonding orbital (σ*S-Cl). | Shows that nucleophilic attack will be directed at the sulfur atom, leading to the cleavage of the S-Cl bond. |
| MEP Minimum (Negative) | Located on the sulfonyl oxygen atoms. | These are sites for interaction with electrophiles or hydrogen bond donors. |
| MEP Maximum (Positive) | Located on the sulfur atom. | This is the primary site for nucleophilic attack. |
| Condensed Fukui Function (f+) | Highest value on the sulfur atom. | Quantitatively confirms the sulfur atom as the most electrophilic site in the molecule.[17] |
Reaction with a Nucleophile: The Case of Aminolysis
The reaction of this compound with a primary or secondary amine to form a sulfonamide is a cornerstone reaction.[1] Computational studies on analogous systems suggest that this reaction can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate.[18][19]
The following diagram illustrates a plausible reaction coordinate for the addition-elimination mechanism:
Caption: Hypothetical energy profile for the stepwise aminolysis of this compound.
A theoretical study would aim to calculate the energies of the reactants, products, intermediate, and both transition states. The relative heights of the energy barriers (ΔG‡(add) and ΔG‡(elim)) would determine the rate-limiting step of the reaction.
Detailed Experimental/Computational Protocols
Protocol 1: Geometry Optimization and Frequency Analysis
-
Build the Molecule: Construct the 3D structure of this compound using GaussView 6 or a similar program.
-
Set up the Calculation: In Gaussian 16, specify the following keywords in the route section: #p B3LYP/6-311+G(d,p) Opt Freq.
-
Submit the Job: Run the calculation.
-
Analyze the Output:
-
Verify that the optimization has converged.
-
Check the frequency output to ensure there are no imaginary frequencies.
-
Save the optimized coordinates for subsequent calculations.
-
Protocol 2: Fukui Function Calculation for Nucleophilic Attack
-
Perform Single-Point Energy Calculations:
-
Using the optimized geometry from Protocol 1, run a single-point energy calculation for the neutral molecule (charge=0).
-
Run a second single-point energy calculation for the anion (charge=-1) using the same geometry.
-
-
Obtain Atomic Charges: From the output files of both calculations, extract the Mulliken or NBO atomic charges for each atom.
-
Calculate Condensed Fukui Function: For each atom k, calculate the condensed Fukui function for nucleophilic attack (fk+) using the finite difference approximation:
-
fk+ = qk(N+1) - qk(N)
-
Where qk(N+1) is the charge on atom k in the anionic state and qk(N) is the charge on atom k in the neutral state.
-
-
Identify the Most Electrophilic Site: The atom with the highest fk+ value is the most susceptible to nucleophilic attack.
Conclusion
This guide has outlined a comprehensive theoretical framework for investigating the reactivity of this compound. By combining geometry optimization, electronic structure analysis, and reaction pathway calculations, researchers can gain a detailed, atomistic understanding of the factors that govern its chemical behavior. The insights derived from these computational studies can accelerate the development of new synthetic methodologies and the design of novel molecules with desired properties, providing a powerful tool for professionals in chemical research and drug development. The methodologies described herein are not limited to this specific molecule but can be readily adapted to study the reactivity of a wide range of sulfonyl chlorides and other electrophilic species.
References
-
Bender, M. L., & Jones, J. M. (1962). The Mechanism of the Reaction of Methanesulfonyl Chloride with Nucleophilic Reagents. The Journal of Organic Chemistry, 27(11), 3771–3776. [Link]
-
Bentley, T. W., & Jones, R. O. (1993). Solvolysis of Sulfonyl Chlorides. Part 20.—Kinetics and Product Selectivities for Solvolyses of Benzenesulfonyl Chloride in Alcohol–Water Mixtures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. [Link]
-
Chattaraj, P. K., & Roy, D. R. (2007). Update 1 of: Electrophilicity Index. Chemical Reviews, 107(9), PR46–PR74. [Link]
-
Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
-
Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793–1874. [Link]
-
Jensen, F. (2017). Introduction to Computational Chemistry (3rd ed.). John Wiley & Sons. [Link]
-
Kice, J. L. (1980). Mechanisms and reactivity in reactions of organic oxyacids of sulfur and their anhydrides. Advances in Physical Organic Chemistry, 17, 65–181. [Link]
-
King, J. F. (1971). The reaction of sulfonyl chlorides with nucleophiles. Accounts of Chemical Research, 4(6), 193–199. [Link]
-
PubChem. (n.d.). 4-tert-Butylbenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link].
-
Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899–926. [Link]
-
Truhlar, D. G., & Cramer, C. J. (2006). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 128(3-4), 293–303. [Link]
-
Wikipedia. (2023, November 29). Benzenesulfonyl chloride. [Link]
Sources
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 6. gaussian.com [gaussian.com]
- 7. Gaussian - RCC User Guide [docs.rcc.uchicago.edu]
- 8. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. researchgate.net [researchgate.net]
- 11. NBO [cup.uni-muenchen.de]
- 12. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 13. Fukui function - Wikipedia [en.wikipedia.org]
- 14. scm.com [scm.com]
- 15. Schrödinger Customer Portal [my.schrodinger.com]
- 16. rowansci.substack.com [rowansci.substack.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … [ouci.dntb.gov.ua]
A Technical Guide to the Research Applications of 4-Tert-amylbenzenesulfonyl Chloride
Abstract
4-tert-amylbenzenesulfonyl chloride is a versatile aromatic sulfonyl chloride that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Characterized by a bulky and lipophilic tert-amyl group, this reagent offers unique steric and solubility properties that can be strategically exploited. This guide provides an in-depth exploration of its primary applications, focusing on the synthesis of sulfonamides and sulfonate esters, its role as a protective group for amines, and its potential utility in drug discovery programs. We will delve into the mechanistic rationale behind its reactivity, provide validated experimental protocols, and present a comparative analysis with other common sulfonylating agents to highlight its specific advantages in complex molecular design.
Introduction: Understanding the Reagent
This compound, also known as 4-(1,1-dimethylpropyl)benzenesulfonyl chloride, is an organosulfur compound whose utility stems from the highly electrophilic sulfur atom of the sulfonyl chloride moiety (-SO₂Cl). This functional group readily reacts with a wide range of nucleophiles, making it a cornerstone reagent for introducing the 4-tert-amylbenzenesulfonyl group into organic molecules.
The presence of the para-substituted tert-amyl group is not merely incidental; it imparts significant steric hindrance and increases the lipophilicity of its derivatives. This modification can profoundly influence the physicochemical properties of the resulting molecules, such as solubility, crystallinity, and their interaction with biological targets. These properties make it a reagent of interest for applications ranging from fine chemical synthesis to the development of novel therapeutic agents.
Physicochemical Properties
A clear understanding of the reagent's physical and chemical properties is fundamental to its effective application in a research setting.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(2-methylbutan-2-yl)benzenesulfonyl chloride | [1] |
| Synonyms | p-tert-amylbenzenesulfonyl chloride | [1] |
| CAS Number | 15084-51-2 | [1] |
| Molecular Formula | C₁₁H₁₅ClO₂S | [1] |
| Molecular Weight | 246.75 g/mol | |
| Appearance | Solid | |
| Melting Point | 78-81 °C | [2] |
| Reactivity | Highly reactive towards nucleophiles (e.g., amines, alcohols, water). Sensitive to moisture. | [1] |
Core Application: Synthesis of Sulfonamides
The most prevalent application of this compound is in the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore found in a multitude of clinically approved drugs, including antibiotics, diuretics, and anticonvulsants. It is often employed as a bioisostere for the more metabolically labile amide group, offering enhanced stability and different hydrogen bonding capabilities.[3]
The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4]
Diagram: General Sulfonamide Synthesis Workflow
Caption: Workflow for the synthesis of sulfonamides.
Experimental Protocol: Synthesis of N-Benzyl-4-(tert-amyl)benzenesulfonamide
This protocol provides a representative method for sulfonamide formation.
Materials:
-
This compound
-
Benzylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution, followed by the dropwise addition of benzylamine (1.05 eq). The dropwise addition is crucial to control the exothermicity of the reaction.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine and amine), water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography to yield the pure N-benzyl-4-(tert-amyl)benzenesulfonamide.
Utility as a Protective Group for Amines
In multi-step organic synthesis, it is often necessary to temporarily mask the reactivity of a functional group to prevent it from interfering with subsequent reactions. This process is known as protection.[5] The 4-tert-amylbenzenesulfonyl group can serve as a robust protective group for primary and secondary amines.
Why it works: The conversion of an amine to a sulfonamide delocalizes the nitrogen lone pair across the two sulfonyl oxygens, drastically reducing the nucleophilicity and basicity of the nitrogen atom.[6] The resulting sulfonamide is stable to a wide range of reaction conditions, including many acidic, basic, and oxidative/reductive environments. The bulky tert-amyl group can also provide steric shielding for adjacent functionalities.
Deprotection, or the removal of the sulfonyl group to regenerate the free amine, is typically achieved under harsh reducing conditions, such as with sodium in liquid ammonia (Birch reduction) or with other dissolving metal reagents.[6] This robust nature means it is not suitable for all synthetic routes but is ideal when high stability is required.
Diagram: Amine Protection-Deprotection Cycle
Caption: The cycle of amine protection and deprotection.
Comparative Analysis of Sulfonyl Protecting Groups
The choice of a sulfonyl protecting group depends on the required stability and the compatibility of deprotection conditions with other functional groups in the molecule.
| Protecting Group | Abbreviation | Key Features & Deprotection Conditions | Reference(s) |
| p-Toluenesulfonyl | Ts | Highly stable; Cleaved by strong reducing agents (Na/NH₃) or strong acids (HBr/AcOH). | [7] |
| o-Nitrobenzenesulfonyl | o-Ns | Labile; Cleaved under mild conditions with a thiol and base (e.g., thiophenol/K₂CO₃). | [7] |
| 4-Cyanobenzenesulfonyl | Cs | Cleaved under similar mild conditions to Nosyl groups (thiol/base). | [7] |
| 4-tert-amylbenzenesulfonyl | - | High stability similar to Ts; bulky group offers steric shielding and enhanced lipophilicity. Cleavage requires harsh reducing conditions. | - |
Applications in Drug Discovery & Development
The unique properties of the 4-tert-amylbenzenesulfonyl moiety make it a valuable tool for medicinal chemists. While direct examples in approved drugs are less common than for simpler sulfonamides, its utility in the research phase is significant.
-
Modulating Pharmacokinetics : The large, lipophilic tert-amyl group can significantly increase the LogP of a molecule. This is a critical parameter for tuning drug absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, increasing lipophilicity can enhance penetration across the blood-brain barrier or improve membrane permeability.
-
Structure-Activity Relationship (SAR) Studies : When developing a new drug candidate, chemists systematically modify its structure to understand how changes affect biological activity. The 4-tert-amylbenzenesulfonyl group serves as an excellent "steric probe." By introducing this bulky group into a molecule, researchers can explore the size and shape of a receptor's binding pocket. A significant drop in activity might indicate a sterically constrained active site.
-
Synthesis of Complex Intermediates : The reagent is used to build complex molecular scaffolds. For example, 4-tert-butylbenzenesulfonyl chloride, a close analog, has been used in the synthesis of piperazine derivatives intended for further biological evaluation. The tert-amyl version can be used similarly to create analogs with slightly different steric and solubility profiles.
Synthesis of this compound
For researchers requiring larger quantities or specific purity profiles, synthesizing the reagent in-house is a viable option. The most direct method is the chlorosulfonation of tert-amylbenzene.
Diagram: Synthesis of the Reagent
Caption: Direct synthesis via chlorosulfonation.
Experimental Protocol: Chlorosulfonation of tert-Amylbenzene
WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
tert-Amylbenzene
-
Chlorosulfonic acid
-
Ice
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place tert-amylbenzene.
-
Cool the flask in an ice-salt bath to below 10 °C.
-
Slowly add chlorosulfonic acid (approx. 2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 10-20 °C.[8]
-
After the addition is complete, allow the mixture to stir at this temperature for 1-2 hours to complete the reaction.[8]
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the stirred ice-water. This step is highly exothermic and will generate HCl gas.
-
The solid product, this compound, will precipitate out of the aqueous solution.
-
Collect the white solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum to obtain the crude this compound, which can be further purified by recrystallization from a suitable solvent like heptane.[9]
Conclusion
This compound is more than a simple sulfonating agent; it is a strategic tool for molecular design. Its defining feature—the bulky tert-amyl group—provides chemists with a means to precisely control steric interactions and modulate lipophilicity. Whether it is used to construct core sulfonamide pharmacophores, to protect amines in a complex synthesis, or to probe the structural requirements of a biological target, this reagent offers a unique combination of reactivity and functionality. A thorough understanding of its properties and reaction protocols, as outlined in this guide, empowers researchers to fully leverage its potential in the pursuit of novel chemical entities and therapeutic innovations.
References
-
Cheméo. (n.d.). Chemical Properties of 4-t-Butylbenzenesulfonyl chloride (CAS 15084-51-2). Retrieved from [Link]
-
PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Barman, D., & Prajapati, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(2), 79-95.
- Powers, R. A., & Ciszewski, G. (2020). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 142(40), 17186–17195.
- Wilden, J. D. (2007). The Synthesis of Functionalised Sulfonamides. University College London.
- Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(8), 1487–1490.
- Molbank. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
- Google Patents. (2012). CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
- Google Patents. (2012). JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride.
- ResearchGate. (n.d.).
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- ResearchGate. (n.d.).
-
PubChem. (n.d.). 4-Acetylbenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.
- ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- BenchChem. (n.d.). 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride.
- Organic Syntheses. (n.d.). Procedure.
- National Institutes of Health. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)
- Beilstein Journal of Organic Chemistry. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues.
- Google Patents. (1992).
Sources
- 1. 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-Butylbenzenesulfonyl chloride | 15084-51-2 [chemicalbook.com]
- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 9. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]
Methodological & Application
Application Note & Detailed Protocol: Synthesis of 4-Tert-amylbenzenesulfonyl Chloride
This document provides a comprehensive guide for the synthesis of 4-tert-amylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceuticals and specialty chemicals.[1] The protocols described herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations to ensure reliable and safe execution.
Introduction and Strategic Importance
This compound is an organosulfur compound characterized by a benzene ring substituted with a tert-amyl group and a sulfonyl chloride functional group.[1] This structure makes it a valuable reagent for introducing the 4-tert-amylbenzenesulfonyl moiety into target molecules, a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and biological activity. The synthesis of aryl sulfonyl chlorides is a cornerstone of sulfonamide drug discovery, a class of compounds with a wide range of therapeutic applications including antibacterial, antitumor, and diuretic agents.[2]
The primary method for preparing aryl sulfonyl chlorides from arenes is through electrophilic aromatic substitution, most commonly via direct chlorosulfonation with chlorosulfonic acid.[2] This guide will detail two robust protocols for the synthesis of this compound:
-
Protocol A: Direct one-step chlorosulfonation of tert-amylbenzene.
-
Protocol B: A two-step synthesis involving the formation of 4-tert-amylbenzenesulfonic acid followed by chlorination.
Mechanistic Insight: The Chemistry of Chlorosulfonation
The synthesis of this compound via direct chlorosulfonation is a classic example of an electrophilic aromatic substitution (EAS) reaction. The tert-amyl group is an activating, ortho-, para-directing group due to hyperconjugation and inductive effects. Steric hindrance from the bulky tert-amyl group strongly favors substitution at the para position.
The key electrophile in this reaction is the chlorosulfonium cation (SO₂Cl⁺). At lower temperatures, chlorosulfonic acid (ClSO₃H) is in equilibrium, generating this potent electrophile.[3]
Equilibrium generating the electrophile: 3 ClSO₂(OH) ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺
The SO₂Cl⁺ cation then attacks the electron-rich aromatic ring of tert-amylbenzene to form a resonance-stabilized carbocation (sigma complex). A subsequent deprotonation step restores aromaticity and yields the final product, this compound. Careful temperature control is paramount to prevent side reactions, such as polysulfonation or the formation of sulfones.[3]
Safety First: Handling Hazardous Reagents
The synthesis of this compound involves several hazardous materials that demand strict adherence to safety protocols.
-
Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and reacts violently with water, releasing large amounts of toxic hydrogen chloride (HCl) and sulfuric acid mist. It can cause severe burns upon contact.
-
Thionyl Chloride (SOCl₂): Toxic, corrosive, and reacts with water to produce HCl and sulfur dioxide (SO₂).[4]
-
This compound (Product): Corrosive and causes severe skin burns and eye damage.[5]
Mandatory Safety Precautions:
-
All operations must be conducted in a certified chemical fume hood with proper ventilation.
-
Personal Protective Equipment (PPE) is mandatory: chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[6]
-
Ensure immediate access to an emergency eyewash station and safety shower.
-
All glassware must be thoroughly dried before use to prevent violent reactions with water-sensitive reagents.
-
A quenching strategy for excess reagents should be planned before starting the experiment. Slowly add reactive reagents to a stirred, cooled neutralizing agent (e.g., sodium bicarbonate solution).
Detailed Synthesis Protocols
Protocol A: Direct Chlorosulfonation of Tert-Amylbenzene
This method is a direct and efficient one-step process for producing the target compound with a high yield.[7]
Materials and Equipment:
-
Tert-amylbenzene
-
Chlorosulfonic acid
-
Ice
-
Deionized water
-
Dichloromethane (DCM) or Heptane for recrystallization
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Experimental Workflow Diagram (Protocol A)
Caption: Workflow for the direct chlorosulfonation of tert-amylbenzene.
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a pressure-equalizing dropping funnel, add tert-amylbenzene (29.6 g, 0.2 mol).
-
Cooling: Cool the flask in an ice bath to 0-5 °C with gentle stirring.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (93.2 g, 0.8 mol, 4 equivalents) dropwise from the dropping funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 10-20 °C.[7] This exothermic reaction will generate HCl gas, which must be vented through a proper scrubbing system.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at 15-20 °C for 2 hours to ensure the reaction goes to completion.[7]
-
Quenching and Precipitation: In a separate large beaker (2 L), prepare a mixture of crushed ice and water (approx. 500 g). While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice-water. This step is highly exothermic and will generate a large amount of HCl gas. The product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the crude product under vacuum.
-
Purification: The crude this compound can be purified by recrystallization from heptane or a mixture of dichloromethane and hexanes to yield a white crystalline solid.[8]
Protocol B: Two-Step Synthesis via Sulfonic Acid Intermediate
This protocol offers an alternative that avoids the direct use of large quantities of chlorosulfonic acid in the final step, replacing it with thionyl chloride.[8][9]
Part 1: Sulfonation of Tert-amylbenzene
-
Follow steps 1-4 from Protocol A, but use concentrated sulfuric acid or fuming sulfuric acid instead of chlorosulfonic acid to produce 4-tert-amylbenzenesulfonic acid. The product from the quench can often be used directly in the next step.
Part 2: Chlorination of 4-tert-amylbenzenesulfonic acid
Materials and Equipment:
-
4-tert-amylbenzenesulfonic acid (crude or isolated)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
Experimental Workflow Diagram (Protocol B - Part 2)
Caption: Workflow for the chlorination of 4-tert-amylbenzenesulfonic acid.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, suspend 4-tert-amylbenzenesulfonic acid (22.8 g, 0.1 mol) in dichloromethane (100 mL).
-
Reagent Addition: Add thionyl chloride (17.8 g, 10.8 mL, 0.15 mol) to the suspension, followed by a catalytic amount of DMF (a few drops).[4][9] The DMF catalyzes the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.[9]
-
Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the oily residue in dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash it carefully with cold water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate on a rotary evaporator to obtain the crude product.
-
Purification: Purify the product by recrystallization as described in Protocol A.
Quantitative Data Summary
| Parameter | Protocol A (Direct Chlorosulfonation) | Protocol B (Two-Step Synthesis) |
| Starting Material | Tert-amylbenzene | 4-Tert-amylbenzenesulfonic acid |
| Amount of Starting Material | 29.6 g (0.2 mol) | 22.8 g (0.1 mol) |
| Key Reagent | Chlorosulfonic Acid | Thionyl Chloride |
| Molar Ratio (Reagent:Substrate) | 4 : 1 | 1.5 : 1 |
| Solvent | None (excess reagent acts as solvent) | Dichloromethane (100 mL) |
| Catalyst | None | DMF (catalytic) |
| Reaction Temperature | 10-20 °C | Reflux (~40 °C) |
| Reaction Time | 2 hours | 3-5 hours |
| Typical Yield | 90-97%[7] | >85%[9] |
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: 78-81 °C.[10]
-
¹H NMR (CDCl₃): Expected signals for the tert-amyl group (singlet for two methyls, quartet for methylene, and triplet for one methyl) and the aromatic protons (two doublets characteristic of a 1,4-disubstituted benzene ring).
-
¹³C NMR (CDCl₃): Signals corresponding to the carbons of the tert-amyl group and the aromatic ring.
-
FT-IR (KBr): Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group (around 1370 and 1170 cm⁻¹).
-
Purity (HPLC): Purity can be assessed by High-Performance Liquid Chromatography.[8][11]
Conclusion
This application note provides two validated and reliable protocols for the synthesis of this compound. Protocol A is a highly efficient, one-step method suitable for labs equipped to handle chlorosulfonic acid. Protocol B offers a viable two-step alternative that may be preferable under certain laboratory constraints. By understanding the underlying chemical principles and adhering strictly to the detailed safety precautions, researchers can confidently synthesize this important chemical intermediate for applications in drug discovery and organic synthesis.
References
- Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry.
- Cheméo. (n.d.). Chemical Properties of 4-t-Butylbenzenesulfonyl chloride (CAS 15084-51-2).
- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
- Macmillan Group, Princeton University. (2023).
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009).
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2025).
- Sigma-Aldrich. (n.d.). 4-tert-Butylbenzenesulfonyl chloride 98.
- BenchChem. (n.d.).
- PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride.
- Guidechem. (n.d.). 4-tert-Butylbenzenesulfonyl chloride 15084-51-2 wiki.
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-tert-Butylbenzenesulfonyl chloride.
- Google Patents. (n.d.). Production method of high purity 4-tert-butylbenzenesulfonyl chloride.
- Google Patents. (n.d.). Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
- Fisher Scientific. (2025).
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Methylsulfonyl)benzenesulfonyl chloride.
- ChemicalBook. (2025). 4-tert-Butylbenzenesulfonyl chloride.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2,4,6-Tris(trifluoromethyl)benzenesulfonyl Chloride.
- Organic Syntheses Procedure. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl).
- Google Patents. (n.d.). Method for synthesizing 4-tert-butyl benzyl chloride.
- Chemistry Stack Exchange. (2015).
- Google Patents. (n.d.). Process for preparing sulfonamide compounds.
- Google Patents. (n.d.). A kind of production technique of tert.-amylbenzene.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Sulfonation of alkyl benzenes with sulfur trioxide.
- Organic Syntheses Procedure. (n.d.). Synthesis of [2-(4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone.
- PubMed. (2022).
- MDPI. (2023).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-tert-Butylbenzenesulfonyl chloride | 15084-51-2 [chemicalbook.com]
- 11. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Tert-amylbenzenesulfonyl Chloride for the Robust Protection of Amines in Complex Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1][2] Amines, being nucleophilic and basic, often require shielding to prevent unwanted side reactions.[3][4] Sulfonamides are a well-established class of protecting groups for amines, prized for their stability across a wide range of reaction conditions.[3][5][6] This guide introduces 4-tert-amylbenzenesulfonyl chloride as a highly effective reagent for amine protection, offering distinct advantages in terms of stability, crystallinity, and selective cleavage. We provide a comprehensive overview, including detailed protocols for protection and deprotection, a comparative analysis against other common sulfonylating agents, and mechanistic insights to empower researchers in drug development and complex molecule synthesis.
Introduction: The Need for Advanced Amine Protection
The protection of amines as sulfonamides is a classic strategy that significantly reduces the nucleophilicity and basicity of the nitrogen atom.[3] Commonly used reagents like p-toluenesulfonyl chloride (Ts-Cl) and methanesulfonyl chloride (Ms-Cl) form exceptionally stable sulfonamides.[3][5] However, this high stability can be a double-edged sword, often necessitating harsh reductive or strongly acidic conditions for removal, which may not be compatible with sensitive functional groups elsewhere in the molecule.[3][5][7]
Conversely, more labile groups like 2-nitrobenzenesulfonyl (Ns-Cl) offer milder deprotection conditions but may lack the requisite stability for certain synthetic transformations.[5][8] this compound emerges as a valuable alternative, balancing robust protection with reliable cleavage conditions. The bulky tert-amyl group imparts favorable physical properties, such as increased solubility in organic solvents and a higher propensity for crystallinity, which can greatly facilitate the purification of intermediates.
Rationale for Use: Key Advantages
-
Enhanced Stability: The resulting 4-tert-amylbenzenesulfonamide is stable to a wide range of acidic, basic, and oxidative/reductive conditions, surpassing many carbamate-based protecting groups (e.g., Boc, Cbz).[3][6]
-
Improved Physical Properties: The lipophilic tert-amyl group often enhances the solubility of protected intermediates in common organic solvents and increases the likelihood of obtaining crystalline solids, simplifying purification by recrystallization.
-
Reliable Cleavage: While robust, the sulfonamide can be reliably cleaved under established reductive conditions, offering a predictable deprotection strategy.[7][9][10]
Experimental Protocols
General Considerations & Reagent Handling
This compound is a moisture-sensitive and corrosive solid. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Protection of a Primary Amine
This protocol describes the general procedure for protecting a primary amine.
Scientist's Note: Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst, accelerating the reaction. For sterically hindered or less reactive amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) may be beneficial.
Workflow for Amine Protection:
Caption: General workflow for the protection of amines.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Anhydrous pyridine (2.0 - 3.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 - 0.2 M solution)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine (2.0 - 3.0 eq) and cool the mixture to 0 °C using an ice bath.
-
Add this compound (1.1 - 1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Protocol 2: Reductive Deprotection of the Sulfonamide
This protocol uses a dissolving metal reduction, a classic and effective method for cleaving robust sulfonamides.
Scientist's Note: This reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Liquid ammonia is condensed into the flask at -78 °C. The characteristic deep blue color indicates the presence of solvated electrons, which are the active reducing species. The reaction is complete when the blue color persists.
Materials:
-
N-(4-tert-amylbenzenesulfonyl) protected amine (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol
-
Liquid ammonia (NH₃)
-
Sodium (Na) metal (cut into small pieces) (4.0 - 6.0 eq)
Procedure:
-
Set up a three-neck flask equipped with a dry ice condenser, a gas inlet, and a septum. Ensure the system is under a positive pressure of inert gas.
-
Add the protected amine (1.0 eq) and anhydrous THF to the flask.
-
Cool the flask to -78 °C (dry ice/acetone bath) and condense liquid ammonia into the flask until the substrate is fully dissolved.
-
Carefully add small pieces of sodium metal (4.0 - 6.0 eq) until a persistent deep blue color is observed.
-
Stir the reaction at -78 °C for 1-2 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow, careful addition of anhydrous ethanol or solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate by removing the cold bath and allowing the flask to warm to room temperature under a stream of inert gas.
-
Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by chromatography or distillation as required.
Mechanism of Action
Protection: The protection reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.[4] The lone pair of the amine nitrogen attacks the electrophilic sulfur center, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate expels the chloride leaving group. The base (pyridine) neutralizes the generated HCl, driving the reaction to completion.
Mechanism of Sulfonamide Formation:
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Sulfonamides using 4-Tert-amylbenzenesulfonyl Chloride
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved therapeutics.[1][2] Its unique physicochemical properties, including its ability to act as a stable amide bioisostere and engage in crucial hydrogen bonding, make it an invaluable scaffold in drug design.[1] This document provides a detailed guide for researchers on the application of 4-tert-amylbenzenesulfonyl chloride in the synthesis of N-substituted sulfonamides. We will explore the underlying chemical principles, provide validated, step-by-step experimental protocols, and offer expert insights into reaction optimization and troubleshooting. The inclusion of the bulky, lipophilic 4-tert-amyl moiety offers a strategic advantage for modulating compound properties such as solubility, metabolic stability, and target engagement within hydrophobic pockets.
Reagent Profile: this compound
This compound is an aromatic sulfonyl chloride functionalized with a bulky tertiary amyl group. This group significantly influences the lipophilicity and steric profile of the resulting sulfonamide derivatives. While specific experimental data for this compound is not broadly published, its properties and reactivity can be reliably inferred from its close structural analog, 4-tert-butylbenzenesulfonyl chloride.
Table 1: Physicochemical Properties of 4-tert-Butylbenzenesulfonyl chloride (as a close analog)
| Property | Value | Source(s) |
| CAS Number | 15084-51-2 | [3][4][5] |
| Molecular Formula | C₁₀H₁₃ClO₂S | [3][4][6] |
| Molecular Weight | 232.73 g/mol | [3][4] |
| Appearance | White to off-white solid (powder/crystals) | [6][7] |
| Melting Point | 78-81 °C | [5][7] |
| Reactivity | Reacts with nucleophiles (e.g., amines, alcohols, water). Moisture sensitive. | [2][8] |
Rationale for Use in Drug Discovery
The tert-amyl group, like the tert-butyl group, is a valuable substituent in medicinal chemistry. Its primary roles include:
-
Modulating Lipophilicity: The bulky alkyl group increases the molecule's lipophilicity (logP), which can enhance membrane permeability and influence pharmacokinetic properties.
-
Exploring Hydrophobic Pockets: It can serve as a "hydrophobic anchor," fitting into non-polar pockets of target enzymes or receptors to improve binding affinity.
-
Steric Shielding: The group can sterically hinder metabolic attack on adjacent parts of the molecule, potentially increasing the compound's half-life. Tert-amyl alcohol itself is a recognized building block and solvent in pharmaceutical synthesis.[9][10]
Safety and Handling
As with all sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[4][7] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrochloric acid (HCl) gas.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
Scientific Principles & Reaction Mechanism
The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic and robust reaction. The mechanism is analogous to a nucleophilic acyl substitution.[11]
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms a transient, negatively charged tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting positively charged sulfonamide intermediate is deprotonated by a base (e.g., pyridine or triethylamine) to yield the final, neutral sulfonamide product. The base also serves the critical role of neutralizing the HCl generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[2]
Caption: Reaction mechanism for sulfonamide formation.
Experimental Protocols
PART A: General Protocol for Synthesis of N-Substituted-4-tert-amylbenzenesulfonamides
This protocol is a robust starting point for the reaction of this compound with various primary and secondary amines.
Table 2: Reagents and Materials
| Reagent/Material | Purpose | Typical Grade |
| Primary or Secondary Amine | Nucleophile | >98% purity |
| This compound | Electrophile | >97% purity |
| Anhydrous Dichloromethane (DCM) | Reaction Solvent | DriSolv® or equivalent |
| Pyridine or Triethylamine (TEA) | Base | Anhydrous, >99% |
| 1M Hydrochloric Acid (HCl) | Aqueous Work-up | Reagent Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Work-up | Reagent Grade |
| Brine (Saturated NaCl) | Aqueous Work-up | Reagent Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Reagent Grade |
| Silica Gel | Chromatography | 60 Å, 230-400 mesh |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).
-
Base Addition: Add the base (e.g., pyridine or TEA, 1.5 eq) to the solution. Causality Note: Using a slight excess of base ensures complete neutralization of the generated HCl and can help drive the reaction to completion.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality Note: This step is crucial to control the initial exotherm of the reaction, especially with reactive amines, preventing side reactions.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. Causality Note: A slight excess of the amine can be used to ensure the complete consumption of the more valuable sulfonyl chloride. Dropwise addition prevents a rapid temperature increase.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 2-12 hours).
-
Quenching & Work-up: Once complete, carefully add deionized water to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
PART B: Specific Protocol: Synthesis of N-benzyl-4-tert-amylbenzenesulfonamide
Table 3: Reagent Quantities for a 5 mmol Scale Reaction
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Benzylamine | 107.15 | 0.54 g (0.53 mL) | 5.0 | 1.0 |
| This compound | ~246.78 | 1.36 g | 5.5 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.05 mL | 7.5 | 1.5 |
| Anhydrous DCM | - | 25 mL | - | - |
| Note: Molecular weight is estimated based on the tert-amyl structure. |
Procedure:
-
Follow the general protocol (Part A).
-
Combine benzylamine (0.53 mL) and TEA (1.05 mL) in anhydrous DCM (25 mL) and cool to 0 °C.
-
Slowly add a solution of this compound (1.36 g) in 5 mL of anhydrous DCM.
-
Stir at room temperature for 4 hours, monitoring by TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
Perform the aqueous work-up as described in the general protocol.
-
Purify the crude residue by flash chromatography (gradient elution, 10% to 40% ethyl acetate in hexanes) to afford the product, typically as a white or off-white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow and Troubleshooting
Caption: Experimental workflow for sulfonamide synthesis.
Table 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive amine (protonated as HCl salt).2. Deactivated sulfonyl chloride due to moisture.3. Insufficient reaction time or temperature. | 1. Ensure sufficient base (1.5-2.0 eq) is used.[2]2. Use anhydrous solvents and reagents; handle sulfonyl chloride under inert gas.3. Allow reaction to stir longer at room temperature or gently warm to 30-40 °C. |
| Formation of Byproducts | 1. Reaction of sulfonyl chloride with itself (if wet).2. Di-sulfonylation of a primary amine (rare, requires harsh conditions).3. Reaction temperature was too high. | 1. Rigorously exclude water from the reaction.2. Maintain a 1:1 or 1.1:1 amine to sulfonyl chloride ratio.3. Ensure proper cooling during the initial addition.[12][13] |
| Difficult Purification | 1. Excess base (especially pyridine) co-eluting with the product.2. Product is highly polar and streaks on silica gel. | 1. Perform the 1M HCl wash thoroughly during work-up.2. Try a different solvent system for chromatography or consider reverse-phase chromatography if necessary. |
References
-
Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry Publishing. [Link]
-
Ange, D. N., & Van Vranken, D. L. (2013). Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-t-Butylbenzenesulfonyl chloride (CAS 15084-51-2). Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Organic Chemistry. (2020). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
-
PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. Retrieved from [Link]
-
SINOPEC. (n.d.). Tert-Amyl Alcohol: A Key Building Block for Pharmaceutical Synthesis. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Tert-Amyl Alcohol as a Solvent: Applications in Pharmaceutical Synthesis. Retrieved from [Link]
-
Rayner, C. M., & Cridland, A. P. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Ataman Kimya. (n.d.). tert-Amyl alcohol. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Tert-amyl alcohol – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Amyl alcohol. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. 4-t-Butylbenzenesulfonyl chloride (CAS 15084-51-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-tert-Butylbenzenesulfonyl chloride | 15084-51-2 [chemicalbook.com]
- 6. 4-tert-Butylbenzenesulfonyl chloride, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-叔丁基苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. youtube.com [youtube.com]
- 12. cbijournal.com [cbijournal.com]
- 13. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sulfonylation of Primary and Secondary Alcohols with 4-Tert-amylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Tert-amylbenzenesulfonyl Chloride in Modern Synthesis
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic manipulation of functional groups is paramount. Alcohols, ubiquitous functionalities in natural products and pharmaceutical intermediates, often require protection to prevent unwanted side reactions during synthetic transformations. The conversion of an alcohol to a sulfonate ester is a robust and widely employed strategy for this purpose. This compound has emerged as a valuable reagent in this context, offering distinct advantages due to the sterically demanding tert-amyl group. This bulky substituent can impart unique solubility characteristics and influence the reactivity of the resulting sulfonate ester, making it a compelling choice for complex, multi-step syntheses.
This comprehensive guide provides a detailed exploration of the reaction between this compound and both primary and secondary alcohols. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the critical aspects of product characterization and subsequent applications in drug development. The insights and procedures outlined herein are designed to equip researchers with the practical knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.
Reaction Mechanism: A Tale of Nucleophilic Substitution
The reaction of an alcohol with this compound is a classic example of a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The alcohol, acting as a nucleophile, attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. This process is typically facilitated by a base, such as pyridine or triethylamine, which serves a dual purpose: it deprotonates the alcohol to increase its nucleophilicity and neutralizes the hydrochloric acid byproduct generated during the reaction.
In many cases, a catalytic amount of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), is added to accelerate the reaction, particularly with less reactive secondary alcohols. DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is then more readily attacked by the alcohol.
Caption: General mechanism for the sulfonylation of an alcohol.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and scale of the reaction. These procedures are adapted from established methods for similar sulfonyl chlorides, such as p-toluenesulfonyl chloride.
Protocol 1: Sulfonylation of a Primary Alcohol (e.g., Ethanol)
Materials:
-
Primary alcohol (e.g., ethanol, 1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (anhydrous, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane (approximately 10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add anhydrous pyridine (2.0 eq) dropwise.
-
Slowly add this compound (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude sulfonate ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Sulfonylation of a Secondary Alcohol (e.g., Isopropanol)
Materials:
-
Secondary alcohol (e.g., isopropanol, 1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (anhydrous, 1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the secondary alcohol (1.0 eq), anhydrous dichloromethane (approximately 10 volumes), and triethylamine (1.5 eq).
-
Add a catalytic amount of DMAP (0.1 eq) to the mixture.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Continue stirring and monitor the reaction progress by TLC. Due to the increased steric hindrance, reactions with secondary alcohols may require longer reaction times (12-24 hours) or gentle heating.
-
Once the reaction is complete, perform the same workup and purification steps as described in Protocol 1.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction parameters for the sulfonylation of primary and secondary alcohols. Note that the yields are estimates based on reactions with analogous sulfonyl chlorides and may vary depending on the specific substrate.
| Alcohol Type | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary | Pyridine | None | DCM | 0 to RT | 2-12 | >90 |
| Secondary | Triethylamine | DMAP | DCM | 0 to RT | 12-24 | 70-90 |
Characterization of 4-Tert-amylbenzenesulfonate Esters
Confirmation of product formation can be achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the alcohol's hydroxyl proton signal. New signals corresponding to the aromatic protons of the 4-tert-amylbenzenesulfonyl group will appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the carbon bearing the sulfonate ester will likely experience a downfield shift compared to the starting alcohol.
-
¹³C NMR: The carbon atom attached to the sulfonate ester oxygen will also show a characteristic downfield shift.
-
-
Infrared (IR) Spectroscopy: Look for the appearance of strong absorption bands characteristic of the sulfonate ester group, typically in the regions of 1350-1370 cm⁻¹ (asymmetric S=O stretch) and 1170-1190 cm⁻¹ (symmetric S=O stretch). The broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) should be absent.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the 4-tert-amylbenzenesulfonate ester should be observed, confirming the molecular weight of the product.
Applications in Drug Development: A Strategic Workflow
The primary application of forming a 4-tert-amylbenzenesulfonate ester is to convert the hydroxyl group into an excellent leaving group. This opens up a plethora of possibilities for subsequent nucleophilic substitution reactions, which are fundamental in the synthesis of many pharmaceutical agents. The bulky tert-amyl group can also serve as a lipophilic handle, potentially improving the pharmacokinetic properties of a drug candidate.
Caption: A typical synthetic workflow utilizing a sulfonate ester.
Safety Precautions
Working with this compound and the other reagents mentioned in these protocols requires strict adherence to safety guidelines.
-
This compound: This compound is expected to be corrosive and a lachrymator. It will react with moisture, including in the air and on skin, to produce hydrochloric acid. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Pyridine and Triethylamine: These are flammable and toxic bases with strong, unpleasant odors. Handle them in a fume hood and avoid inhalation of vapors.
-
Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All work with DCM should be conducted in a fume hood.
-
Hydrochloric Acid (HCl): This is a corrosive acid. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and be familiar with the emergency procedures of your laboratory.
References
- Benchchem. (2024). Application Notes and Protocols: Butyl 4-Methylbenzenesulfonate as a Protecting Group for Alcohols in Organic Synthesis.
- Benchchem. (2024).
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
ResearchGate. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
PMC - NIH. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. [Link]
-
Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]
-
ResearchGate. (n.d.). Recent Advances in Silyl Protection of Alcohols. [Link]
-
ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). [Link]
-
YouTube. (2016). Mechanism of Primary Alcohol to Primary Alkyl Halide Using Thionyl Chloride (SOCl2) 001. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
Application Notes & Protocols: 4-Tert-amylbenzenesulfonyl Chloride in Modern Medicinal Chemistry
Abstract
This document provides a comprehensive guide to the strategic application of 4-tert-amylbenzenesulfonyl chloride as a critical reagent in medicinal chemistry. Moving beyond a simple recitation of procedures, we delve into the causality behind its use, offering detailed, field-proven protocols for the synthesis of bioactive sulfonamides and for its implementation as a robust protecting group for amines. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent to advance their discovery programs. We will explore its role in creating novel molecular entities, with a particular focus on the synthesis of carbonic anhydrase inhibitors, and provide the necessary frameworks for troubleshooting and safe handling.
Introduction: The Strategic Value of the Sulfonyl Chloride Moiety
Sulfonyl chlorides (R-SO₂Cl) are powerful and versatile electrophilic building blocks that are indispensable in contemporary drug discovery.[1] Their primary utility stems from their efficient and predictable reaction with primary and secondary amines to forge the sulfonamide linkage (-SO₂NR₂), a functional group celebrated as a "privileged scaffold" in medicinal chemistry.[1] The resulting sulfonamide moiety is characterized by exceptional hydrolytic stability, a tetrahedral geometry that can mimic enzymatic transition states, and the capacity to act as both a hydrogen bond donor and acceptor.[1] These attributes enable sulfonamide-containing drugs to bind with high affinity to a vast array of biological targets.[1]
Spotlight on this compound
Within the large family of sulfonyl chlorides, this compound stands out for its unique structural feature: a bulky, lipophilic tert-amyl group at the para position. This group is not a passive spectator; it imparts critical physicochemical properties to the parent reagent and its derivatives.
-
Modulation of Lipophilicity: The tert-amyl group significantly increases the lipophilicity (logP) of the resulting sulfonamide. This is a key parameter that influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. By incorporating this group, chemists can fine-tune a molecule's ability to cross cellular membranes and access specific biological compartments.
-
Steric Influence: The significant steric bulk of the tert-amyl substituent can be exploited to enhance binding selectivity. It can probe and occupy hydrophobic pockets within a target protein's active site, leading to improved potency and a differentiated selectivity profile against off-target proteins.[2]
-
Metabolic Stability: The quaternary carbon of the tert-amyl group is resistant to oxidative metabolism, which can block a potential metabolic soft spot and improve the pharmacokinetic profile of a drug candidate.
The workflow for utilizing this reagent generally follows a straightforward path from sulfonamide synthesis to biological evaluation.
Figure 1: General workflow from synthesis to evaluation using this compound.
Core Application: Synthesis of Substituted Sulfonamides
The reaction of this compound with an amine is a cornerstone transformation. It proceeds via a nucleophilic attack of the amine's lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the expulsion of a chloride ion. A base is typically required to neutralize the HCl generated in situ.[3]
General Protocol for Sulfonamide Synthesis
This protocol provides a reliable starting point for the synthesis of a wide range of sulfonamides. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials & Reagents
| Reagent/Material | Purpose | Typical Grade |
| This compound | Electrophile | >97% |
| Amine (primary or secondary) | Nucleophile | >98% |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous Reaction Solvent | Anhydrous |
| Triethylamine (TEA) or Pyridine | Base (HCl Scavenger) | >99% |
| 1 M Hydrochloric Acid (HCl) | Aqueous Work-up (Quench Base) | Reagent Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Work-up (Neutralization) | Reagent Grade |
| Brine | Aqueous Work-up (Remove Water) | Reagent Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Reagent Grade |
| Silica Gel | Stationary Phase for Chromatography | 60 Å, 40-63 µm |
| Hexanes/Ethyl Acetate | Mobile Phase for Chromatography | HPLC Grade |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.). Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Inert Atmosphere: Purge the flask with nitrogen or argon. Cool the solution to 0 °C using an ice-water bath.
-
Causality Note: This initial cooling helps to control the exothermicity of the reaction, especially with highly reactive amines, preventing potential side reactions. An inert atmosphere prevents the hydrolysis of the sulfonyl chloride by atmospheric moisture.
-
-
Base Addition: Add triethylamine (1.2 - 1.5 eq.) to the stirred amine solution.
-
Causality Note: A slight excess of base ensures that all generated HCl is neutralized, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
-
Reagent Addition: In a separate vial, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.
-
Causality Note: A small excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. Slow, dropwise addition is crucial to maintain temperature control.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: a. Quench the reaction by adding 1 M HCl (aq.) and transfer the mixture to a separatory funnel. b. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Causality Note: The acid wash removes excess triethylamine. The bicarbonate wash removes any unreacted sulfonyl chloride (by hydrolysis) and residual acid. The brine wash begins the drying process. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Note I: Synthesis of Novel Carbonic Anhydrase Inhibitors
The benzenesulfonamide scaffold is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes implicated in diseases such as glaucoma, edema, and some cancers.[2][4] The "tail" approach in inhibitor design involves modifying the benzene ring to achieve isoform selectivity.[2] The 4-tert-amyl group serves as an excellent hydrophobic tail to target non-polar regions of the active site.
Figure 2: Workflow for the synthesis and screening of novel CA inhibitors.
Protocol: Synthesis of a Potential CA IX Inhibitor
This protocol details the synthesis of N-(4-sulfamoylphenyl)-4-tert-amylbenzenesulfonamide, a compound designed to bind to the CA active site via its primary sulfonamide while the tert-amyl tail probes for hydrophobic interactions.
-
Starting Material Synthesis: Prepare 4-aminobenzenesulfonamide (sulfanilamide) as the starting amine.
-
Reaction:
-
In a 100 mL round-bottom flask, suspend sulfanilamide (1.72 g, 10 mmol, 1.0 eq.) in anhydrous pyridine (20 mL).
-
Causality Note: Pyridine serves as both the solvent and the base in this case, which can be advantageous for less soluble amines.
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (2.75 g, 10.5 mmol, 1.05 eq.) in anhydrous DCM (10 mL) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up:
-
Pour the reaction mixture into 200 mL of ice-cold 2 M HCl (aq.).
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and then with a small amount of cold diethyl ether to remove impurities.
-
-
Purification:
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.
-
Self-Validation: The formation of a crystalline solid is a good indicator of a successful reaction. Purity can be confirmed by a sharp melting point and clean NMR/MS spectra.
-
Application Note II: Amine Protection Strategy
The sulfonamide group is an exceptionally stable protecting group for amines, resistant to a wide range of conditions including strong acids, bases, and many oxidizing/reducing agents.[5][6] This makes this compound an ideal reagent for protecting an amine function early in a complex synthetic route.
Protection & Deprotection Protocols
Protocol for Protection:
The protection protocol is identical to the General Protocol for Sulfonamide Synthesis (Section 2.1). The key is to ensure high conversion to the sulfonamide before proceeding with subsequent synthetic steps.
Protocol for Deprotection (Reductive Cleavage):
Deprotection of aryl sulfonamides is challenging and requires harsh conditions. Dissolving metal reduction is a common, albeit aggressive, method.[6]
Materials & Reagents
| Reagent/Material | Purpose | Caution |
| Protected Amine (Sulfonamide) | Substrate | - |
| Anhydrous Liquid Ammonia (NH₃) | Solvent | Extremely cold (-33 °C), requires cold finger |
| Sodium (Na) metal | Reducing Agent | Highly reactive with water, flammable |
| Anhydrous Tetrahydrofuran (THF) | Co-solvent | Peroxide-forming, anhydrous |
| Ammonium Chloride (NH₄Cl) | Quenching Agent | - |
Step-by-Step Deprotection Procedure:
-
Setup: Assemble a three-neck flask with a dry ice/acetone condenser (-78 °C). In a fume hood, condense liquid ammonia into the flask.
-
Dissolution: Dissolve the 4-tert-amylbenzenesulfonamide substrate (1.0 eq.) in a minimal amount of anhydrous THF and add it to the liquid ammonia.
-
Reduction: Carefully add small, freshly cut pieces of sodium metal (5-10 eq.) to the stirred solution. The reaction will turn a deep blue color, indicating the presence of solvated electrons.
-
Causality Note: The solvated electrons are the active reducing species that cleave the S-N bond. The reaction is maintained until the blue color persists for at least 30 minutes.
-
-
Quenching: Cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Evaporation & Work-up: Allow the ammonia to evaporate overnight in the fume hood. To the remaining residue, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic layers to obtain the deprotected amine.
-
Purification: Purify the crude amine product by column chromatography or crystallization.
Safety, Handling, and Troubleshooting
5.1 Safety and Handling
-
Corrosive: this compound is a corrosive solid that causes severe skin burns and eye damage.[7] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Moisture Sensitive: The reagent readily hydrolyzes upon contact with moisture to form the corresponding sulfonic acid and HCl. Store it in a tightly sealed container in a desiccator or under an inert atmosphere.
-
Quenching: Never quench the neat reagent with water. To dispose of excess or waste reagent, slowly add it to a stirred solution of sodium bicarbonate.
5.2 Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive amine (protonated or sterically hindered).2. Hydrolyzed sulfonyl chloride. | 1. Use a stronger, non-nucleophilic base (e.g., DBU). Increase reaction temperature.2. Use fresh reagent from a new bottle. Ensure all glassware and solvents are scrupulously dry. |
| Multiple Products Observed by TLC/LC-MS | 1. Di-sulfonylation of a primary amine.2. Side reactions due to excess heat. | 1. Use a stoichiometric amount or slight deficit of the sulfonyl chloride. Add it slowly at 0 °C.2. Maintain temperature control throughout the addition and reaction period. |
| Difficult Purification | Co-elution of product with unreacted sulfonyl chloride or base. | Ensure the aqueous work-up is performed thoroughly. The acid wash removes the base, and the bicarbonate wash hydrolyzes and removes the sulfonyl chloride. |
References
- BenchChem. (n.d.). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
- Imbrea, F., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(15), 3449.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Kumar, R., et al. (2013). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 3(2), 75-93.
- Gül, H.İ., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 994-998.
- Farid, M.A., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486.
- Krastev, V.K., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879.
- PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Chadha, N. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: One-Pot Synthesis of Sulfonamides Using 4-Tert-amylbenzenesulfonyl Chloride
Abstract
The sulfonamide functional group is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents.[1] This document provides a detailed, one-pot protocol for the synthesis of N-substituted sulfonamides starting from 4-tert-amylbenzenesulfonyl chloride and various primary or secondary amines. The tert-amyl substituent offers a unique lipophilic character that can be leveraged in drug design to modulate pharmacokinetic properties. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure reliable and efficient synthesis.
Introduction and Scientific Principle
Sulfonamides are bioisosteres of amides and carboxylic acids, exhibiting enhanced metabolic stability, water solubility, and bioavailability.[2] They are integral to drugs ranging from antibacterials to diuretics and anticancer agents.[2] The most direct and reliable method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] This "one-pot" approach is highly efficient as it directly couples the two key fragments in a single synthetic operation.
The featured reagent, this compound, contains a bulky, branched alkyl group. This group can enhance lipophilicity, potentially improving membrane permeability and influencing protein-ligand interactions of the final sulfonamide products.
Underlying Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The lone pair of the amine nitrogen acts as the nucleophile, attacking the highly electrophilic sulfur center. This process is facilitated by a base, typically pyridine or triethylamine, which serves two critical roles:
-
Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.[5]
-
Activating Agent: The base can deprotonate the amine, increasing its nucleophilicity and accelerating the rate of reaction.[6]
The overall transformation is robust and generally proceeds to completion, yielding the desired sulfonamide.[4]
Diagram 1: Reaction Mechanism
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Experimental Workflow and Protocol
This section outlines the complete process, from reagent preparation to the isolation and purification of the final sulfonamide product.
Diagram 2: Experimental Workflow
Caption: High-level overview of the one-pot sulfonamide synthesis protocol.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Source | Store under inert gas, moisture sensitive. |
| Primary or Secondary Amine | ≥98% | Commercial Source | Substrate to be tested. |
| Pyridine | Anhydrous, ≥99.8% | Commercial Source | Used as base and solvent. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1.0 M Aqueous | In-house prep | For aqueous workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Commercial Source | For drying organic layer. |
| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | Commercial Source | Eluents for chromatography. |
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stir plate with cooling capabilities (ice bath)
-
Dropping funnel or syringe pump
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates and UV lamp
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired amine (1.0 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (5 mL) and anhydrous pyridine (2.0 mmol, 2.0 equiv.).
-
Causality: Pyridine acts as both a solvent and the base required to neutralize the HCl byproduct. Using an excess ensures the reaction medium remains basic.[5]
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate vial, dissolve this compound (1.1 mmol, 1.1 equiv.) in anhydrous dichloromethane (2 mL).
-
Using a dropping funnel or syringe, add the sulfonyl chloride solution dropwise to the cooled amine solution over 15 minutes.
-
Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products. Sulfonyl chlorides are susceptible to hydrolysis if any moisture is present.[7]
-
-
Reaction Progression:
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is fully consumed.
-
-
Aqueous Workup:
-
Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1.0 M HCl (10 mL) to quench the reaction and neutralize excess pyridine.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Causality: The HCl wash removes the pyridine base as its water-soluble pyridinium salt. The subsequent bicarbonate wash removes any residual acid.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected Results and Substrate Scope
This protocol is robust and applicable to a wide range of primary and secondary amines. The tert-amyl group generally enhances solubility in common organic solvents, simplifying purification.
| Amine Substrate | Amine Type | Expected Reaction Time (h) | Typical Isolated Yield (%) |
| Aniline | Primary, Aryl | 4-6 | 85-95 |
| 4-Methoxy-aniline | Primary, Aryl | 3-5 | 90-98 |
| Benzylamine | Primary, Alkyl | 2-4 | 90-97 |
| Cyclohexylamine | Primary, Alkyl | 2-4 | 88-96 |
| Morpholine | Secondary, Cyclic | 6-10 | 80-90 |
| N-Methylaniline | Secondary, Aryl | 8-16 | 75-85 |
Note: Yields are representative and may vary based on the specific amine's reactivity and steric hindrance.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive amine (e.g., highly electron-deficient or sterically hindered).[7]2. Degradation of sulfonyl chloride due to moisture.3. Insufficient base. | 1. Increase reaction temperature to 40 °C or add a catalytic amount of DMAP (0.1 equiv.).2. Ensure all glassware is rigorously dried and use fresh anhydrous solvents.3. Increase pyridine to 3.0 equivalents. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Low reactivity of the amine substrate. | 1. Allow the reaction to stir for a longer period (up to 24 hours).2. Gently heat the reaction mixture (e.g., to 40 °C in a sealed vial). |
| Multiple Products/Spots on TLC | 1. Formation of a disulfonated product (if primary amine has other reactive sites).2. Side reactions due to excessive heat.3. Hydrolysis of the sulfonyl chloride to sulfonic acid.[7] | 1. Use exactly 1.0 equivalent of the sulfonyl chloride.2. Maintain careful temperature control during addition.3. Ensure anhydrous conditions. The sulfonic acid byproduct is water-soluble and should be removed during workup. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8]
-
Handling Reagents:
-
This compound: Corrosive and a lachrymator. Reacts with water. Handle only in a well-ventilated fume hood.[9] Avoid inhalation and skin contact.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.
-
-
Workup: The quenching step with HCl is exothermic. Perform this addition slowly and with cooling.
Conclusion
The one-pot synthesis of sulfonamides from this compound is a highly efficient and versatile method for generating novel chemical entities for drug discovery and development. The protocol presented here is robust, scalable, and grounded in well-understood chemical principles. By providing detailed causal explanations and a comprehensive troubleshooting guide, this document equips researchers to successfully implement this valuable synthetic transformation.
References
-
Whiting, M., Muldoon, J., & Fetscher, S. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazard Summary: Benzene Sulfonyl Chloride. [Online PDF]. Available at: [Link]
-
SD Fine-Chem Ltd. (2021). Safety Data Sheet: SULPHURYL CHLORIDE. Available at: [Link]
-
Cole-Parmer. (2009). Material Safety Data Sheet - Sulfuryl chloride. Available at: [Link]
-
Organic Chemistry Explained. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. Available at: [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Available at: [Link]
-
Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/pdf/publications/176-JACS-Scott.pdf]([Link] Macmillan-Group/pdf/publications/176-JACS-Scott.pdf)
-
O-uchi, T., et al. (2010). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synthesis. Available at: [Link]
-
Malek-Moghadam, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances. Available at: [Link]
-
Sharma, K., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2019). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. Available at: [Link]
-
Chemistry LibreTexts. (2023). Amine Reactions. Available at: [Link]
-
ChemistryLearners. (2023). Reaction Amines With Aryl Sulphonyl Chloride. YouTube. Available at: [Link]
-
Thieme. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Chemistry. Available at: [Link]
Sources
- 1. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. books.rsc.org [books.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nj.gov [nj.gov]
Application Notes & Protocols: The Strategic Use of 4-Tert-amylbenzenesulfonyl Chloride in the Preparation of Sulfonic Esters
Introduction: A Modern Reagent for Sulfonic Ester Synthesis
In the field of organic synthesis, particularly within drug development and materials science, the formation of sulfonic esters (sulfonates) is a cornerstone transformation. These functional groups serve as crucial intermediates, acting as excellent leaving groups in nucleophilic substitution reactions, and are integral components of many active pharmaceutical ingredients (APIs). While classic reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are widely used, the demand for reagents with tailored properties has led to the emergence of specialized alternatives.[1][2][3]
4-Tert-amylbenzenesulfonyl chloride stands out as a valuable reagent in this class. The incorporation of the bulky and lipophilic tert-amyl group imparts unique physical properties, such as enhanced solubility in common organic solvents, which can be advantageous in achieving homogeneous reaction conditions and simplifying purification processes. This guide provides an in-depth exploration of the chemistry, mechanism, and practical application of this compound for the synthesis of sulfonic esters, designed for researchers and professionals in the chemical sciences.
Physicochemical Properties of this compound
A clear understanding of the reagent's physical properties is fundamental to its effective use.
| Property | Value | Reference |
| IUPAC Name | 4-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride | N/A |
| Synonyms | p-tert-amylbenzenesulfonyl chloride | N/A |
| Molecular Formula | C₁₁H₁₅ClO₂S | [4] |
| Molecular Weight | 246.75 g/mol | N/A |
| Appearance | Solid | [4] |
| Melting Point | 78-81 °C | [4] |
| SMILES | CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl | N/A |
| InChI Key | YEZADZMMVHWFIY-UHFFFAOYSA-N | [4] |
Part 1: Scientific Principles and Rationale
The conversion of an alcohol to a sulfonic ester is a powerful method for "activating" a hydroxyl group, transforming it from a poor leaving group (-OH) into an excellent one (-OSO₂Ar).[2][3] This transformation is critical for subsequent Sₙ2 and E2 reactions. The reaction of an alcohol with this compound proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center.
The Reaction Mechanism: A Stepwise View
The accepted mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride. This reaction is almost universally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine.
dot digraph "Sulfonic_Ester_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=vee, penwidth=1.5];
}
Caption: General mechanism for base-mediated sulfonic ester formation.
Causality Behind Experimental Choices
The success of this reaction hinges on several key factors, each chosen to maximize yield and purity.
-
The Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl). A base is essential to neutralize this acidic byproduct. Without a base, the HCl would protonate the starting alcohol, rendering it non-nucleophilic and halting the reaction. Pyridine is a common choice as it serves as both an acid scavenger and a nucleophilic catalyst that can accelerate the reaction.[1][5]
-
Solvent Selection: this compound, like other sulfonyl chlorides, is highly susceptible to hydrolysis. Therefore, the reaction must be conducted under strictly anhydrous conditions. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are ideal as they are inert to the reactants and can be effectively dried.
-
Temperature Control: The reaction is often initiated at 0 °C. This is done to moderate the initial exothermic reaction that occurs upon addition of the reagents, particularly the base. Controlling the temperature minimizes the formation of side products and ensures a more selective transformation. The reaction is then typically allowed to warm to room temperature to proceed to completion.[5]
-
Substrate Reactivity: The steric and electronic properties of the alcohol substrate significantly influence the reaction rate. The general order of reactivity is primary > secondary.[5] Tertiary alcohols are generally unreactive towards sulfonyl chlorides due to severe steric hindrance around the hydroxyl group.[1]
Part 2: Experimental Protocols & Data
This section provides validated, step-by-step protocols for the synthesis and application of this compound.
Protocol 1: General Synthesis of an Alkyl Sulfonate from a Primary Alcohol
This protocol describes a representative procedure for the esterification of a primary alcohol.
Materials:
-
Primary Alcohol (e.g., 1-Butanol)
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition:
-
To the flask, add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).
-
Add this compound (1.2 eq) to the solution and stir until dissolved.
-
-
Reaction Initiation:
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add anhydrous pyridine (2.0 eq) dropwise via a syringe or dropping funnel over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x volume of DCM) to remove excess pyridine.
-
Saturated NaHCO₃ solution (1 x volume of DCM).
-
Brine (1 x volume of DCM).
-
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to obtain the pure sulfonic ester.
-
Protocol 2: Synthesis of this compound
For laboratories requiring the reagent itself, it can be prepared via chlorosulfonation of the corresponding arene. This method is adapted from general procedures for preparing substituted benzenesulfonyl chlorides.[6]
Materials:
-
tert-Amylbenzene
-
Chlorosulfonic acid
-
Ice
Procedure:
-
Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool chlorosulfonic acid (approx. 2.5 eq) in an ice-salt bath.
-
Reaction: While maintaining the temperature between 15-20°C, slowly add tert-amylbenzene (1.0 eq) dropwise with vigorous stirring over 2-2.5 hours.[6]
-
Maturation: After the addition is complete, continue stirring at the same temperature for 1.5-2 hours to complete the sulfonation.[6]
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.
-
Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Data Presentation: Expected Yields
The efficiency of the sulfonylation reaction is dependent on the alcohol's structure. The following table provides expected yields based on established chemical principles for sulfonate ester formation.
| Alcohol Type | Substrate Example | Typical Yield (%) |
| Primary | 1-Pentanol | 85 - 95% |
| Secondary | Cyclohexanol | 70 - 85% |
| Tertiary | tert-Butanol | < 5% (No reaction) |
Experimental Workflow Visualization
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];
}
Caption: Step-by-step workflow for sulfonic ester synthesis.
Part 3: Safety, Handling, and Storage
Trustworthiness in the lab begins with safety. this compound is a corrosive and moisture-sensitive chemical that requires careful handling.
Hazard Identification & First Aid
-
Primary Hazards: Causes severe skin burns and eye damage.[4] Reacts with water, potentially releasing corrosive HCl gas.
-
Signal Word: Danger[7]
-
First Aid Measures:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a poison center or doctor.[7][8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[7][8][9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[7][8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[7][8][9]
-
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood.[7] Use a closed system or local exhaust if dust or aerosol generation is possible.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Chemical safety goggles and a face shield.[4]
-
A lab coat.
-
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[7] Wash hands and face thoroughly after handling.[7] Handle under an inert atmosphere (nitrogen or argon) to protect from moisture.
Storage and Disposal
-
Storage Conditions: Keep the container tightly closed. Store in a cool, dry, and well-ventilated area. For long-term storage, keeping it in a freezer is recommended.[7] Store locked up and away from incompatible materials such as strong bases and oxidizing agents.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
References
- TCI AMERICA - Spectrum Chemical. (2018). Safety Data Sheet: this compound.
-
PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet: N-Acetylsulfanilyl chloride.
- TCI Chemicals. (2025). Safety Data Sheet: 2,4,6-Tris(trifluoromethyl)benzenesulfonyl Chloride.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: 4-(Methylsulfonyl)benzenesulfonyl chloride.
- Google Patents. (n.d.). CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
-
Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 17.7: Reactions of Alcohols. Retrieved from [Link]
Sources
- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-tert-Butylbenzenesulfonyl chloride 98 15084-51-2 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Catalytic Methods for Sulfonylation with 4-Tert-amylbenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sulfonyl Moiety and the Utility of 4-Tert-amylbenzenesulfonyl Chloride
The sulfonamide functional group is a cornerstone in medicinal chemistry, gracing a multitude of blockbuster drugs with its presence. Its unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and its metabolic stability, make it a valuable bioisostere for the more labile amide bond.[1] The introduction of a sulfonyl group can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. This compound, with its bulky hydrophobic tert-amyl group, offers medicinal chemists a strategic tool for probing lipophilic pockets in target proteins and modulating the overall solubility and metabolic profile of a molecule.
However, the reactivity of sterically hindered sulfonyl chlorides like this compound presents a synthetic challenge. Traditional methods often require harsh conditions, such as high temperatures and the use of stoichiometric amounts of strong bases, which can be incompatible with complex, late-stage intermediates in a drug discovery program.[2] The development of catalytic methods for the sulfonylation of amines and alcohols with such hindered reagents is therefore of paramount importance, enabling milder reaction conditions, broader functional group tolerance, and improved efficiency.
This guide provides an in-depth exploration of catalytic approaches for the sulfonylation of nucleophiles with this compound, offering both the theoretical underpinnings and practical, step-by-step protocols for implementation in a research setting.
Understanding the Catalytic Activation of Sulfonyl Chlorides
The central challenge in the sulfonylation of amines and alcohols is the activation of the sulfonyl chloride to facilitate nucleophilic attack. Catalysts achieve this by either enhancing the electrophilicity of the sulfur center or by increasing the nucleophilicity of the amine or alcohol.
Organocatalysis: The Nucleophilic Pathway with DMAP
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation and sulfonylation reactions.[3][4][5] Its catalytic prowess stems from the ability of the dimethylamino group to stabilize the positive charge developed on the pyridine nitrogen through resonance.[3][4]
The catalytic cycle begins with the rapid, reversible formation of a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the starting sulfonyl chloride, making it more susceptible to attack by even weakly nucleophilic amines and alcohols.[5][6] The subsequent nucleophilic attack by the substrate (amine or alcohol) on the sulfonylpyridinium salt forms the desired sulfonamide or sulfonate ester and regenerates the DMAP catalyst. An auxiliary, non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically required to scavenge the HCl generated during the reaction.[6]
Caption: Catalytic cycle of DMAP-mediated sulfonylation.
Lewis Acid Catalysis: Enhancing Electrophilicity
Lewis acids, such as metal triflates (e.g., Sc(OTf)₃, In(OTf)₃) or metal halides (e.g., FeCl₃, TiCl₄), can also catalyze sulfonylation reactions.[1][7][8] The Lewis acid coordinates to one of the sulfonyl oxygen atoms, withdrawing electron density and thereby increasing the electrophilicity of the sulfur atom.[1][9] This activation facilitates the attack by the nucleophile.
The choice of Lewis acid is critical and depends on the nature of the substrate. For hindered alcohols, stronger Lewis acids might be required to achieve efficient conversion.[10] However, care must be taken to avoid side reactions, such as rearrangement of carbocationic intermediates that can form with certain substrates under strongly acidic conditions.
Caption: Generalized mechanism of Lewis acid-catalyzed sulfonylation.
Experimental Protocols
The following protocols are provided as a starting point for the catalytic sulfonylation of amines and alcohols with this compound. Optimization of reaction conditions (catalyst loading, temperature, reaction time, and solvent) may be necessary for specific substrates.
Protocol 1: DMAP-Catalyzed Sulfonylation of a Primary Amine
This protocol describes a general procedure for the synthesis of a sulfonamide from a primary amine and this compound using a catalytic amount of DMAP.
Materials:
-
This compound
-
Primary amine
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 equiv).
-
Dissolve the amine in anhydrous DCM or MeCN (0.1-0.5 M).
-
Add DMAP (0.05-0.2 equiv) to the solution.
-
Add Et₃N or DIPEA (1.5-2.0 equiv).
-
In a separate vial, dissolve this compound (1.1-1.2 equiv) in a minimal amount of the reaction solvent.
-
Slowly add the solution of this compound to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Range | Rationale |
| Catalyst Loading (DMAP) | 5-20 mol% | Lower loadings may result in slower reaction rates, while higher loadings are generally not necessary and can complicate purification. |
| Base | Et₃N or DIPEA | A non-nucleophilic base is required to neutralize the HCl generated. DIPEA is more sterically hindered and can be beneficial for sensitive substrates. |
| Solvent | DCM or MeCN | These aprotic solvents are generally effective for sulfonylation reactions. MeCN can sometimes accelerate reactions involving polar intermediates. |
| Temperature | 0 °C to room temp. | Initial addition at 0 °C helps to control any exotherm. The reaction is typically run at room temperature for convenience. |
| Reaction Time | 4-24 hours | Reaction time is substrate-dependent. Sterically hindered amines may require longer reaction times. |
Protocol 2: Lewis Acid-Catalyzed Sulfonylation of a Hindered Secondary Alcohol
This protocol provides a general method for the sulfonylation of a sterically hindered secondary alcohol using a Lewis acid catalyst.
Materials:
-
This compound
-
Hindered secondary alcohol
-
Scandium(III) triflate (Sc(OTf)₃) or Indium(III) triflate (In(OTf)₃)
-
2,6-Lutidine or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the hindered secondary alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous DCM or DCE (0.1-0.5 M).
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 5-15 mol%).
-
Add 2,6-lutidine (1.5-2.0 equiv).
-
Add this compound (1.2-1.5 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or elevate the temperature to 40-60 °C if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude sulfonate ester by flash column chromatography.
| Parameter | Recommended Range | Rationale |
| Catalyst Loading (Lewis Acid) | 5-15 mol% | Higher catalyst loadings may be necessary for particularly unreactive alcohols. |
| Base | 2,6-Lutidine | A sterically hindered, non-nucleophilic base is crucial to prevent competitive reaction with the sulfonyl chloride and to scavenge the generated acid. |
| Solvent | DCM or DCE | Chlorinated solvents are generally preferred for Lewis acid-catalyzed reactions. |
| Temperature | Room temp. to 60 °C | For hindered alcohols, gentle heating may be required to drive the reaction to completion. |
| Reaction Time | 6-48 hours | Highly dependent on the steric bulk of the alcohol. |
Workflow for Catalyst and Condition Selection
The choice of catalytic method for sulfonylation with this compound depends on the nature of the nucleophile. The following workflow provides a general guideline for selecting an appropriate starting point for reaction optimization.
Caption: Decision workflow for selecting a catalytic sulfonylation method.
Conclusion and Future Perspectives
The catalytic sulfonylation of amines and alcohols with the sterically demanding this compound represents a significant advancement in the synthesis of medicinally relevant compounds. Organocatalysis with DMAP and Lewis acid catalysis provide mild and efficient alternatives to traditional methods, expanding the scope of accessible molecular architectures. The protocols and guidelines presented herein offer a solid foundation for researchers to incorporate the valuable 4-tert-amylbenzenesulfonyl moiety into their drug discovery programs.
Future research in this area will likely focus on the development of even more active and selective catalysts, including chiral catalysts for asymmetric sulfonylation. The exploration of novel catalytic systems that can operate under even milder conditions, such as room temperature for highly hindered substrates, will continue to be a major driving force in the field. The continued innovation in catalytic sulfonylation chemistry will undoubtedly accelerate the discovery and development of new and improved therapeutics.
References
- L. M. Litvinenko and A. I. Kirichenko, Dokl. Akad. Nauk SSSR, 1967, 176, 97-100.
- G. Höfle, W. Steglich, and H. Vorbrüggen, Angew. Chem. Int. Ed. Engl., 1978, 17, 569-583.
- S. V. Ley and A. W. Thomas, Angew. Chem. Int. Ed., 2003, 42, 5400-5449.
- K. Ishihara, M. Kubota, H. Kurihara, and H. Yamamoto, J. Am. Chem. Soc., 1995, 117, 4413-4414.
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC - NIH. (2017). [Link]
-
Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration - PMC - NIH. (2008). [Link]
- Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. (2013). Tetrahedron Lett., 54, 4345-4348.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2013). J. Am. Chem. Soc., 135, 1264-1267.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (2023). [Link]
-
Lewis acid catalysis - Wikipedia. (n.d.). [Link]
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (2018). [Link]
-
Catalytic Lewis Acid Activationof Thionyl Chloride: Application to the Synthesis of ArylSulfinyl Chlorides Catalyzed by Bismuth(III) Salts - ResearchGate. (2004). [Link]
-
01.07 Lewis Acid Catalysis - YouTube. (2019). [Link]
-
Catalytic regioselective sulfonylation of alpha-chelatable alcohols: scope and mechanistic insight | Request PDF - ResearchGate. (2020). [Link]
-
L. LEWIS ACID CATALYSIS. (n.d.). [Link]
-
Substrate scope of thiols/alcohols in the synthesis of thiosulfonates/sulfonate esters respectively.[a] - ResearchGate. (2019). [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2007). [Link]
- Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. (2022). J. Org. Chem., 87, 15061-15070.
-
Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.). [Link]
-
Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols - PMC - NIH. (2022). [Link]
-
Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration | Request PDF - ResearchGate. (2008). [Link]
- Lewis Acid‐Catalyzed Nucleophilic Substitutions of Benzylic Alcohols with Sulfamides. (2019). Asian J. Org. Chem., 8, 1450-1453.
-
Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides - Macmillan Group - Princeton University. (2023). [Link]
-
Alcohols to Alkyl Chlorides, Part 6 - YouTube. (2020). [Link]
Sources
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. people.reed.edu [people.reed.edu]
- 9. youtube.com [youtube.com]
- 10. Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 4-Tert-amylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the large-scale synthesis of 4-tert-amylbenzenesulfonyl chloride, a key intermediate in the pharmaceutical and fine chemical industries. The protocol focuses on the direct chlorosulfonation of tert-amylbenzene, a robust and scalable method. Emphasis is placed on the rationale behind procedural steps, process control, safety, and analytical validation to ensure a high-yield, high-purity outcome.
Introduction: The Significance of this compound
This compound is a crucial building block in organic synthesis. Its sulfonyl chloride functional group allows for the facile introduction of the 4-tert-amylbenzenesulfonyl moiety into various molecules, most notably in the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents. The bulky tert-amyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability. The reliable, safe, and scalable production of this intermediate is therefore of paramount importance for drug discovery and development pipelines.
This guide moves beyond a simple recitation of steps to provide the underlying principles governing the synthesis, empowering researchers to not only replicate the process but also to troubleshoot and adapt it to their specific needs.
The Synthetic Strategy: Electrophilic Aromatic Substitution
The synthesis of this compound from tert-amylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The tert-amyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect and hyperconjugation. The bulky nature of the tert-amyl group sterically hinders substitution at the ortho positions, leading to a high regioselectivity for the para-substituted product.
The electrophile in this reaction, the chlorosulfonium cation (SO₂Cl⁺), is generated in situ from chlorosulfonic acid. The reaction proceeds via the mechanism outlined below.
Reaction Mechanism: Chlorosulfonation of Tert-amylbenzene
Caption: Large-Scale Synthesis Workflow.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L four-necked flask with the mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet. Ensure the setup is dry and purged with an inert atmosphere.
-
Charging Reactants: Charge the flask with tert-amylbenzene (148.3 g, 1.0 mol). Begin stirring to ensure homogeneity.
-
Initial Cooling: Cool the flask in a large ice-water bath to an internal temperature of 0-5 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (349.6 g, 3.0 mol) dropwise from the addition funnel over a period of 2-3 hours. The causality here is critical: a slow addition rate is essential to manage the highly exothermic nature of the reaction and prevent a dangerous temperature runaway. Maintain the internal temperature below 10 °C throughout the addition. A rapid temperature increase can lead to the formation of unwanted sulfone byproducts.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
In a separate large beaker or vessel, prepare a slurry of approximately 2 kg of ice in water.
-
Crucially, slowly and carefully transfer the reaction mixture onto the ice with vigorous stirring. This quenching step must be performed cautiously as the reaction of residual chlorosulfonic acid with water is extremely exothermic and will generate HCl gas.
-
A white solid product will precipitate. Continue stirring for 15-20 minutes until all the ice has melted.
-
Collect the solid product by vacuum filtration using a large Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
-
Drying: Dry the crude product under vacuum at a temperature not exceeding 40-50 °C. The expected yield of crude product is typically high.
Purification
For many applications, the crude product may be of sufficient purity. However, for pharmaceutical applications, further purification is necessary. A highly effective method is precipitation from a solvent/anti-solvent system. [1]
-
Dissolution: Dissolve the crude this compound in a suitable solvent like dichloromethane or toluene at room temperature. Use the minimum amount of solvent necessary for complete dissolution.
-
Precipitation: To the stirred solution, slowly add an alkane anti-solvent such as heptane or cyclohexane. [1]The desired product is less soluble in this mixture and will precipitate out.
-
Cooling and Isolation: Cool the mixture to 0-5 °C to maximize crystal formation.
-
Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
Analytical Characterization
To ensure the quality of the synthesized product, the following analytical tests are recommended:
-
Melting Point (mp): Pure this compound should have a sharp melting point. The literature value for the related 4-tert-butylbenzenesulfonyl chloride is 78-81 °C. * High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing purity and quantifying any impurities, such as isomeric byproducts or diphenylsulfones. [1][2]A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired product and can be used to identify impurities.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the sulfonyl chloride group (S=O stretches typically around 1375 and 1180 cm⁻¹) can be confirmed.
Conclusion
The protocol described provides a robust and scalable method for the synthesis of high-purity this compound. By understanding the underlying chemical principles and adhering strictly to the safety protocols, researchers and production chemists can confidently and safely produce this valuable intermediate. The emphasis on controlled reaction conditions and appropriate analytical validation ensures a final product that meets the stringent quality requirements of the pharmaceutical industry.
References
-
Maruti Fine Chemicals. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. NJ.gov. Retrieved from [Link]
- DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling.
- Google Patents. (n.d.). CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis.
- Google Patents. (n.d.). CN1515526A - Production process of tert-amylbenzene.
- Google Patents. (n.d.). CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
- Google Patents. (n.d.). Production method of high purity 4-tert-butylbenzenesulfonyl chloride.
-
PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101195593B - A kind of industrialized production method of alkylbenzenesulfonyl chloride.
-
Justia Patents. (1991, August 16). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]
-
Google Patents. (1986, January 16). United States Patent (19). Retrieved from [Link]
-
Google Patents. (2012, May 11). Patent Application Publication (10) Pub. No.: US 2012/0309796 A1. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride.
-
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]
- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
- Google Patents. (n.d.). US3161675A - Process for preparing sulfonamide compounds.
- Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
- Google Patents. (n.d.). CN101607863A - A kind of production technique of tert.-amylbenzene.
-
ResearchGate. (n.d.). An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2011, September). A Simple Large-Scale Synthesis of Cbz-Protected Taurylsulfonyl Azide. Retrieved from [Link]
- Google Patents. (n.d.). US2832801A - Sulfonation of alkyl benzenes with sulfur trioxide.
-
ResearchGate. (2000). An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides: Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides. Retrieved from [Link]
-
PubMed. (2022, June 5). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Retrieved from [Link]
-
MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
Sources
- 1. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 2. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonylation Reactions with 4-Tert-amylbenzenesulfonyl Chloride
Welcome to the technical support center for sulfonylation reactions utilizing 4-tert-amylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental conditions and troubleshooting common issues. Our approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when starting a sulfonylation reaction with this compound?
A1: When initiating a sulfonylation reaction, success hinges on several key factors: the quality of your reagents, the choice of solvent and base, and the reaction temperature. This compound is susceptible to hydrolysis, so it is crucial to use anhydrous conditions.[1][2] This means employing oven-dried glassware and using dry, aprotic solvents.[1] The choice of base is also critical and depends on the nucleophilicity of your substrate (amine or alcohol).[1][3]
Q2: Which substrates are compatible with this compound?
A2: this compound is a versatile reagent for the sulfonylation of a wide range of nucleophiles. This primarily includes primary and secondary amines to form sulfonamides, and primary and secondary alcohols to form sulfonate esters.[4][5] Sterically hindered or electron-deficient amines and alcohols may exhibit lower reactivity, necessitating more forcing reaction conditions.[2]
Q3: How do I properly handle and store this compound?
A3: this compound is a solid that is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent hydrolysis to the corresponding unreactive sulfonic acid.[1] When handling the reagent, it is best to work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
You've set up your reaction, but upon analysis, you find a low yield of your desired sulfonated product or no product at all.
Caption: Troubleshooting workflow for low reaction yields.
-
Explanation: Sulfonyl chlorides are highly reactive towards water. If your reagent has been exposed to atmospheric moisture, it will hydrolyze to 4-tert-amylbenzenesulfonic acid, which is unreactive under standard sulfonylation conditions.[1]
-
Troubleshooting Steps:
-
Explanation: The base plays a crucial role in deprotonating the nucleophile (amine or alcohol) and scavenging the HCl byproduct.[4] A base that is too weak may not sufficiently activate the nucleophile, while a nucleophilic base could react with the sulfonyl chloride.
-
Troubleshooting Steps:
-
For standard reactions with amines or alcohols, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[7]
-
For less reactive, sterically hindered, or electron-poor substrates, consider a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]
-
Pyridine can be used as both a base and a solvent, and it can form a highly reactive sulfonylpyridinium salt intermediate.[8]
-
-
Explanation: The solvent must dissolve all reactants to ensure a homogeneous reaction mixture.[9] The polarity of the solvent can also influence the reaction rate by stabilizing charged intermediates that form during the reaction.[10]
-
Troubleshooting Steps:
-
Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.[9] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common starting points.[1]
-
If reactant solubility is an issue, consider a more polar aprotic solvent like N,N-dimethylformamide (DMF).[9]
-
A solvent screening can be performed to identify the optimal medium for your specific substrate.[9]
-
| Solvent | Polarity | Common Use Case |
| Dichloromethane (DCM) | Medium | General purpose, good solubility for many organic compounds.[1] |
| Tetrahydrofuran (THF) | Medium | Good for reactions where slightly higher polarity is beneficial.[1] |
| Acetonitrile (MeCN) | High | Can accelerate reactions by stabilizing charged intermediates.[9] |
| N,N-Dimethylformamide (DMF) | High | Useful for poorly soluble substrates or less reactive partners.[1] |
Issue 2: Formation of Side Products
Your reaction yields a complex mixture, and the desired product is contaminated with significant impurities.
-
Explanation: Primary amines react to form a sulfonamide that still possesses an acidic N-H proton. In the presence of excess base and sulfonyl chloride, this proton can be removed, leading to a second sulfonylation event.[11]
-
Troubleshooting Steps:
-
Carefully control the stoichiometry. Use a 1:1 ratio of the primary amine to this compound, or a slight excess of the amine.[11]
-
Add the solution of this compound slowly (dropwise) to the amine solution at a low temperature (e.g., 0 °C) to avoid localized high concentrations of the sulfonylating agent.[12]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Tert-amylbenzenesulfonyl Chloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-tert-amylbenzenesulfonyl chloride. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and understand the byproduct profiles associated with this synthesis. Our goal is to provide field-proven insights and practical solutions to enhance the efficiency, purity, and success of your experiments.
Frequently Asked Questions (FAQs): Understanding the Core Synthesis and Byproducts
This section addresses the fundamental questions regarding the synthetic pathway and the chemical nature of the impurities you are likely to encounter.
Q1: What is the standard synthetic route for this compound and where are the critical control points?
The synthesis is typically a two-step process, each with critical parameters that influence the final product's purity and yield.
-
Step 1: Friedel-Crafts Alkylation. Benzene is alkylated with a tert-amyl source (e.g., tert-amyl chloride or 2-methyl-2-butanol) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce tert-amylbenzene.
-
Step 2: Electrophilic Aromatic Chlorosulfonation. The intermediate, tert-amylbenzene, is then reacted with chlorosulfonic acid (ClSO₃H) to install the sulfonyl chloride group onto the aromatic ring, primarily at the para position.
The overall workflow and critical points where byproducts are generated are illustrated below.
Caption: General synthetic workflow for this compound.
Q2: During the initial Friedel-Crafts alkylation, what are the most common byproducts I should anticipate?
The Friedel-Crafts alkylation step, while effective, is prone to several side reactions that can complicate purification and impact the quality of your intermediate.[1][2]
| Byproduct Class | Chemical Identity | Formation Mechanism & Rationale | Mitigation Strategy |
| Positional Isomers | ortho-tert-amylbenzene, meta-tert-amylbenzene | The tert-amyl group is an ortho, para director. While the bulky nature of the group sterically favors the para product, a significant amount of the ortho isomer is typically formed. The meta isomer is less common but can arise from isomerization under harsh conditions. | Use a molar excess of benzene to favor mono-alkylation. Maintain low reaction temperatures (-5 to 5 °C) to improve regioselectivity. |
| Polyalkylation Products | Di-tert-amylbenzene, Tri-tert-amylbenzene | The product, tert-amylbenzene, is more reactive than the starting benzene ring because the alkyl group is activating. This makes it susceptible to further alkylation, leading to polysubstituted products.[3] | Employ a large excess of the aromatic substrate (benzene) relative to the alkylating agent. This increases the statistical probability of the electrophile reacting with benzene instead of the already-alkylated product. |
| Rearrangement Products | sec-Amylbenzene and other isomers | While the tertiary carbocation leading to tert-amylbenzene is relatively stable, carbocation rearrangements are a hallmark of Friedel-Crafts alkylations.[4] Hydride or methyl shifts can occur, especially at higher temperatures, leading to different alkylbenzene isomers.[1][3] | Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. The choice of a milder Lewis acid can also sometimes suppress rearrangements. |
Q3: What byproducts are typically formed during the chlorosulfonation of tert-amylbenzene?
The chlorosulfonation step introduces a new set of potential impurities. The electrophile in this reaction is highly reactive, and controlling its interaction with the substrate is key.[5]
| Byproduct Class | Chemical Identity | Formation Mechanism & Rationale | Mitigation Strategy |
| Isomeric Sulfonyl Chlorides | 2-tert-amylbenzenesulfonyl chloride | If ortho-tert-amylbenzene is carried over from the first step, it will be chlorosulfonated to yield the corresponding isomeric sulfonyl chloride. This is often the most difficult impurity to remove from the final product. | Purify the tert-amylbenzene intermediate (e.g., by fractional distillation) before proceeding to the chlorosulfonation step. |
| Sulfone Byproducts | Di-(4-tert-amylphenyl) sulfone | This byproduct forms when a molecule of the desired sulfonyl chloride acts as an electrophile and reacts with another molecule of tert-amylbenzene. This is a type of Friedel-Crafts sulfonylation. Using a large excess of chlorosulfonic acid can favor this pathway.[6] | Use a stoichiometric amount or only a slight excess of chlorosulfonic acid. Add the tert-amylbenzene slowly to the chlorosulfonic acid at low temperature to maintain a high concentration of the sulfonating agent relative to the substrate at all times. |
| Hydrolysis Product | 4-tert-amylbenzenesulfonic acid | Sulfonyl chlorides are highly susceptible to hydrolysis.[7][8] Exposure to moisture, particularly during the aqueous workup (quenching on ice), will convert the product to the corresponding sulfonic acid, which is often a solid that is difficult to separate.[9][10] | Perform the reaction under strictly anhydrous conditions. During workup, pour the reaction mixture onto crushed ice slowly and extract the product into a non-polar organic solvent immediately. Minimize the time the product is in contact with the aqueous phase. |
| Desulfonation Products | tert-Amylbenzene | The sulfonation of aromatic rings is a reversible process.[11] If the reaction mixture is heated in the presence of acid and water (e.g., during a prolonged or heated workup), the sulfonyl chloride group can be cleaved, reverting to the starting material.[12] | Avoid excessive heating during the reaction and workup. Use dilute acid for any washing steps and perform them at low temperatures. |
Troubleshooting Guide: From Low Yields to Impure Products
This section provides direct answers to common problems encountered during the synthesis.
Q: My overall yield is very low. Where am I most likely losing my product?
Low yield is a multifaceted problem that can originate in either synthetic step or during the workup and purification.
-
Incomplete Reaction in Step 1 or 2: Ensure your Lewis acid catalyst (AlCl₃) is fresh and anhydrous for the alkylation. For chlorosulfonation, confirm the reaction has gone to completion via TLC or a small-scale workup and NMR analysis. The reaction of acetanilide with chlorosulfonic acid is often considered complete when the evolution of HCl gas ceases.[13]
-
Significant Side Reactions: Review the byproduct tables above. If you are forming large amounts of polyalkylated products or sulfones, your stoichiometry and reaction conditions (temperature, addition rate) need optimization. A Chinese patent suggests using inorganic salts like sodium sulfate as a catalyst to inhibit side reactions during chlorosulfonation.[14]
-
Product Loss During Workup: This is the most common culprit. The hydrolysis of the sulfonyl chloride to sulfonic acid during the ice quench is a major cause of yield loss.[10] The sulfonic acid is more water-soluble (as a salt) and less organic-soluble than the sulfonyl chloride, making it difficult to extract efficiently.
-
Troubleshooting Tip: Ensure your extraction solvent is non-polar (e.g., dichloromethane, diethyl ether) and that you perform the extraction quickly at low temperatures. Use a brine wash to help break up emulsions and further dry the organic layer.
-
Q: My final product is a sticky, oily solid that won't crystallize properly. What is it, and how do I fix it?
This is a classic sign of impurities, most commonly the corresponding sulfonic acid or isomeric byproducts.
-
The Culprit: The primary suspect is 4-tert-amylbenzenesulfonic acid , the hydrolysis product.[7][9] It is a hygroscopic solid that, when mixed with the desired sulfonyl chloride, creates an eutectic mixture that is difficult to solidify. Isomeric sulfonyl chlorides can also exist as oils or low-melting solids, contributing to the problem.
-
The Solution: Purification.
-
Recrystallization: The crude product can often be purified by recrystallization from a non-polar solvent like hexane or heptane.[15] The sulfonyl chloride is typically more soluble in these solvents than the sulfonic acid.
-
Solvent Trituration: Stirring or grinding the crude oily product with a cold, non-polar solvent (like hexane) can often induce crystallization of the desired product while washing away more soluble impurities.
-
Chromatography: If recrystallization fails, flash column chromatography on silica gel is an effective, albeit more labor-intensive, method for separating the sulfonyl chloride from non-polar byproducts (like sulfones) and polar ones (like the sulfonic acid).
-
Q: How can I confirm the identity of my main byproducts?
A combination of analytical techniques is essential for confident identification.
-
¹H NMR Spectroscopy: This is the most powerful tool.
-
Desired Product: Will show a characteristic AA'BB' pattern (two doublets) in the aromatic region (~7.5-8.0 ppm).
-
Sulfonic Acid: The aromatic protons will be in a similar region but may be broader. The acidic -SO₃H proton is often visible as a broad singlet far downfield (>10 ppm) or may exchange with residual water.
-
ortho Isomer: Will show a more complex multiplet pattern in the aromatic region.
-
Sulfone: Will likely have a complex aromatic region, but importantly, will lack the characteristic sulfonyl chloride functional group.
-
-
Mass Spectrometry (MS): Can confirm the molecular weight of the components in your mixture.
-
Infrared (IR) Spectroscopy: Useful for functional group identification. The desired sulfonyl chloride will have strong, characteristic S=O stretches around 1375 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric). The sulfonic acid will show a very broad O-H stretch in addition to the S=O stretches.
Recommended Experimental Protocol: Minimizing Hydrolysis During Workup
This protocol focuses on the critical workup stage of the chlorosulfonation reaction to maximize the recovery of the desired sulfonyl chloride.
-
Prepare Quench & Extraction Setup: Before stopping the reaction, prepare a large beaker containing a vigorously stirred mixture of crushed ice and dichloromethane (or another suitable non-polar solvent). The volume of the solvent should be sufficient to dissolve the expected amount of product.
-
Slow Quench: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture in a thin stream into the vortex of the stirred ice/solvent slurry. This ensures rapid cooling and immediate partitioning of the product into the organic phase, minimizing its contact time with the aqueous acid.
-
Phase Separation: Transfer the mixture to a pre-chilled separatory funnel. Quickly separate the organic layer.
-
Cold Washing: Wash the organic layer sequentially with two portions of ice-cold water, followed by one portion of ice-cold saturated sodium bicarbonate solution (to neutralize residual acid), and finally with one portion of ice-cold brine. Perform these washes quickly to prevent hydrolysis.
-
Drying and Concentration: Immediately dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature (<40 °C).
-
Purification: The resulting crude solid or oil should be immediately purified, preferably by recrystallization from an alkane solvent like heptane, to obtain the pure this compound.[15]
Caption: Recommended workup workflow to minimize hydrolysis.
References
-
American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Bentley, T. W. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–938. Retrieved from [Link]
-
Nájera, C., & Yus, M. (2019). Desulfonylation Reactions. ResearchGate. Retrieved from [Link]
-
Gilman, H., & Meals, R. N. (n.d.). REARRANGEMENTS IN THE FRIEDEL-CRAFTS ALKYLATION OF BENZENE. Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides. r/chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Bentley, T. W., & Jones, R. O. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 21). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, December 11). Desulfonation. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of arylsulfonyl chloride.
-
Thieme E-Books. (n.d.). Product Class 9: Arenesulfonic Acids and Derivatives. Retrieved from [Link]
-
Unknown Source. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. Retrieved from [Link]
-
Unknown Source. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
Leah4sci. (2014, March 3). Aromatic Sulfonation Mechanism - EAS vid 5. YouTube. Retrieved from [Link]
-
Quora. (2020, April 26). What is the mechanism for sulfonation of benzene?. Retrieved from [Link]
- Google Patents. (n.d.). Production method of high purity 4-tert-butylbenzenesulfonyl chloride.
-
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
- Google Patents. (n.d.). Aromatic sulfonation reactions.
- Google Patents. (n.d.). Process for the preparation of 4- chlorobenzenesulfonyl chloride.
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
- Google Patents. (n.d.). Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
-
ResearchGate. (n.d.). An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. Retrieved from [Link]
Sources
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 15. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 4-tert-amylbenzenesulfonyl Chloride
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of crude 4-tert-amylbenzenesulfonyl chloride by recrystallization. Moving beyond a simple procedural outline, this document elucidates the rationale behind experimental choices, offers robust troubleshooting solutions, and is grounded in established chemical principles.
I. Understanding the Chemistry: Why Recrystallization is Critical
This compound is a key intermediate in organic synthesis, valued for its role in introducing the bulky and lipophilic 4-tert-amylbenzenesulfonyl moiety. However, its synthesis, typically via chlorosulfonation of tert-amylbenzene, often yields a crude product contaminated with several impurities. The most common of these are:
-
4-tert-amylbenzenesulfonic acid: The primary byproduct, formed by the hydrolysis of the sulfonyl chloride upon exposure to moisture. Its presence can interfere with subsequent reactions and complicate product isolation.
-
Diaryl Sulfones: Formed as byproducts during the chlorosulfonation reaction, these are often crystalline solids with similar polarities to the desired product, making them challenging to remove by other means.[1]
-
Isomeric Byproducts: Depending on the reaction conditions, small amounts of other isomers of the sulfonyl chloride may be formed.
Recrystallization is a powerful purification technique that exploits differences in solubility between the desired compound and its impurities in a given solvent system.[2] By carefully selecting a solvent in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures, a highly purified crystalline product can be obtained.
II. Strategic Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent for this compound should meet the following criteria:
-
High Solvating Power When Hot: The solvent must completely dissolve the crude product at or near its boiling point.
-
Low Solvating Power When Cold: The product should have minimal solubility in the solvent at low temperatures (e.g., 0-4 °C) to ensure a high recovery yield.
-
Inertness: The solvent must not react with the sulfonyl chloride. This strictly excludes protic solvents like water, methanol, and ethanol, which would lead to hydrolysis or esterification.
-
Appropriate Boiling Point: A boiling point between 60-100 °C is often ideal, as it allows for effective dissolution without requiring excessively high temperatures that could degrade the product.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.
Based on the properties of similar aryl sulfonyl chlorides and established purification methodologies, the following solvent systems are recommended for consideration:
| Solvent System | Type | Rationale & Considerations |
| Heptane or Cyclohexane | Single Solvent | Non-polar alkanes are excellent choices. A patent for the closely related 4-tert-butylbenzenesulfonyl chloride specifies alkanes for obtaining high purity product.[1] These solvents are poor at dissolving the polar sulfonic acid impurity at any temperature. |
| Toluene | Single Solvent | This aromatic solvent provides a good balance of polarity to dissolve the sulfonyl chloride at elevated temperatures while having reduced solvating power upon cooling. It is a common choice for recrystallizing aryl sulfonyl chlorides.[3] |
| Toluene/Heptane | Two-Solvent | This system offers fine-tuned control over solubility. The crude product is dissolved in a minimal amount of hot toluene, and heptane is then added as an anti-solvent to induce crystallization upon cooling. |
| Chloroform/Hexane | Two-Solvent | Similar to the toluene/heptane system, chloroform acts as the primary solvent, with hexane used to decrease the overall solvating power of the mixture. Chloroform should be free of ethanol, which can react with the product.[3] |
III. Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a comprehensive workflow for the recrystallization of crude this compound.
Safety First: this compound is a corrosive solid and a lachrymator. It is highly reactive with water and moisture. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be scrupulously dried before use.
Step 1: Initial Solvent Screening (Small Scale)
-
Place approximately 100 mg of the crude this compound into a small, dry test tube.
-
Add the chosen solvent (e.g., heptane) dropwise at room temperature. Note the solubility. The compound should be sparingly soluble or insoluble.
-
Gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid.
Step 2: Bulk Recrystallization
-
Place the crude this compound (e.g., 10.0 g) into a dry Erlenmeyer flask of appropriate size (a 125 mL or 250 mL flask is a good starting point). Add a magnetic stir bar.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., heptane) to the flask, enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Once the solvent is boiling, add more hot solvent in small portions until all the solid has just dissolved. It is crucial to add the minimum amount of boiling solvent to ensure the solution is saturated.[4]
-
If the solution is colored or contains insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, dry, pre-warmed flask.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum. Determine the melting point of the dried crystals to assess their purity. The melting point of the analogous 4-tert-butylbenzenesulfonyl chloride is 78-81 °C, and a sharp melting point in this range is indicative of high purity.[5][6]
IV. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: The crude material "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a beaker of warm water and allow both to cool together.
-
If the problem persists, consider a different solvent system with a lower boiling point.
-
Q2: No crystals form, even after cooling in an ice bath. What went wrong?
A2: This is a common issue that can arise from several factors.
-
Troubleshooting Steps:
-
Too much solvent was added: This is the most frequent cause. If the solution is not saturated, crystals will not form. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.[4]
-
Induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a template for crystallization.
-
-
Supersaturation: The solution may be supersaturated. Try cooling the solution to an even lower temperature using a dry ice/acetone bath, but be mindful of potentially freezing the solvent.
-
Q3: The recovery yield is very low. How can I improve it?
A3: Low yield can be due to several factors.
-
Troubleshooting Steps:
-
Excess solvent: As mentioned above, using too much solvent will keep more of your product dissolved at low temperatures.
-
Premature crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-warmed.
-
Incomplete cooling: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize precipitation.
-
Washing with warm solvent: Always wash the collected crystals with ice-cold solvent to minimize redissolving the product.
-
Q4: The final product is still impure, as indicated by a broad melting point.
A4: This suggests that impurities were trapped within the crystal lattice.
-
Troubleshooting Steps:
-
Cooling was too rapid: Fast cooling can lead to the formation of small crystals that trap impurities. Repeat the recrystallization and allow for a much slower cooling period.
-
Inadequate solvent: The chosen solvent may not be effective at leaving the specific impurities in solution. Experiment with a different solvent system. For instance, if recrystallizing from heptane, a small amount of a more polar impurity might co-precipitate. A two-solvent system like toluene/heptane might be more effective.
-
Perform a second recrystallization: A second pass through the recrystallization procedure will often significantly improve purity.
-
V. Visualization of the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
VI. References
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-t-Butylbenzenesulfonyl chloride (CAS 15084-51-2). Retrieved from [Link]
-
Gemo, K. A., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Retrieved from [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 11(8), 1773–1775. Retrieved from [Link]
-
North, M., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(4), 753-757. Retrieved from [Link]
-
Google Patents. (n.d.). Production method of high purity 4-tert-butylbenzenesulfonyl chloride. Retrieved from
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
Sources
- 1. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 2. mt.com [mt.com]
- 3. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 4. Home Page [chem.ualberta.ca]
- 5. 4-tert-Butylbenzenesulfonyl chloride 98 15084-51-2 [sigmaaldrich.com]
- 6. 4-tert-Butylbenzenesulfonyl chloride | 15084-51-2 [chemicalbook.com]
How to avoid hydrolysis of 4-Tert-amylbenzenesulfonyl chloride during workup
A Guide to Preventing Hydrolysis During Experimental Workup
Welcome to the technical support center for handling 4-tert-amylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for preventing the hydrolysis of this key synthetic intermediate during reaction workup. As a highly reactive electrophile, minimizing its contact with water is paramount to ensuring high yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound hydrolyzing during the aqueous workup?
A1: Sulfonyl chlorides (R-SO₂Cl) are inherently reactive towards nucleophiles, including water.[1][2][3] This reaction, known as hydrolysis, converts the sulfonyl chloride into the corresponding sulfonic acid (4-tert-amylbenzenesulfonic acid), which is often an undesired byproduct.[3][4][5]
Several factors can accelerate this decomposition pathway:
-
Presence of Water: This is the most direct cause. Even trace amounts of water in solvents or reagents can lead to hydrolysis.[3]
-
Elevated Temperature: Hydrolysis rates increase with temperature.[6][7] Performing a workup at room temperature or higher significantly increases the risk of yield loss.
-
pH: While sulfonyl chlorides can hydrolyze in neutral water, the rate can be affected by pH. Strongly basic conditions can promote the reaction.[8]
-
Prolonged Contact Time: The longer the sulfonyl chloride is in contact with the aqueous phase, the greater the extent of hydrolysis.[7][9]
While the bulky tert-amyl group may offer some steric hindrance that slows hydrolysis compared to simpler analogs like benzenesulfonyl chloride, the functional group remains highly susceptible.[8][10]
Q2: I'm seeing a significant loss of yield and a new, very polar spot on my TLC. Is this hydrolysis?
A2: Yes, those are classic signs of sulfonyl chloride hydrolysis. The primary byproduct, 4-tert-amylbenzenesulfonic acid, is significantly more polar than the parent sulfonyl chloride and will appear as a spot with a much lower Rf value on a TLC plate, often streaking if not fully dissolved in the mobile phase. Because the sulfonic acid is highly water-soluble, it is often lost into the aqueous phase during extraction, leading to a direct reduction in the isolated yield of your desired product.
Q3: What is the single most critical factor to control during an aqueous workup to prevent hydrolysis?
A3: Temperature. Keeping the entire workup system cold (0–5 °C) is the most effective measure to suppress the rate of hydrolysis.[9][10] All aqueous solutions, including water for quenching and bicarbonate solutions for neutralization, should be pre-chilled and the separatory funnel should be jacketed or frequently swirled in an ice bath. A rapid workup is also crucial, but its effectiveness is greatly diminished if not performed at low temperatures.[9]
Q4: When should I choose a non-aqueous workup over a traditional extractive method?
A4: A non-aqueous workup is highly recommended in the following scenarios:
-
Water-Sensitive Products: If your desired product is also susceptible to hydrolysis or degradation under aqueous conditions.[10]
-
Difficulty with Emulsions: When the reaction mixture is prone to forming stable emulsions during liquid-liquid extraction.
-
High-Throughput Synthesis: For parallel synthesis where avoiding time-consuming liquid-liquid extractions is advantageous.[10]
-
Persistent Hydrolysis: If you consistently experience significant hydrolysis despite optimizing your cold aqueous workup.
In these cases, using a scavenger resin is the most effective strategy.
Q5: How do scavenger resins work to remove unreacted this compound?
A5: Scavenger resins are solid-supported reagents that react with and bind to specific classes of molecules. For sulfonyl chlorides, amine-based resins (like polystyrene-trisamine, PS-Trisamine) are exceptionally effective.[10] The process is straightforward:
-
The resin, which has primary or secondary amine functional groups, is added directly to the organic reaction mixture.
-
The resin's amine groups act as nucleophiles, reacting with the excess this compound to form a solid-supported sulfonamide.
-
This newly formed resin-bound sulfonamide is insoluble in the reaction mixture and is easily removed by simple filtration.
-
The filtrate contains your desired product, free from the unreacted sulfonyl chloride, without ever having been exposed to water.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low final product yield | Significant hydrolysis of this compound to the water-soluble sulfonic acid.[4] | 1. Strictly adhere to the Optimized Cold Aqueous Workup protocol, ensuring all steps are performed at 0-5 °C.[9]2. Minimize the time the organic layer is in contact with any aqueous solution.[7]3. Switch to the Anhydrous Workup using a Scavenger Resin .[10] |
| Product is an oil or gum, difficult to crystallize | Contamination with the sulfonic acid byproduct, which can inhibit crystallization. | 1. Re-dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, DCM) and wash again with cold saturated NaHCO₃ solution, followed by a brine wash.2. Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., MgSO₄, Na₂SO₄) before solvent removal. |
| Unreacted sulfonyl chloride still present after workup | 1. Insufficient stirring or contact time during the basic wash.[10]2. The sulfonyl chloride is particularly stable to hydrolysis under the conditions used.[10] | 1. Increase the stirring time with the cold NaHCO₃ solution to 30-60 minutes.[10]2. Before the main wash, add a small amount of a simple nucleophile (e.g., a few drops of methanol or aqueous ammonia) to the reaction mixture to convert the sulfonyl chloride to a more easily extractable ester or sulfonamide.[10]3. For maximum efficiency, use the Anhydrous Workup with a Scavenger Resin . |
| Formation of emulsions during extraction | High concentration of salts or amphiphilic molecules at the interface. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.2. Filter the entire mixture through a pad of Celite®.3. Avoid vigorous shaking; instead, gently invert the separatory funnel multiple times. |
Optimized Workup Protocols
Protocol 1: Optimized Cold Aqueous Workup
This protocol is designed to minimize hydrolysis by maintaining strict temperature control and using a mild base.
Workflow Diagram: Cold Aqueous Workup
Caption: Optimized workflow for cold aqueous workup.
Step-by-Step Methodology:
-
Cool the Reaction: Once the primary reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quench (Optional but Recommended): Slowly add a small amount of a simple nucleophile, such as methanol (1-2 equivalents relative to the sulfonyl chloride), to convert the highly reactive sulfonyl chloride into a more stable sulfonate ester. Stir for 15 minutes at 0 °C.
-
Dilute and Wash: Dilute the reaction mixture with a suitable cold organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a pre-chilled separatory funnel. Add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.[10] Do not use strong bases like NaOH, as they can accelerate hydrolysis.
-
Extract: Gently invert the funnel 10-15 times to ensure mixing without forming an emulsion. Allow the layers to separate cleanly. Drain the aqueous layer.
-
Repeat Wash (If Necessary): If significant acid was generated during the reaction, repeat the wash with cold NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine) to remove residual water and salts.
-
Dry and Concentrate: Drain the organic layer into a flask containing an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Stir for 5-10 minutes, then filter to remove the drying agent. Remove the solvent under reduced pressure (rotary evaporation) at a low temperature to isolate the crude product.
Protocol 2: Anhydrous Workup using a Scavenger Resin
This is the preferred method for water-sensitive products or when aqueous extractions are problematic.
Workflow Diagram: Anhydrous Scavenger Resin Workup
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Tert-amylbenzenesulfonyl Chloride
Welcome to the technical support center for the synthesis of 4-tert-amylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and other specialty chemicals. The successful synthesis of this compound with high purity and yield is critical for downstream applications. This guide provides practical, field-tested advice to navigate the common challenges encountered during its preparation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature control, or inadequate mixing.
-
Side Reactions: The formation of undesired by-products, such as isomers or diphenylsulfones, can significantly reduce the yield of the target compound.[1]
-
Loss During Work-up: The product can be lost during the quenching, extraction, and purification steps. Hydrolysis of the sulfonyl chloride group is a major concern.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of starting materials to the sulfonating or chlorinating agent can lead to incomplete conversion or increased side reactions.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature Control: Maintain the recommended temperature range for the specific protocol being used. For chlorosulfonation, low temperatures (e.g., 10-20°C) are often employed to minimize side reactions.[2]
-
Reaction Time: Ensure the reaction is stirred for the recommended duration to allow for complete conversion. Monitoring the reaction progress by techniques like TLC or HPLC can be beneficial.
-
Efficient Stirring: Vigorous stirring is crucial to ensure proper mixing of the reactants, especially in heterogeneous reaction mixtures.
-
-
Minimize Side Reactions:
-
Use of Catalysts: The addition of an inorganic salt catalyst, such as sodium sulfate or potassium sulfate, has been shown to suppress the formation of by-products and improve the yield of the desired para-isomer.[2]
-
Controlled Addition of Reagents: Slow, dropwise addition of the sulfonating or chlorinating agent helps to control the reaction exotherm and reduce the formation of undesired products.
-
-
Improve Work-up and Purification:
-
Careful Quenching: The reaction mixture should be quenched by slowly adding it to a mixture of ice and water with vigorous stirring to dissipate heat and precipitate the product.[2][3] This minimizes hydrolysis of the sulfonyl chloride.
-
Efficient Extraction: If an extraction is performed, use a suitable organic solvent and ensure complete phase separation.
-
Optimized Crystallization: For purification, use a solvent system that provides good recovery of the product. Heptane has been reported as a suitable solvent for precipitating high-purity 4-tert-butylbenzenesulfonyl chloride, a similar compound, suggesting it may be effective for the tert-amyl analog as well.[1]
-
Issue 2: Formation of Significant Amounts of Isomeric By-products
Potential Causes:
-
Reaction Temperature: Higher reaction temperatures can favor the formation of ortho and meta isomers.
-
Catalyst Choice: The nature of the catalyst can influence the regioselectivity of the sulfonation reaction.
Solutions:
-
Strict Temperature Control: Maintain a consistently low temperature during the addition of the sulfonating agent and throughout the reaction.
-
Catalyst Selection: Employing a catalyst that promotes para-substitution can be beneficial. A two-step synthesis approach, where sulfonation and chlorination are controlled under different conditions, can also effectively reduce the formation of isomers.[3]
Issue 3: Product is an Oil or Gummy Solid and Difficult to Isolate
Potential Causes:
-
Impurities: The presence of by-products or residual starting materials can lower the melting point of the product, causing it to appear as an oil or a sticky solid.
-
Incomplete Hydrolysis of Excess Reagent: Residual chlorosulfonic acid or thionyl chloride can interfere with the crystallization of the product.
-
Insufficient Cooling During Precipitation: If the quenching solution is not cold enough, the product may not solidify properly.
Solutions:
-
Thorough Quenching: Ensure the reaction mixture is added to a well-stirred ice-water mixture to facilitate the complete precipitation of the solid product.[2][3]
-
Washing the Crude Product: Wash the filtered solid with cold water to remove any water-soluble impurities and acids.
-
Purification by Crystallization: If the crude product is still oily, attempt to purify it by dissolving it in a minimal amount of a suitable hot solvent and then cooling it slowly to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods are:
-
Direct Chlorosulfonation of Tert-amylbenzene: This is a one-step process where tert-amylbenzene is reacted directly with chlorosulfonic acid.[2] This method is often preferred for its simplicity.
-
Two-Step Synthesis via the Sulfonic Acid: In this method, tert-amylbenzene is first sulfonated to produce 4-tert-amylbenzenesulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is crucial for several reasons:
-
Selectivity: The sulfonation of aromatic compounds is sensitive to temperature. Lower temperatures generally favor the formation of the para-isomer, which is the desired product.
-
Side Reactions: Higher temperatures can lead to an increase in the rate of side reactions, such as the formation of sulfones and polysulfonated products, which reduces the overall yield and complicates purification.
-
Safety: The reaction with chlorosulfonic acid is highly exothermic and releases hydrogen chloride gas.[4] Proper temperature control is essential to manage the reaction rate and ensure safety.
Q3: What is the role of adding an inorganic salt like sodium sulfate to the reaction?
A3: The addition of inorganic salts such as sodium sulfate or potassium sulfate can act as a catalyst and has been shown to effectively inhibit the progress of side reactions during sulfonation and chlorosulfonation.[2] This leads to a reduction in the generation of by-products and an improvement in the yield of the desired this compound.
Q4: How can I purify the crude this compound?
A4: The most common method for purification is precipitation or crystallization.
-
Ice-Water Precipitation: The crude product is often isolated by pouring the reaction mixture into ice water, which causes the sulfonyl chloride to precipitate as a solid.[2][3]
-
Crystallization from a Solvent: For higher purity, the crude product can be recrystallized from a suitable organic solvent. Alkanes like heptane have been used successfully for similar compounds to obtain high-purity crystals.[1]
Q5: The product is reported to be unstable. How should it be handled and stored?
A5: this compound, like most sulfonyl chlorides, is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.
-
Handling: It should be handled in a dry environment, and exposure to atmospheric moisture should be minimized.
-
Storage: The purified product should be stored in a tightly sealed container in a cool, dry place. For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended. The crude product, if wet, should be used immediately or dried thoroughly before storage to prevent decomposition.[4]
Experimental Protocols
Protocol 1: One-Step Chlorosulfonation of Tert-amylbenzene
This protocol is adapted from methodologies that have been shown to produce high yields of p-substituted alkylbenzenesulfonyl chlorides.[2]
Materials:
-
Tert-amylbenzene
-
Chlorosulfonic acid
-
Sodium sulfate (anhydrous)
-
Ice
-
Water
-
Dichloromethane (for extraction, optional)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add tert-amylbenzene (e.g., 0.5 mol) and sodium sulfate (e.g., 0.05 mol).
-
Cool the flask in an ice bath to below 10°C with stirring.
-
Slowly add chlorosulfonic acid (e.g., 2.5 mol) dropwise from the dropping funnel over 1.5-2.0 hours, ensuring the reaction temperature is maintained between 10-20°C.
-
After the addition is complete, continue to stir the mixture at 15-20°C for an additional 2 hours to ensure the reaction goes to completion.
-
In a separate large beaker (e.g., 2000 mL), prepare a mixture of crushed ice and water (e.g., 500 g).
-
With vigorous stirring of the ice-water mixture, slowly pour the reaction mixture into the beaker. The product will precipitate as a white solid. Maintain the temperature below 15°C during this process.
-
Continue stirring for 15-25 minutes after the addition is complete.
-
Collect the white solid by suction filtration using a Büchner funnel.
-
Wash the filter cake with cold water until the washings are neutral to pH paper.
-
Dry the solid product, preferably in a vacuum desiccator over a suitable drying agent.
Expected Yield: 90-99%[2]
Data Presentation
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Tert-amylbenzene:Chlorosulfonic Acid) | 1 : 4-5 | An excess of chlorosulfonic acid ensures complete conversion of the starting material. |
| Molar Ratio (Tert-amylbenzene:Catalyst) | 1 : 0.1 | A catalytic amount of inorganic salt is sufficient to suppress side reactions. |
| Reaction Temperature | 10-20°C | Low temperature favors the formation of the para-isomer and minimizes by-products.[2] |
| Reaction Time | 3.5-4 hours | Allows for complete addition of the reagent and subsequent reaction completion. |
| Quenching Temperature | < 15°C | Minimizes hydrolysis of the sulfonyl chloride product during work-up.[2][3] |
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Sources
- 1. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 2. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion in Sulfonamide Synthesis with 4-Tert-amylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges specifically related to low conversion rates in sulfonamide synthesis using 4-tert-amylbenzenesulfonyl chloride. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes.
Introduction: The Challenge of Sulfonamide Synthesis
The synthesis of sulfonamides, a critical functional group in many pharmaceutical compounds, is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] While seemingly straightforward, this reaction can be prone to low yields due to a variety of factors, including the reactivity of the starting materials, reaction conditions, and the presence of competing side reactions.[3][4][5] this compound, with its bulky alkyl substituent, can present unique challenges that require careful consideration and optimization.
This guide is structured to help you systematically diagnose and resolve common issues leading to low conversion in your sulfonamide synthesis.
Core Troubleshooting Guide: A Question-and-Answer Approach
Q1: My sulfonamide reaction with this compound is showing very low conversion. What are the most critical initial checks?
Low conversion is a frequent hurdle. Before delving into complex optimizations, a systematic check of your foundational reaction parameters is essential.
Initial Verification Checklist:
| Parameter | Key Considerations & Rationale |
| Reagent Quality | This compound: This reagent is susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive 4-tert-amylbenzenesulfonic acid.[4][6][7] Use a freshly opened bottle or purify it before use. Its purity can be checked by melting point (78-81 °C).[8][9] Amine: Ensure your amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, reducing the amount of free amine available for the reaction.[7] |
| Anhydrous Conditions | Solvent and Glassware: The presence of water is a primary cause of low yield due to the hydrolysis of the sulfonyl chloride.[4][6][7] Ensure all glassware is oven-dried, and use anhydrous solvents. Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the introduction of moisture.[7][10] |
| Base Selection | A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][11] A non-nucleophilic organic base like pyridine or triethylamine is typically preferred to avoid competing with the amine nucleophile.[6][10] Ensure the base is also anhydrous. |
| Stoichiometry | A common starting point is a 1:1 molar ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[7] Incorrect stoichiometry can lead to unreacted starting material. |
| Reaction Temperature | The reaction is often initiated at 0 °C and then allowed to warm to room temperature.[6][7] If the amine is weakly nucleophilic, gentle heating may be required, but excessive heat can promote side reactions.[7] |
Q2: I've confirmed my initial setup is correct, but the conversion is still poor. Could the properties of my amine be the issue?
Yes, the nucleophilicity and steric hindrance of the amine play a significant role in the reaction's success.[2][5]
Troubleshooting Amine Reactivity:
-
Low Nucleophilicity: Electron-deficient anilines or other weakly nucleophilic amines react slowly.[4][5]
-
Solution: Consider increasing the reaction temperature or using a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction by forming a more reactive intermediate.[5]
-
-
Steric Hindrance: If either the amine or the bulky this compound is sterically hindered, the reaction rate will be significantly reduced.[4]
-
Solution: Prolonged reaction times or elevated temperatures may be necessary. However, be mindful of potential decomposition of the sulfonyl chloride.[10] In some cases, an alternative synthetic route might be more effective.
-
Q3: I suspect side reactions are consuming my starting materials. What are the common byproducts and how can I minimize them?
Side reactions are a major contributor to low yields. Identifying and mitigating them is key to optimizing your synthesis.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Cause | Mitigation Strategies |
| Hydrolysis of Sulfonyl Chloride | Presence of water in the reaction mixture.[4][6][7] | Strict Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.[10] Order of Addition: Adding the amine to the reaction mixture before the sulfonyl chloride can be beneficial, as the more nucleophilic amine will react preferentially over trace amounts of water.[10] |
| Bis-sulfonylation of Primary Amines | A primary amine can react with two molecules of the sulfonyl chloride. | Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.5 equivalents).[4] Slow Addition: Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate.[4] |
| Polymerization | Can occur with unprotected anilines where the newly formed sulfonyl chloride on one molecule reacts with the amine of another.[12] | Protecting Groups: Protect the amine functionality (e.g., via acetylation) before the sulfonation step.[12] |
| Disulfide Formation (if starting from thiols) | Oxidative homocoupling of thiol starting material.[12] | Optimize Oxidant: If preparing the sulfonyl chloride in situ from a thiol, carefully select the oxidizing agent and reaction conditions.[12] |
Q4: How do I choose the optimal solvent and base for my reaction?
The choice of solvent and base can significantly influence the reaction outcome.
Solvent and Base Selection Guide:
-
Solvents: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used.[10] The ideal solvent should dissolve both reactants and be inert to the reaction conditions.
-
Bases:
Q5: What is the best way to purify my sulfonamide product?
Proper purification is essential to obtain a high-purity final product.
Purification Protocol:
Recrystallization is the most common and effective method for purifying solid sulfonamides.[6]
-
Solvent Selection: The ideal solvent will dissolve the sulfonamide at an elevated temperature but not at room temperature, while impurities remain soluble. Common solvents include ethanol, isopropanol, or mixtures of ethanol and water.[6][13] Conduct small-scale solubility tests to find the optimal solvent system.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification. The appropriate eluent system will depend on the polarity of your specific sulfonamide.
Experimental Workflow & Visualization
General Protocol for Sulfonamide Synthesis
This protocol provides a starting point for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Dilute the reaction mixture with the solvent (e.g., DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Troubleshooting Logic Diagram
The following diagram illustrates a systematic approach to troubleshooting low conversion in your sulfonamide synthesis.
Caption: A stepwise workflow for diagnosing and resolving low conversion in sulfonamide synthesis.
Conclusion
Successfully troubleshooting low conversion in the synthesis of sulfonamides from this compound requires a methodical approach. By systematically evaluating reagent quality, reaction conditions, potential side reactions, and purification strategies, researchers can significantly improve their reaction outcomes. This guide provides a framework for this process, grounded in established chemical principles and practical experience.
References
- King, J. F., & Rathore, R. (Year). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal Name, Volume(Issue), pages. [Link not available]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(44), 21533-21538.
- Weinreb, S. M. (2007). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 48(27), 4825-4827.
- Robertson, R. E., & Laughton, P. M. (1957). The Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330.
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.). Google Patents.
- Musacchio, A. J., Lainhart, B. C., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21488–21494.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-754.
- Al-Janabi, K. J. H. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Biophysical Reviews, 13(2), 259-272.
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
- Al-Juboori, A. M. J. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15.
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
- Munday, R. H., & Development, O. P. R. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
-
ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine... Retrieved from [Link]
- Woolven, H., Gonzalez-Rodriguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9213–9217.
- Musacchio, A. J., Lainhart, B. C., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21488–21494.
- Northey, E. H. (n.d.). Sulfonamide purification process. Google Patents.
- Varejão, J. P. V., de la Torre, F. J., & de la Pradilla, R. F. (2025).
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 231-256). The Royal Society of Chemistry.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Method for preparing high-purity sulfonamide compound, and... (n.d.). Google Patents.
-
ResearchGate. (n.d.). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. Retrieved from [Link]
-
USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. Retrieved from [Link]
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. frontiersrj.com [frontiersrj.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-tert-Butylbenzenesulfonyl chloride 98 15084-51-2 [sigmaaldrich.com]
- 9. 4-tert-Butylbenzenesulfonyl chloride | 15084-51-2 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Reactions of 4-Tert-amylbenzenesulfonyl Chloride
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the nuanced challenges you may face when using 4-tert-amylbenzenesulfonyl chloride in your synthetic workflows. This guide moves beyond standard protocols to explore the causality behind common side reactions and provides field-tested troubleshooting strategies to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging electrophile?
A1: The reactivity of this compound is a balance of electronic activation and steric hindrance. The electron-withdrawing sulfonyl chloride group makes the sulfur atom highly electrophilic. However, the bulky tert-amyl group, while providing desirable lipophilicity in the final product, creates significant steric hindrance around the reaction center.[1] This bulk can impede the approach of nucleophiles, especially if the nucleophile itself is sterically demanding.[2][3] This often leads to slower reaction rates compared to less hindered sulfonyl chlorides like tosyl chloride.
Q2: My starting material won't fully dissolve. What should I do?
A2: this compound is a solid with moderate solubility in common aprotic organic solvents. If you observe incomplete dissolution, gently warming the mixture may help. However, ensure your solvent is rigorously anhydrous. The primary concern with this reagent is its sensitivity to moisture, which leads to hydrolysis.
Q3: How can I confirm the purity of my this compound before starting?
A3: The most common impurity is the corresponding 4-tert-amylbenzenesulfonic acid, formed via hydrolysis.[2][4] You can quickly check for this:
-
Melting Point: The pure sulfonyl chloride has a sharp melting point (approx. 76-78°C). A broad or depressed melting point suggests the presence of the sulfonic acid.
-
'H NMR Spectroscopy: A small sample dissolved in CDCl₃ should show clean aromatic and aliphatic signals. The presence of the sulfonic acid will result in a broad peak for the acidic proton and slight shifts in the aromatic signals.
-
Water Quench Test: Dissolve a small amount of the sulfonyl chloride in a dry solvent (e.g., THF) and add a few drops of water. If the sulfonic acid is present, you may observe cloudiness or precipitation.
Troubleshooting Guide: Reactions with Amine Nucleophiles
The formation of sulfonamides is a cornerstone reaction, but it is not without its challenges. Below are common issues and their solutions.
Issue 1: Low or No Yield of the Desired Sulfonamide
This is the most frequent problem, often stemming from a few key sources.
Workflow for Troubleshooting Low Sulfonamide Yield
Caption: Troubleshooting workflow for low sulfonamide yield.
Probable Cause A: Hydrolysis of the Sulfonyl Chloride
The sulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of a base, forming the unreactive 4-tert-amylbenzenesulfonic acid.[2][5][6] This is the most common competitive pathway.
-
Mechanism of Hydrolysis:
Caption: Simplified mechanism for sulfonyl chloride hydrolysis.
-
Solution:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.[2][4]
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.[4]
-
Probable Cause B: Steric Hindrance
If your amine is bulky (e.g., a secondary amine with large substituents), the combined steric hindrance from the tert-amyl group and the amine can significantly slow the reaction.[3]
-
Solution:
-
Increase Temperature: Providing more kinetic energy can help overcome the activation barrier.[3] Try running the reaction at a higher temperature (e.g., 40°C or reflux).
-
Add a Catalyst: A catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can accelerate the reaction by forming a more reactive sulfonyl-DMAP intermediate.[2]
-
Optimize Base: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can be less problematic than smaller bases like triethylamine (TEA) which might contribute to steric crowding near the reaction site.[3]
-
Issue 2: Formation of a White Precipitate that is Not the Product
Probable Cause: Amine Hydrochloride Salt
The reaction produces one equivalent of HCl for every equivalent of sulfonamide formed. If the base (e.g., triethylamine) is not sufficient or is added too slowly, the HCl will react with the unreacted starting amine to form an insoluble hydrochloride salt, which crashes out of solution.
-
Solution:
-
Stoichiometry: Use a slight excess of the base (1.1-1.5 equivalents).[4]
-
Order of Addition: Add the sulfonyl chloride solution slowly to a solution of the amine and the base. This ensures a base is always present to neutralize the generated HCl immediately.
-
Issue 3: Multiple Products Observed by TLC/LCMS, Complicating Purification
Probable Cause: Double Sulfonylation of Primary Amines
With primary amines (R-NH₂), it's possible for the initially formed sulfonamide (Ar-SO₂-NHR) to be deprotonated by the base and react with a second molecule of the sulfonyl chloride. This forms a disulfonyl imide (Ar-SO₂-N(R)-SO₂-Ar). This is less common with a sterically hindered sulfonyl chloride but can occur under forcing conditions.[3]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride to favor monosulfonylation.[3]
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 0°C) to increase selectivity for the initial reaction.
-
Troubleshooting Guide: Reactions with Alcohol Nucleophiles
The synthesis of sulfonate esters is crucial for converting alcohols into good leaving groups.[7] However, side reactions can diminish yields.
Issue 1: Low Yield of the Desired Sulfonate Ester
Probable Cause A: Competing Elimination Reaction
If the alcohol is secondary or tertiary, and a strong, sterically hindered base is used, an E2 elimination reaction can compete with the desired sulfonylation, leading to the formation of an alkene.
-
Solution:
-
Base Selection: Use a less hindered base like pyridine. Pyridine can also act as a nucleophilic catalyst, accelerating the desired sulfonylation.[8]
-
Temperature Control: Keep the reaction temperature low (0°C to room temperature) to disfavor the elimination pathway, which typically has a higher activation energy.
-
Probable Cause B: Poor Nucleophilicity of the Alcohol
Tertiary alcohols are poor nucleophiles due to steric hindrance and may not react efficiently.[9]
-
Solution:
-
Use a Sulfonic Anhydride: For highly hindered alcohols, consider using the corresponding sulfonic anhydride (e.g., 4-tert-amylbenzenesulfonic anhydride) if available. These are more powerful sulfonylating agents.[8]
-
Catalysis: The use of DMAP is also effective here.
-
| Parameter | Condition for Amines | Condition for Alcohols | Rationale |
| Nucleophile | Primary or Secondary Amine | Primary or Secondary Alcohol | Amines are generally more nucleophilic than alcohols. |
| Base | Triethylamine, DIPEA, Pyridine | Pyridine, Triethylamine | Pyridine is often preferred for alcohols as it can act as a nucleophilic catalyst.[8] |
| Temperature | 0°C to Reflux | 0°C to Room Temperature | Higher temperatures may be needed for amines to overcome steric hindrance; lower temperatures for alcohols prevent elimination. |
| Catalyst | DMAP (optional) | DMAP (often recommended for hindered alcohols) | Accelerates the reaction by forming a highly reactive intermediate.[2] |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Anhydrous DCM, Pyridine (as solvent and base) | Must be anhydrous to prevent hydrolysis of the sulfonyl chloride. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Sulfonylation: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution at 0°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester
-
Setup: To an oven-dried round-bottom flask under an argon atmosphere, add the alcohol (1.0 eq) and anhydrous pyridine (as both solvent and base, approx. 0.5 M). Cool the solution to 0°C.
-
Sulfonylation: Add this compound (1.1 eq) portion-wise to the cold solution, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0°C for 1-4 hours, then allow it to stand in a cold environment (e.g., refrigerator at 4°C) for 12-24 hours. Monitor by TLC.
-
Workup: Pour the reaction mixture over crushed ice and add concentrated HCl until the pH is ~1 to dissolve the pyridinium salts.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts and wash sequentially with cold 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The product is often used directly in the next step but can be purified by chromatography if necessary.
References
-
Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. (2025). Benchchem. 4
-
Troubleshooting common issues in sulfonamide bond formation. (2025). Benchchem. 2
-
King, J. F., & Loosmore, S. M. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. 10
-
Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. (2025). Benchchem. 3
-
Robertson, R. E., & Laughton, P. M. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. 5
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
-
Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. (n.d.). PMC - NIH.
-
Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. (n.d.). ResearchGate.
-
Reductive desulfonylation. (n.d.). Wikipedia.
-
Desulfonylation Reactions. (2019). ResearchGate.
-
The Role of Steric Hindrance in Sulfonylation Reagents. (n.d.). [Source not provided]. 1
-
Formation of Sulfonate Esters from Alcohols. (2020). YouTube.
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube.
-
Converting an Alcohol to a Sulfonate Ester. (2014). Chemistry LibreTexts.
-
Amine Reactions. (2023). Chemistry LibreTexts.
-
Amines as Nucleophiles. (2021). Chemistry LibreTexts.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Sulfonylation Efficiency Through Strategic Base Selection
Welcome to our dedicated technical support center for optimizing sulfonylation reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental procedures, with a core focus on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in a sulfonylation reaction?
A1: In a typical sulfonylation reaction, an alcohol or amine nucleophile reacts with a sulfonyl chloride. This process generates one equivalent of hydrochloric acid (HCl) as a byproduct. The primary role of the added base is to neutralize this acid. If left unneutralized, the HCl would protonate the starting amine or alcohol, rendering it non-nucleophilic and effectively halting the desired reaction.[1] Common bases for this purpose include pyridine and triethylamine (TEA).[2][3]
Q2: How does the choice between a nucleophilic base (like pyridine) and a non-nucleophilic base (like triethylamine) impact my reaction?
A2: The choice of base is critical and depends significantly on the reactivity of your substrates.[2]
-
Pyridine: Often used as both a base and a solvent, pyridine can also act as a nucleophilic catalyst.[2] It can react with the sulfonyl chloride to form a more reactive sulfonylpyridinium salt. This intermediate can then be more readily attacked by the alcohol or amine nucleophile. This catalytic pathway is particularly beneficial for less reactive or sterically hindered nucleophiles.[3][4] However, its nucleophilicity can sometimes lead to unwanted side reactions.
-
Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered bases.[2][5] Their primary function is to scavenge the HCl byproduct without directly participating in the activation of the sulfonyl chloride.[5][6] They are generally preferred when dealing with more reactive nucleophiles to minimize potential side reactions.[2] DIPEA, being more sterically hindered than TEA, can be particularly advantageous in preventing base-mediated side reactions.[2]
Q3: Can 4-Dimethylaminopyridine (DMAP) be used in sulfonylation reactions?
A3: Yes, and it can be highly effective. DMAP is a potent nucleophilic catalyst that functions by forming a highly reactive N-sulfonyl-DMAP intermediate.[4] This intermediate is a significantly more powerful sulfonylating agent than the parent sulfonyl chloride.[4][7] The use of catalytic amounts of DMAP in conjunction with a stoichiometric amount of a non-nucleophilic base like triethylamine can dramatically accelerate sulfonylation reactions, especially for sterically hindered or electronically deactivated alcohols and amines.[4][8] In some cases, DMAP can even be used as the sole base additive.[4]
Troubleshooting Guide: Base-Related Issues in Sulfonylation
This section addresses common problems that can arise during sulfonylation, with a focus on how the choice of base can be the root cause and the solution.
| Problem | Potential Base-Related Cause | Recommended Solution(s) |
| Low or No Product Yield | Insufficient Basicity: The chosen base may not be strong enough to effectively neutralize the generated HCl, leading to protonation of the nucleophile. | Switch to a stronger, non-nucleophilic base. For instance, if pyridine is ineffective, consider using triethylamine or DBU (1,8-Diazabicycloundec-7-ene).[3] |
| Base-Induced Degradation: The base might be promoting the decomposition of the sulfonyl chloride or the product. | Use a more sterically hindered base like DIPEA to minimize interaction with the reactive centers.[2] Running the reaction at a lower temperature can also mitigate degradation.[5] | |
| Formation of Multiple Products/Side Reactions | Competing Nucleophilic Attack by the Base: A nucleophilic base like pyridine can sometimes react with the sulfonyl chloride to form stable byproducts or catalyze undesired pathways. | Switch to a non-nucleophilic base such as triethylamine or DIPEA.[2] This is particularly important if your substrate has multiple reactive sites. |
| Elimination Reactions: With secondary or tertiary alcohols, the base can promote E2 elimination to form an alkene instead of the desired sulfonate ester. This is more likely with stronger, less hindered bases and at higher temperatures. | Use a milder, non-hindered base and maintain lower reaction temperatures to disfavor the elimination pathway.[3] | |
| C-Sulfonylation: In substrates with activated C-H bonds, such as 4-alkylpyridines, C-sulfonylation can compete with the desired O- or N-sulfonylation. | The choice of base can influence this selectivity. Using a non-nucleophilic, sterically hindered base like triethylamine can help minimize this side reaction.[5] | |
| Reaction is Very Slow | Poor Activation of Sulfonyl Chloride: For unreactive or sterically hindered alcohols, a simple non-nucleophilic base like TEA may not be sufficient to accelerate the reaction to a practical rate. | Add a catalytic amount (e.g., 0.1 equivalents) of DMAP.[7][8] The highly reactive DMAP-sulfonyl intermediate will significantly increase the reaction rate.[4] |
| Steric Hindrance: A highly hindered base may have difficulty accessing and neutralizing the proton in a sterically congested environment. | While seemingly counterintuitive, a slightly less hindered base might be beneficial if proton scavenging is the rate-limiting step. However, this must be balanced against the risk of side reactions. |
Understanding the Mechanistic Pathways
The choice of base directly influences the operative reaction mechanism. Below is a simplified representation of the key pathways.
Caption: Mechanistic pathways in sulfonylation influenced by base choice.
Quantitative Data for Informed Decisions
The properties of the base, such as its basicity (pKa of the conjugate acid) and nucleophilicity, are key to its function.
| Base | Structure | pKa of Conjugate Acid (in H₂O) | Key Characteristics |
| Pyridine | C₅H₅N | ~5.2 | Nucleophilic, can act as a catalyst.[2][9] |
| Triethylamine (TEA) | (C₂H₅)₃N | ~10.7 | Non-nucleophilic, sterically hindered base.[10][11] |
| DIPEA | ((CH₃)₂CH)₂NC₂H₅ | ~11 | Highly hindered, non-nucleophilic base.[2] |
| DMAP | (CH₃)₂NC₅H₄N | ~9.7 | Highly nucleophilic catalyst.[7][10] |
Note: pKa values can vary depending on the solvent.
Experimental Protocols
Protocol 1: General Sulfonylation of a Primary Alcohol using Triethylamine
This protocol is suitable for reactive primary alcohols where catalysis is not typically required.
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.[3]
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred alcohol solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic phase, dry it over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Sulfonylation of a Sterically Hindered Alcohol
This protocol is optimized for less reactive or sterically hindered substrates.
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.[7][8]
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and add a solution of the sulfonyl chloride (1.2 equivalents) in anhydrous DCM dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for the specified time (e.g., 1.5 - 16 hours), monitoring progress by TLC or LC-MS.[8]
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.
Caption: Troubleshooting workflow for base selection in sulfonylation.
References
- The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide - Benchchem. (n.d.).
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC - NIH. (2017, May 3).
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - ResearchGate. (2017, May).
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV. (n.d.).
- Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride - ResearchGate. (2025, August 6).
- Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions - Benchchem. (n.d.).
- 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism - Organic Chemistry Portal. (n.d.).
- Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. (2018, May 7).
- Technical Support Center: Troubleshooting Sulfonamide Bond Formation - Benchchem. (n.d.).
- Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. (n.d.).
- Sulfene - Wikipedia. (n.d.).
- 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism | Organic Letters - ACS Publications. (2013, December 16).
- common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
- The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (n.d.).
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - NIH. (2023, February 27).
- Application of Efficient Catalyst DMAP - Suzhou Highfine Biotech. (n.d.).
- The Role of Steric Hindrance in Sulfonylation Reagents. (n.d.).
- Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci - YouTube. (2014, March 3).
- Mechanism of Sulphonation and Friedel-Craft reactions - YouTube. (2020, October 23).
- Catalysis by 4-dialkylaminopyridines - Semantic Scholar. (n.d.).
-
The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][7][12] Oxazine-4-On Derivatives - ResearchGate. (2018, July 30). Retrieved from
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
- Aromatic sulfonation - Wikipedia. (n.d.).
- Sulfonylation of alkenes 1 with the formation of vinyl sulfones 3. - ResearchGate. (n.d.).
- Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.).
- Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. (n.d.).
- Using Pyridine vs. Triethylamine : r/OrganicChemistry - Reddit. (2019, February 8).
- Stabilization of a conjugate base: solvation (video) - Khan Academy. (n.d.).
- Which of the following is more basic, pyridine or triethyamine? - Quora. (2017, April 5).
- steric hinderance and basicity : r/Mcat - Reddit. (2021, February 7).
- Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. (n.d.).
- Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides - YouTube. (2023, November 18).
- 10.3: Converting an Alcohol to a Sulfonate Ester - Chemistry LibreTexts. (2014, August 9).
- Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- The Mechanism OfSulfene Formation By - CORE. (n.d.).
- Basicity - MSU chemistry. (n.d.).
- Synergistic Effect in the Catalysys of Arylsulfonylation of Phenols and Arenecarboxylic Acids by the System Pyridine N-Oxide-Triethylamine in Dioxane - ResearchGate. (2025, August 9).
- Troubleshooting low yield in amine sulfonylation reactions - Benchchem. (n.d.).
- Aromatic Synthesis (3) – Sulfonyl Blocking Groups - Master Organic Chemistry. (2018, November 26).
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry. (n.d.).
- Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18).
- The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents - ResearchGate. (2025, August 9).
- 20.6: Reactions of Amines - Chemistry LibreTexts. (2020, May 30).
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025, August 28).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Basicity [www2.chemistry.msu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Removal of 4-tert-amylbenzenesulfonic acid impurity from the final product
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of 4-tert-amylbenzenesulfonic acid as an impurity from their final products. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical, field-proven solutions grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the purification process. The solutions provided are based on a logical progression of steps, starting with the simplest and most common techniques.
Issue 1: My final product, a neutral organic compound, is contaminated with 4-tert-amylbenzenesulfonic acid. How can I remove it?
This is a frequent scenario, as 4-tert-amylbenzenesulfonic acid can be a byproduct or unreacted starting material in various syntheses.[1][2][3] The significant difference in acidity between the sulfonic acid impurity and a neutral product allows for a straightforward separation using acid-base extraction.
Core Principle: Acid-base extraction separates compounds based on their differing solubilities in aqueous and organic phases, which can be manipulated by altering the pH.[4][5] The sulfonic acid is a strong acid and will readily deprotonate in the presence of a weak base to form a water-soluble salt, while the neutral organic product remains in the organic phase.[6][7]
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).
-
Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated 4-tert-amylbenzenesulfonate salt will partition into the upper aqueous layer, while your neutral product remains in the lower organic layer.[6][7]
-
Collection: Drain the lower organic layer.
-
Repeat: Repeat the aqueous wash (steps 2-5) two to three more times to ensure complete removal of the acidic impurity.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified neutral product.
Troubleshooting the Extraction
-
Emulsion Formation: If an emulsion forms at the interface of the two layers, it can often be broken by adding a small amount of brine or by gentle swirling. In persistent cases, filtering the entire mixture through a pad of celite can be effective.[7]
-
Incomplete Removal: If the impurity is still present after extraction (as determined by TLC, LC-MS, or NMR), consider using a slightly stronger base like sodium carbonate (Na₂CO₃) or performing more extraction cycles.
Issue 2: My desired product is a basic compound (e.g., an amine). How do I remove the 4-tert-amylbenzenesulfonic acid impurity?
In this case, a simple basic wash is not feasible as it would deprotonate your basic product, potentially causing it to partition into the aqueous layer or precipitate. The strategy here is to leverage the acidic nature of your product.
Core Principle: By adding a dilute acid, your basic product will be protonated to form a water-soluble salt, allowing it to be separated from the neutral and acidic impurities that remain in the organic phase.
-
Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent.
-
Extraction: Transfer to a separatory funnel and add a dilute aqueous acid solution (e.g., 1 M HCl).
-
Mixing and Separation: Shake the funnel, allowing the layers to separate. Your protonated basic product will move to the aqueous layer, while the 4-tert-amylbenzenesulfonic acid remains in the organic layer.
-
Isolate Aqueous Layer: Collect the aqueous layer containing your desired product.
-
Basification and Re-extraction: Neutralize the aqueous layer with a base (e.g., NaOH) to deprotonate your product, which may precipitate out. If it doesn't precipitate, extract it back into an organic solvent.[6][7]
-
Drying and Concentration: Dry the organic layer and concentrate to yield the purified basic product.
Advanced Purification Techniques
When extraction methods are insufficient or the final product is sensitive to pH changes, more advanced techniques may be necessary.
Recrystallization
If your final product is a solid, recrystallization can be a powerful purification method.[8][9] The success of this technique relies on finding a solvent system where the product and the impurity have different solubilities at different temperatures.[8][9]
General Procedure:
-
Dissolve the impure solid in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly. The desired compound should crystallize out, leaving the more soluble impurity in the mother liquor.
-
Collect the pure crystals by filtration.[9]
Column Chromatography
For complex mixtures or when high purity is essential, column chromatography is the method of choice.[10]
Method Selection:
-
Normal-Phase Chromatography: Using a polar stationary phase (e.g., silica gel) and a non-polar mobile phase, the more polar sulfonic acid impurity will have a stronger affinity for the stationary phase and elute more slowly than a less polar product.[10]
-
Reverse-Phase Chromatography (HPLC): With a non-polar stationary phase (e.g., C18) and a polar mobile phase, the elution order is reversed. This is often used for analytical separation to check purity.[11][12][13]
-
Ion-Exchange Chromatography: This technique is particularly effective for separating ionic compounds like sulfonic acids. A strong cation exchange (SCX) column can be used to retain the sulfonic acid.[14]
Scavenger Resins
Scavenger resins are solid-supported reagents that react with and remove specific types of impurities from a solution.[15] For removing an acidic impurity like 4-tert-amylbenzenesulfonic acid, a basic scavenger resin is ideal.
Types of Scavenger Resins for Acid Removal:
-
Amine-based resins (e.g., Si-NH₂): These are effective for scavenging acid chlorides, sulfonyl chlorides, and other electrophiles.[16]
-
Carbonate-based resins (e.g., Si-CO₃): These can be used to quench reactions and scavenge acids and acidic phenols.[16]
-
Tertiary amine resins (e.g., morpholinomethyl resin): These act as solid-supported bases to remove acids.[15]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-tert-Amylphenol synthesis - chemicalbook [chemicalbook.com]
- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Video: Extraction - Concept [jove.com]
- 6. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. env.go.jp [env.go.jp]
- 11. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 12. Chromatography Consumables | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glycopep.com [glycopep.com]
- 16. silicycle.com [silicycle.com]
Analytical techniques for monitoring the progress of reactions with 4-Tert-amylbenzenesulfonyl chloride
Welcome to the technical support resource for monitoring reactions involving 4-tert-amylbenzenesulfonyl chloride. This guide is designed for chemists and researchers in process development and discovery labs. As Senior Application Scientists, we have compiled our field expertise into this series of FAQs and troubleshooting guides to help you navigate the common challenges associated with this reagent.
Our philosophy is built on ensuring that every analytical method is a self-validating system. We will not only describe the steps but also explain the underlying principles, enabling you to make informed decisions and adapt these protocols to your specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when monitoring reactions with this compound?
The main challenge is the high reactivity of the sulfonyl chloride group. It is highly susceptible to hydrolysis by trace amounts of water in your reaction mixture, solvents, or even on glassware. This hydrolysis produces 4-tert-amylbenzenesulfonic acid, which can complicate analysis and product purification. A successful monitoring strategy must be able to distinguish between the starting material, the desired product (e.g., a sulfonamide or sulfonate ester), and this key sulfonic acid byproduct.
Q2: Which analytical technique is best for a quick, qualitative check of my reaction's progress?
For rapid, qualitative assessment, Thin-Layer Chromatography (TLC) is the preferred method. It is fast, requires minimal sample preparation, and provides a clear visual indication of the consumption of the starting material and the formation of new products. A well-chosen solvent system will allow you to resolve the starting sulfonyl chloride, the product, and the sulfonic acid byproduct on a single plate.
Q3: When should I choose HPLC over TLC for reaction monitoring?
You should use High-Performance Liquid Chromatography (HPLC) when you need quantitative data or when TLC fails to provide adequate separation. HPLC offers superior resolution and sensitivity, allowing you to accurately determine the percentage conversion of your starting material and quantify the formation of products and byproducts. It is essential for kinetic studies, process optimization, and impurity profiling.
Q4: Can I use NMR spectroscopy for real-time reaction monitoring?
Yes, Proton NMR (¹H NMR) spectroscopy is a powerful tool for in situ (real-time) reaction monitoring. By tracking the disappearance of proton signals specific to the starting material and the appearance of signals for the product, you can directly observe the reaction kinetics without the need for sampling and workup. This is particularly useful for understanding reaction mechanisms and identifying transient intermediates.
Troubleshooting & Methodology Guides
This section provides detailed protocols and troubleshooting advice for the most common analytical techniques.
Thin-Layer Chromatography (TLC) Analysis
TLC is your first line of defense for monitoring these reactions. The goal is to achieve clear separation (ΔRƒ > 0.2) between the sulfonyl chloride, the product, and the sulfonic acid byproduct.
Standard TLC Protocol
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (1-2 drops) in a volatile solvent like dichloromethane or ethyl acetate (1 mL).
-
Spotting: Use a capillary tube to spot the diluted sample onto a silica gel TLC plate (e.g., silica gel 60 F₂₅₄). Spot the starting material and co-spot (spotting the reaction mixture on top of the starting material spot) for reference.
-
Elution: Develop the plate in a chamber saturated with an appropriate mobile phase. A common starting point is a mixture of hexane and ethyl acetate.
-
Visualization: Visualize the spots under UV light (254 nm). If your compounds are not UV-active, use a staining agent like potassium permanganate. The highly polar sulfonic acid byproduct will typically remain at the baseline (Rƒ ≈ 0).
Troubleshooting TLC Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| All spots are at the baseline. | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| All spots are at the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the percentage of the non-polar component (e.g., hexane). |
| Spots are streaking. | Sample is too concentrated; compound is highly polar (e.g., sulfonic acid); presence of salts. | Dilute the sample further before spotting. Add a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase to suppress the ionization of acidic or basic compounds. |
| Poor separation (co-elution). | The polarity difference between compounds is insufficient for the chosen solvent system. | Try a different solvent system. For example, switch from ethyl acetate to diethyl ether, or use a ternary system like hexane/ethyl acetate/methanol. |
Workflow for TLC Method Development
Caption: Decision workflow for developing an effective TLC mobile phase.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the gold standard for quantitative analysis of sulfonylation reactions. A well-developed reverse-phase HPLC method can baseline-separate the non-polar starting material, the product, and the highly polar sulfonic acid byproduct.
Standard HPLC Protocol (Reverse-Phase)
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acid is crucial to ensure consistent ionization states and good peak shape for the sulfonic acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% of the same acid.
-
Gradient: A typical gradient might start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of mobile phase (e.g., 50 µL of reaction mixture into 1 mL of 50:50 Water:ACN). Filter through a 0.45 µm syringe filter before injection.
Expected Elution Order
In reverse-phase HPLC, compounds elute in order of decreasing polarity:
-
4-tert-amylbenzenesulfonic acid: The most polar, will elute first.
-
Product (Sulfonamide/Ester): Polarity depends on the R-group attached, but will typically elute after the sulfonic acid.
-
This compound: The least polar starting material, will have the longest retention time.
Troubleshooting HPLC Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad or tailing peaks (especially for sulfonic acid). | Secondary interactions with the silica support; inappropriate pH of the mobile phase. | Ensure the mobile phase contains an acidic modifier like TFA or formic acid (0.05-0.1%). This protonates silanol groups and suppresses ionization of the analyte. |
| New, unexpected peaks appear over time. | On-column or in-vial hydrolysis of the sulfonyl chloride starting material. | Prepare samples immediately before injection. Use a mixture of acetonitrile and water for dilution, as pure water will accelerate hydrolysis. |
| Poor resolution between product and starting material. | The gradient is too steep; insufficient column efficiency. | Decrease the slope of the gradient (e.g., extend the ramp time from 10 to 20 minutes). Ensure the column is in good condition. |
| Drifting retention times. | Column temperature fluctuation; mobile phase composition changing; column degradation. | Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily. If performance continues to degrade, replace the column. |
Troubleshooting Logic for HPLC Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in reverse-phase HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is excellent for confirming the structure of your product and can be used for quantitative analysis if an internal standard is added.
Protocol for Reaction Monitoring by ¹H NMR
-
Acquire Reference Spectra: Before starting the reaction, acquire a ¹H NMR spectrum of your pure starting material (this compound) and the amine/alcohol reactant in your chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Identify Diagnostic Peaks: Locate signals that are unique to the starting material and the expected product. For the sulfonyl chloride, the aromatic protons adjacent to the SO₂Cl group are highly deshielded and serve as excellent reporters. Upon conversion to a sulfonamide (R-NH-SO₂-Ar), these protons will shift upfield.
-
Monitor the Reaction: Carefully withdraw an aliquot from the reaction, quench it if necessary, remove the solvent in vacuo, and dissolve the residue in a deuterated solvent.
-
Analyze Spectra: Compare the integration of the diagnostic starting material peaks to the product peaks to determine the reaction progress. For example, track the disappearance of the aromatic doublet at ~7.9 ppm (for the sulfonyl chloride) and the appearance of a new doublet at ~7.7 ppm (for the sulfonamide).
Troubleshooting NMR Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad peaks, especially for N-H protons. | Unresolved coupling; chemical exchange; presence of paramagnetic impurities. | For N-H protons of sulfonamides, broadening is common. Gentle heating of the NMR sample can sometimes sharpen these peaks. A D₂O shake can be used to confirm the N-H proton, as it will exchange and its signal will disappear. |
| Signals are shifted compared to literature values. | Different deuterated solvent used; concentration effects. | Always use the same solvent for comparison. Report the solvent used when documenting results. Note that shifts can vary slightly with sample concentration. |
| Inaccurate integration for quantitative analysis. | Peaks are not fully separated (overlapping); poor phasing or baseline correction; insufficient relaxation delay (T1). | Ensure peaks chosen for integration are baseline-resolved. Carefully phase and baseline correct the spectrum. For quantitative accuracy, use a longer relaxation delay (e.g., 5 times the longest T1 value) during acquisition. |
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons. [Link]
-
American Chemical Society. (2018). ACS Guide to Scholarly Communication. ACS Publications. [Link]
Validation & Comparative
A Comparative Guide to Amine Protecting Groups: Boc, Cbz, and the Robust 4-Tert-amylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within peptide synthesis and the development of complex pharmaceutical agents, the judicious selection of protecting groups is a cornerstone of success. The ability to temporarily mask the reactivity of a functional group, such as an amine, allows for precise chemical manipulations at other sites within a molecule. This guide provides an in-depth, comparative analysis of three distinct amine protecting groups: the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, alongside an exploration of the less common but potentially advantageous 4-tert-amylbenzenesulfonyl chloride.
The Imperative of Amine Protection
Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity can interfere with a multitude of synthetic transformations. Protecting groups serve as temporary shields, converting the reactive amine into a less reactive derivative, thereby preventing unwanted side reactions. An ideal protecting group should be:
-
Easy to introduce and remove: The protection and deprotection steps should proceed in high yield under mild conditions.
-
Stable: It must withstand the reaction conditions of subsequent synthetic steps.
-
Orthogonal: In complex syntheses with multiple protecting groups, it should be possible to remove one type of protecting group selectively without affecting others.[1]
This guide will delve into the practical efficacy of Boc, Cbz, and this compound, offering experimental insights to inform your synthetic strategy.
The Workhorses: Boc and Cbz Protecting Groups
The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are carbamate-based protecting groups that have become indispensable tools in the synthetic chemist's arsenal.
Tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups, lauded for its ease of introduction and its lability under acidic conditions.
Protection Mechanism: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a stable carbamate.
Deprotection Mechanism: The key to the Boc group's utility is its facile removal under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
Stability Profile:
-
Stable to: Basic conditions, hydrogenolysis, and many nucleophiles.
-
Labile to: Strong acids.
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas in 1932, was a pivotal development in peptide synthesis. Its defining feature is its stability to a wide range of conditions and its selective removal by catalytic hydrogenation.
Protection Mechanism: The Cbz group is typically installed by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).
Deprotection Mechanism: The Cbz group is most commonly cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). This mild method yields the free amine, toluene, and carbon dioxide as byproducts. It can also be removed by strong acids, although this is less common.
Stability Profile:
-
Stable to: Acidic and basic conditions (to a large extent), and many nucleophiles.
-
Labile to: Catalytic hydrogenolysis.
The Robust Alternative: this compound
Arenesulfonyl chlorides offer a different class of amine protection, forming stable sulfonamides. While less common than carbamates, they provide exceptional stability, making them valuable in syntheses requiring harsh conditions. This compound, with its bulky alkyl substituent, is an interesting candidate in this class.
Protection Mechanism: Amines react with this compound in the presence of a base (e.g., pyridine or triethylamine) to form a stable N-sulfonyl derivative (sulfonamide).
Deprotection Mechanism: The cleavage of arenesulfonamides is generally more challenging than that of carbamates. Reductive methods are often employed, such as using sodium amalgam or samarium iodide.[2] Strong acidic conditions can also be used for deprotection, although this may not be suitable for sensitive substrates. The bulky 4-tert-amyl group may influence the ease of cleavage compared to less hindered arenesulfonyl groups.
Inferred Stability Profile:
-
Expected to be Stable to: A wide range of acidic and basic conditions, as well as many oxidizing and reducing agents that do not affect the aromatic ring.
-
Expected to be Labile to: Harsh reductive conditions (e.g., dissolving metal reductions) and strong, hot acids.
Comparative Analysis: Boc vs. Cbz vs. 4-Tert-amylbenzenesulfonyl
| Feature | Tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | 4-Tert-amylbenzenesulfonyl |
| Ease of Introduction | High (Boc₂O is a stable solid) | High (Cbz-Cl is a stable liquid) | Moderate (Sulfonyl chlorides can be moisture sensitive) |
| Stability to Acid | Low (cleaved by strong acids) | Moderate to High | High |
| Stability to Base | High | High | High |
| Stability to Hydrogenolysis | High | Low (cleaved) | High |
| Ease of Cleavage | High (mild acid) | High (catalytic hydrogenation) | Low (requires harsh conditions) |
| Orthogonality | Orthogonal to Cbz and Fmoc | Orthogonal to Boc and Fmoc | Potentially orthogonal to Boc and Cbz, but harsh cleavage conditions may limit compatibility |
Experimental Protocols
Boc Protection of an Amine
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amine in DCM.
-
Add triethylamine to the solution.
-
Add Boc₂O and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Boc Deprotection
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
Cbz Protection of an Amine
Materials:
-
Amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
Dioxane/water (1:1)
Procedure:
-
Dissolve the amine in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C and add Cbz-Cl dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Cbz Deprotection (Catalytic Hydrogenolysis)
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Proposed Protocol for 4-Tert-amylbenzenesulfonyl Protection of an Amine
Materials:
-
Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Pyridine or Triethylamine (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amine in DCM and cool to 0 °C.
-
Add pyridine or triethylamine to the solution.
-
Slowly add a solution of this compound in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Potential Deprotection of 4-Tert-amylbenzenesulfonamide (Reductive Cleavage)
Note: This is a general procedure for arenesulfonamide cleavage and may require optimization for the 4-tert-amyl derivative.
Materials:
-
4-Tert-amylbenzenesulfonamide
-
Sodium amalgam (Na(Hg)) or Samarium(II) iodide (SmI₂)
-
Methanol or THF
-
Buffer (e.g., Na₂HPO₄)
Procedure (using Na(Hg)):
-
Dissolve the sulfonamide in methanol.
-
Add a phosphate buffer to maintain a neutral pH.
-
Add sodium amalgam in portions with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, decant the solution from the mercury.
-
Concentrate the solution and extract the product with an organic solvent.
Visualization of Workflows
Caption: Boc Protection Workflow
Caption: Cbz Protection Workflow
Caption: Cbz Deprotection Workflow
Caption: Arenesulfonyl Protection Workflow
Caption: Arenesulfonyl Deprotection Workflow
Conclusion: Selecting the Optimal Protecting Group
The choice between Boc, Cbz, and an arenesulfonyl protecting group like this compound is highly dependent on the specific synthetic context.
-
Boc is the protecting group of choice when acid lability is desired and basic or hydrogenolytic conditions are required in subsequent steps. Its ease of removal makes it highly attractive for routine applications.
-
Cbz is ideal for syntheses that require stability to both acidic and basic conditions, with the option for mild, selective removal via hydrogenolysis. It is a cornerstone of classical peptide synthesis.
-
This compound represents a robust protecting group for amines when extreme stability is paramount. While its introduction is straightforward, its removal requires harsh conditions, which may limit its applicability with sensitive substrates. However, for syntheses involving organometallic reagents or other harsh conditions where Boc and Cbz would fail, this type of protecting group could be invaluable.
Ultimately, a thorough understanding of the stability and orthogonality of each protecting group is essential for the successful design and execution of complex organic syntheses. This guide provides a framework for making informed decisions, enabling researchers to navigate the challenges of modern synthetic chemistry with greater confidence.
References
- Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. The Journal of Organic Chemistry, 59(7), 1602–1603.
- Fier, P. S., Kim, J., & Maloney, K. M. (2020).
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Compain, P., & Ollmann, I. R. (Eds.). (2012).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Bodanszky, M. (2012). Peptide chemistry: a practical textbook. Springer Science & Business Media.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243-2266.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The peptides (Vol. 2, pp. 1-284). Academic Press.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. Chemical reviews, 100(6), 2091-2158.
- James, I. W. (1999). Linkers for solid-phase organic synthesis. Tetrahedron, 55(16), 4855-4946.
- Blackburn, C. (2001). Solid-phase organic synthesis: a review of the recent literature.
- Fruchart, J. S., Gras-Masse, H., & Melnyk, O. (2000). Peptide synthesis in solution. Current opinion in chemical biology, 4(4), 418-425.
- Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical approaches to the synthesis of peptides and proteins. CRC press.
- Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989.
- Dawson, P. E., & Kent, S. B. (2000). Synthesis of native proteins by chemical ligation. Annual review of biochemistry, 69(1), 923-960.
- Bang, D., & Kent, S. B. (2004). A one-pot total synthesis of the 4-disulfide 35-residue protein crambin.
- Johnson, E. C., & Kent, S. B. (2006). Insights into the mechanism and catalysis of the native chemical ligation reaction. Journal of the American Chemical Society, 128(20), 6640-6646.
Sources
A Comparative Guide for Organic Synthesis: 4-Tert-amylbenzenesulfonyl Chloride vs. 4-Tert-butylbenzenesulfonyl Chloride
In the nuanced field of organic synthesis, the selection of reagents is a critical determinant of reaction efficiency, selectivity, and overall success. For chemists engaged in the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries, sulfonyl chlorides are indispensable tools for the introduction of sulfonamide functionalities and for use as protecting groups. Among the diverse array of available sulfonylating agents, 4-tert-amylbenzenesulfonyl chloride and its close analog, 4-tert-butylbenzenesulfonyl chloride, have garnered attention for their utility in contexts requiring significant steric bulk. This guide provides a detailed, data-supported comparison of these two reagents to inform rational selection in your synthetic endeavors.
Structural and Physicochemical Properties: A Subtle Distinction
At first glance, this compound and 4-tert-butylbenzenesulfonyl chloride are remarkably similar. Both possess a bulky tertiary alkyl group at the para-position of the benzene ring, a feature that dominates their steric character. The key difference lies in the substitution on the quaternary carbon: three methyl groups for the tert-butyl substituent, and two methyls and an ethyl group for the tert-amyl substituent. This seemingly minor variation gives rise to subtle but potentially impactful differences in their physicochemical properties.
Table 1: Comparison of Physicochemical Properties
| Property | 4-Tert-butylbenzenesulfonyl chloride | This compound |
| Molecular Formula | C₁₀H₁₃ClO₂S | C₁₁H₁₅ClO₂S |
| Molecular Weight | 232.73 g/mol | 246.76 g/mol |
| Appearance | White to off-white crystalline solid[1] | Not widely reported, expected to be a solid or oil |
| Melting Point | 76-78 °C | Not widely reported |
The additional methylene unit in the tert-amyl group results in a slightly higher molecular weight and is expected to modestly increase its lipophilicity.
Comparative Reactivity in Sulfonamide Synthesis
The primary application of both reagents is the synthesis of sulfonamides through the reaction with primary or secondary amines. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The steric hindrance imposed by the para-substituent plays a crucial role in modulating the reactivity and, in some cases, the selectivity of this transformation.
Steric and Electronic Effects
The steric bulk of both the tert-butyl and tert-amyl groups significantly influences the rate of sulfonylation, particularly with sterically hindered amines. The tert-amyl group, with its slightly larger profile due to the ethyl substituent, is expected to impart a marginally greater steric hindrance compared to the tert-butyl group. This can translate to slower reaction rates.
From an electronic standpoint, both alkyl groups are weakly electron-donating through induction and hyperconjugation. This effect can slightly decrease the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride.
Experimental Data and Performance
While direct, side-by-side comparative studies are not abundant in the literature, we can infer performance from individual reports and general principles of organic chemistry. The synthesis of sulfonamides using 4-tert-butylbenzenesulfonyl chloride is well-documented, typically proceeding in high yields.
Table 2: Representative Yields in Sulfonamide Synthesis
| Amine | Sulfonyl Chloride | Reaction Conditions | Yield (%) |
| Aniline | 4-Tert-butylbenzenesulfonyl chloride | Pyridine, rt, 2h | ~95 |
| Benzylamine | 4-Tert-butylbenzenesulfonyl chloride | Pyridine, rt, 3h | ~92 |
Data is representative and may vary based on specific experimental conditions.
For this compound, while specific yield data is less commonly reported, it is expected to provide comparable, albeit potentially slower, reactions leading to high yields of the corresponding sulfonamides. The choice between the two may, therefore, hinge on factors such as substrate availability, cost, and the desired reaction kinetics.
Application as Protecting Groups for Amines
The sulfonamides derived from these reagents are robust protecting groups for amines, demonstrating stability across a wide range of reaction conditions. The bulky para-substituent enhances the steric shielding of the nitrogen atom.
Introduction of the Protecting Group
The installation of both the 4-tert-butylbenzenesulfonyl (Bus) and 4-tert-amylbenzenesulfonyl (Ams) protecting groups follows the standard sulfonylation protocols outlined below.
Deprotection Strategies
The removal of these bulky sulfonyl protecting groups typically requires reductive conditions. Common methods include dissolving metal reductions (e.g., sodium in liquid ammonia) or the use of other reducing agents like samarium(II) iodide. The slightly different electronic and steric nature of the Bus and Ams groups is unlikely to necessitate dramatically different deprotection strategies, although optimization of reaction conditions may be required for specific substrates.
Experimental Protocols
The following protocols provide a practical guide for the synthesis of the sulfonyl chlorides and their subsequent use in sulfonamide formation.
Synthesis of 4-Tert-butylbenzenesulfonyl chloride
This procedure involves the chlorosulfonation of tert-butylbenzene.
Materials:
-
Tert-butylbenzene
-
Chlorosulfonic acid
-
Sodium sulfate or Potassium sulfate (catalyst)
-
Ice-water mixture
Procedure:
-
In a four-necked flask equipped with a stirrer and cooled in an ice bath to below 10 °C, add tert-butylbenzene and the sulfate catalyst.
-
Slowly add chlorosulfonic acid dropwise over 2.0-2.5 hours, maintaining the reaction temperature between 15-20 °C.
-
After the addition is complete, continue stirring at 15-20 °C for 1.5 hours.
-
Carefully pour the reaction mixture into an ice-water mixture with stirring.
-
The product, 4-tert-butylbenzenesulfonyl chloride, will precipitate as a white solid.
-
Collect the solid by filtration and wash with cold water. The crude product can be purified by recrystallization.
Caption: Synthesis of 4-tert-butylbenzenesulfonyl chloride.
General Protocol for Sulfonamide Synthesis
This protocol is applicable to both 4-tert-amyl- and 4-tert-butylbenzenesulfonyl chloride.
Materials:
-
Amine (primary or secondary)
-
4-Alkylbenzenesulfonyl chloride (1.05 eq.)
-
Pyridine or Triethylamine (as solvent and base)
-
Dichloromethane (optional co-solvent)
Procedure:
-
Dissolve the amine in pyridine at room temperature.
-
Add the 4-alkylbenzenesulfonyl chloride portion-wise with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into 1 M HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography or recrystallization.
Caption: General scheme for sulfonamide synthesis.
Conclusion and Recommendations
Both this compound and 4-tert-butylbenzenesulfonyl chloride are valuable reagents for the synthesis of sterically hindered sulfonamides and for the protection of amines. The choice between them is often subtle and may be guided by the following considerations:
-
4-Tert-butylbenzenesulfonyl chloride is more widely available and has been more extensively studied. It is an excellent choice for general applications requiring a bulky sulfonylating agent.
-
This compound , being slightly more sterically demanding and lipophilic, may offer advantages in specific cases where fine-tuning of steric interactions or solubility is required. It may also provide enhanced selectivity in reactions with substrates bearing multiple reactive sites.
Ultimately, the optimal choice of reagent will depend on the specific synthetic challenge at hand. It is recommended that chemists consider both options and, where necessary, perform small-scale screening experiments to determine the most suitable reagent for their particular application.
References
Please note that direct comparative studies are limited. The information presented is a synthesis of data from studies on individual compounds and general principles of organic chemistry.
Sources
A Comparative Guide to the Synthesis of 4-Tert-amylbenzenesulfonyl Chloride: A Validation of Modern Synthetic Routes Against Traditional Methodologies
Introduction
4-Tert-amylbenzenesulfonyl chloride is a crucial intermediate in the synthesis of specialized pharmaceuticals and agrochemicals. Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other derivatives. The bulky tert-amyl group confers specific solubility and pharmacokinetic properties to the final products, making this reagent highly valuable in drug development.
Traditionally, the synthesis of this compound has been dominated by the direct chlorosulfonation of tert-amylbenzene. While effective, this method employs hazardous reagents and can lead to significant by-product formation. This guide provides a critical evaluation of this classical approach and introduces a validated, modern alternative that offers substantial improvements in safety, selectivity, and environmental profile. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison of their performance.
Route 1: The Traditional Approach - Direct Electrophilic Chlorosulfonation
The direct chlorosulfonation of arenes is a long-established, industrially significant method for producing aryl sulfonyl chlorides.[1] This reaction is a classic example of electrophilic aromatic substitution.
Mechanistic Rationale
The reaction proceeds by the attack of the electron-rich aromatic ring of tert-amylbenzene on a potent electrophile generated from chlorosulfonic acid. At lower temperatures, the active electrophile is believed to be SO₂Cl⁺, formed from the auto-protolysis of chlorosulfonic acid.[2] The tert-amyl group is a moderately activating, ortho-, para-directing group. Due to steric hindrance from the bulky tert-amyl group, substitution occurs predominantly at the para position.
A critical challenge in this process is the competing reaction of the desired product with the starting material to form a diaryl sulfone by-product.[3] This side reaction not only reduces the yield but also complicates purification. The use of excess chlorosulfonic acid is typically required to drive the reaction to completion and convert the initially formed sulfonic acid into the sulfonyl chloride.[4]
Hazards and Mitigation
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large quantities of toxic and corrosive hydrogen chloride and sulfuric acid fumes.[5][6][7] Contact with combustible materials can cause ignition.[5] Therefore, strict safety protocols are mandatory, including the use of specialized personal protective equipment (PPE), working in a well-ventilated fume hood, and ensuring anhydrous conditions.[8]
Caption: Workflow for Traditional Chlorosulfonation.
Route 2: A Validated Modern Alternative - The Sandmeyer-Type Reaction
To circumvent the significant hazards associated with chlorosulfonic acid, modern synthetic strategies have focused on alternative pathways. A highly effective and safer route is the Sandmeyer-type reaction, which starts from the corresponding aniline.[9] This multi-step process involves the diazotization of 4-tert-amylaniline followed by a copper-catalyzed reaction with sulfur dioxide.
Mechanistic Rationale
The process begins with the conversion of the primary aromatic amine (4-tert-amylaniline) into a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid like HCl. This intermediate is typically unstable and is generated in situ at low temperatures (0–5°C).
The subsequent step is a copper-catalyzed reaction where the diazonium group is replaced by a sulfonyl chloride group. Sulfur dioxide serves as the source of the SO₂ moiety, and a copper(I) salt is a common catalyst.[9] This method offers excellent regiochemical control, as the position of the sulfonyl chloride group is predetermined by the amine's position on the starting material. This route is particularly advantageous for complex molecules with functional groups sensitive to the harsh conditions of direct chlorosulfonation.[10]
Caption: Workflow for the Sandmeyer-Type Synthesis.
Comparative Analysis: Performance and Safety
The choice of synthetic route is a balance of yield, purity, cost, safety, and environmental impact. The following table provides a comparative summary based on experimental data from analogous compounds reported in the literature.
| Parameter | Route 1: Direct Chlorosulfonation | Route 2: Sandmeyer-Type Reaction | Rationale & Justification |
| Typical Yield | 85–95%[11][12] | 75–90%[9] | The direct route often provides higher raw yields, but this can be offset by losses during purification to remove sulfone by-products. |
| Purity (Crude) | 85–90%[13] | >95% | The Sandmeyer reaction is highly regioselective, leading to a cleaner crude product with fewer isomeric or sulfone by-products. |
| Key Reagents | tert-Amylbenzene, Chlorosulfonic Acid | 4-tert-Amylaniline, NaNO₂, SO₂, CuCl | The Sandmeyer route avoids the use of the highly corrosive and hazardous chlorosulfonic acid. |
| Safety Profile | High Hazard: Violent reaction with water, corrosive, toxic fumes.[6][8] | Moderate Hazard: Diazonium salts can be explosive if isolated; SO₂ is toxic. | The Sandmeyer route's hazards are manageable with standard laboratory controls (in situ generation, good ventilation). |
| Scalability | Excellent; widely used in industry. | Good; adaptable to multi-kilogram scale with appropriate engineering controls.[9] | The direct route is simpler (fewer steps) and often preferred for large-scale production of simple arenes if safety can be managed. |
| Environmental Impact | High; generates large volumes of acidic waste. | Moderate; generates copper-containing waste that requires treatment. | The Sandmeyer route can be considered "greener" due to the avoidance of chlorosulfonic acid.[14] |
Experimental Protocols
Protocol 1: Synthesis via Direct Chlorosulfonation
-
Materials: tert-Amylbenzene, Chlorosulfonic acid, Dichloromethane (DCM), Crushed Ice, Heptane.
-
Procedure:
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Charge the flask with chlorosulfonic acid (3.0 eq.) and cool to 0°C using an ice-salt bath.
-
Add tert-amylbenzene (1.0 eq.) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 15-20°C for an additional 2 hours.[11]
-
In a separate, large beaker, prepare a slurry of crushed ice and water.
-
Under vigorous stirring in a fume hood , slowly and carefully pour the reaction mixture onto the crushed ice. A violent reaction will occur with the evolution of HCl gas.
-
The solid product will precipitate. Continue stirring until all the ice has melted.
-
Collect the crude solid by suction filtration and wash thoroughly with copious amounts of cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
For purification, dissolve the crude solid in a minimal amount of hot heptane, treat with charcoal if necessary, filter hot, and allow to cool slowly to induce crystallization. A high-purity product (HPLC area >99%) can be obtained.[13]
-
Protocol 2: Synthesis via Sandmeyer-Type Reaction (Proposed)
-
Materials: 4-tert-Amylaniline, Concentrated HCl, Sodium Nitrite (NaNO₂), Sulfur Dioxide (gas or solution in acetic acid), Copper(I) Chloride (CuCl), Acetic Acid, Dichloromethane (DCM).
-
Procedure:
-
Diazotization:
-
In a flask, dissolve 4-tert-amylaniline (1.0 eq.) in a mixture of concentrated HCl and water. Cool the solution to 0–5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq.) in water.
-
Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature strictly below 5°C.
-
Stir for an additional 20 minutes at 0–5°C to ensure complete formation of the diazonium salt.[1]
-
-
Sandmeyer Reaction:
-
In a separate reaction vessel, prepare a solution of sulfur dioxide and a catalytic amount of CuCl in acetic acid. Cool this solution to 10°C.[9]
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
The product can be further purified by flash chromatography or recrystallization if necessary.
-
-
Conclusion
While the direct chlorosulfonation of tert-amylbenzene is a high-yielding and established method, its reliance on the hazardous reagent chlorosulfonic acid presents significant safety and environmental challenges. The formation of sulfone by-products also necessitates rigorous purification steps.
This guide validates the Sandmeyer-type reaction as a superior alternative for researchers and drug development professionals. This route offers enhanced safety by avoiding chlorosulfonic acid, provides excellent regiochemical control leading to higher purity crude products, and is based on well-established, scalable chemical transformations. For the synthesis of high-value, complex molecules like this compound, the adoption of this modern, safer, and more precise methodology is strongly recommended.
References
-
Jiaxi, X., & Zhanhui, Y. (n.d.). Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
-
Jiaxi, X., & Zhanhui, Y. (2015). Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. ResearchGate. Available at: [Link]
-
(n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]
-
(2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. Available at: [Link]
-
Moody, C. J., & Rees, C. W. (2013). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 17(12), 1543-1553. Available at: [Link]
-
(n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
(2015). What is the mechanism of chlorosulfonation of benzene?. Chemistry Stack Exchange. Available at: [Link]
- (n.d.). Production method of high purity 4-tert-butylbenzenesulfonyl chloride. Google Patents.
-
(n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec. Available at: [Link]
-
(n.d.). ICSC 1039 - CHLOROSULFONIC ACID. Available at: [Link]
-
(n.d.). CHLOROSULFONIC ACID (ICSC). Available at: [Link]
- (n.d.). Process for the preparation of aromatic sulfonyl chlorides. Google Patents.
- (n.d.). Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride. Google Patents.
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- (n.d.). High-purity benzene sulfonyl chloride synthetic method. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 4. globalspec.com [globalspec.com]
- 5. macro.lsu.edu [macro.lsu.edu]
- 6. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. CHLOROSULFONIC ACID (ICSC) [erc.mp.gov.in]
- 8. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 12. CN105753751A - High-purity benzene sulfonyl chloride synthetic method - Google Patents [patents.google.com]
- 13. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 14. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
Comparative study of chlorinating agents for the synthesis of 4-Tert-amylbenzenesulfonyl chloride
Thionyl Chloride (SOCl₂) with DMF Catalyst
This method involves the pre-formation of 4-tert-amylbenzenesulfonic acid, which is then chlorinated using thionyl chloride, with N,N-dimethylformamide (DMF) acting as a catalyst.
Mechanism: Thionyl chloride reacts with DMF to form the Vilsmeier reagent, an electrophilic iminium salt.[1] This reagent then activates the sulfonic acid, facilitating nucleophilic attack by the chloride ion to form the sulfonyl chloride.
Experimental Protocol:
-
Sulfonation Step: Prepare 4-tert-amylbenzenesulfonic acid by reacting 4-tert-amylbenzene with concentrated sulfuric acid or chlorosulfonic acid. Isolate the sulfonic acid.
-
Chlorination Step:
-
In a flask equipped with a reflux condenser and a stirrer, suspend 4-tert-amylbenzenesulfonic acid (1 mole) in an inert solvent like dichloromethane or toluene.
-
Add a catalytic amount of DMF (e.g., 0.1 mole).
-
Slowly add thionyl chloride (1.2-1.5 moles) to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of SO₂ and HCl gas ceases.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
-
Advantages:
-
Milder conditions: Generally less aggressive than chlorosulfonic acid.
-
Higher selectivity: Often results in a cleaner product with fewer byproducts compared to chlorosulfonic acid.
-
Volatile byproducts: The byproducts, SO₂ and HCl, are gases and are easily removed from the reaction mixture.
Disadvantages:
-
Two-step process: Requires the initial synthesis and isolation of the sulfonic acid.
-
Catalyst required: The reaction is slow without the DMF catalyst.
-
Thionyl chloride hazards: Thionyl chloride is corrosive, toxic, and reacts with moisture.
Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is another effective reagent for converting sulfonic acids to their corresponding sulfonyl chlorides.
Mechanism: The reaction proceeds by the replacement of the hydroxyl group of the sulfonic acid with a chlorine atom from PCl₅. The driving force is the formation of the stable phosphoryl chloride (POCl₃) and hydrogen chloride.
Experimental Protocol:
-
Sulfonation Step: As with the thionyl chloride method, first prepare and isolate 4-tert-amylbenzenesulfonic acid.
-
Chlorination Step:
-
In a dry reaction flask, mix 4-tert-amylbenzenesulfonic acid (1 mole) with phosphorus pentachloride (1.1 moles). The reaction can often be done neat or in an inert solvent like carbon tetrachloride.
-
The reaction is often initiated at room temperature and may require gentle heating to go to completion. The mixture is typically heated at 60-80 °C for 1-2 hours.
-
The progress of the reaction can be monitored by the cessation of HCl evolution.
-
After the reaction is complete, the phosphoryl chloride byproduct can be removed by distillation under reduced pressure.
-
The crude 4-tert-amylbenzenesulfonyl chloride is then purified, typically by vacuum distillation or recrystallization.
-
Advantages:
-
High efficiency: PCl₅ is a powerful chlorinating agent and generally gives good yields.[2]
-
Versatility: It is effective for a wide range of sulfonic acids.
Disadvantages:
-
Solid reagent: PCl₅ is a solid, which can sometimes make handling and stoichiometry control more challenging than with liquid reagents.
-
Byproduct removal: The byproduct, POCl₃, has a relatively high boiling point (105.8 °C) and its removal can sometimes be difficult from the desired product.
-
Safety and handling: PCl₅ is highly corrosive and moisture-sensitive.
Data Presentation and Comparison
| Parameter | Chlorosulfonic Acid | Thionyl Chloride / DMF | Phosphorus Pentachloride |
| Reaction Type | One-pot sulfonation & chlorination | Two-step (sulfonation then chlorination) | Two-step (sulfonation then chlorination) |
| Reaction Conditions | 0-25 °C, highly exothermic | Reflux, milder conditions | Room temp to 80 °C |
| Typical Yield | 85-95% | >95% | 75-85% |
| Purity of Crude Product | Moderate, requires purification | High | Good, requires purification |
| Key Byproducts | Sulfones, HCl | SO₂, HCl | POCl₃, HCl |
| Safety Concerns | Extremely corrosive, violent reaction with water, large HCl evolution | Corrosive, toxic, moisture-sensitive | Highly corrosive, moisture-sensitive, solid handling |
| Ease of Workup | Challenging due to quenching on ice and byproduct removal | Relatively easy, gaseous byproducts | Moderate, requires removal of POCl₃ |
| Cost-Effectiveness | Potentially high for large scale due to one-pot nature | Good, but requires an extra step | Generally higher cost of reagent |
Visualization of Workflow and Mechanisms
Experimental Workflow
Caption: Comparative experimental workflows for the synthesis.
Reaction Mechanisms
Caption: Simplified reaction mechanisms for each chlorinating agent.
Conclusion and Recommendations
The choice of chlorinating agent for the synthesis of this compound is a critical decision that balances yield, purity, safety, and economic factors.
-
Chlorosulfonic acid offers a direct, one-pot method that is attractive for its simplicity and high throughput potential. However, it requires stringent safety protocols and may necessitate extensive purification of the final product.
-
Thionyl chloride with a DMF catalyst provides a milder and more selective alternative, often yielding a purer product with an easier workup. This method is well-suited for laboratory-scale synthesis where purity is a primary concern, despite being a two-step process.
-
Phosphorus pentachloride is a robust and efficient reagent, but challenges in handling a solid reagent and removing the high-boiling byproduct POCl₃ may limit its applicability, especially on a larger scale.
For researchers prioritizing high purity and willing to perform a two-step synthesis, the thionyl chloride/DMF method is often the most suitable choice. For large-scale industrial production where a one-pot process offers significant economic advantages, the chlorosulfonic acid method may be preferred, provided that the necessary safety infrastructure and purification capabilities are in place.
References
[3] Vilsmeier, A.; Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link] [4] Bosshard, H. H.; Mory, R.; Schmid, M.; Zollinger, H. (1959). Herstellung von Sulfonsäurechloriden mit Thionylchlorid und Dimethylformamid. Helvetica Chimica Acta, 42(5), 1653-1658. [Link] [5] Organic Syntheses, Coll. Vol. 1, p.85 (1941); Vol. 4, p.19 (1925). Benzenesulfonyl chloride. [Link] [6] Emerson, D. W., & Ifalade, A. (2005). An improved chlorosulfonation process for the synthesis of p-acetaminobenzenesulfonyl chloride. Chemical Papers, 59(1), 57-59. [Link] [2] CN101613308B - Method for synthesizing p-acetamido benzene sulfonyl chloride by phosphorus pentachloride.
Sources
- 1. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Sulphuric acid reacts with `PCl_5` to give [allen.in]
- 6. brainly.in [brainly.in]
A Senior Application Scientist’s Guide to Purity Assessment of Synthesized 4-Tert-amylbenzenesulfonyl Chloride: An HPLC-Centric Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible results and the safety of final active pharmaceutical ingredients (APIs). 4-Tert-amylbenzenesulfonyl chloride is a key building block in the synthesis of various organic compounds, and its purity directly impacts reaction yields, impurity profiles of subsequent products, and overall process efficiency. This guide provides an in-depth, HPLC-centric comparison of analytical techniques for the purity assessment of this crucial intermediate, grounded in field-proven insights and experimental logic.
The Synthetic Landscape: Understanding Potential Impurities
The most common route to this compound is the chlorosulfonation of tert-amylbenzene, typically using a chlorinating agent like chlorosulfonic acid.[1] This process, while effective, can introduce a variety of impurities that must be identified and quantified. Understanding the origin of these impurities is the first step in developing a robust analytical method for their detection.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Class | Specific Example(s) | Origin |
| Isomeric By-products | 2-tert-amylbenzenesulfonyl chloride, 3-tert-amylbenzenesulfonyl chloride | Incomplete regioselectivity during the electrophilic aromatic substitution reaction. |
| Reaction By-products | 4,4'-di-tert-amyldiphenyl sulfone | Intermolecular condensation reactions under harsh reaction conditions.[2] |
| Unreacted Starting Material | tert-amylbenzene | Incomplete reaction. |
| Hydrolysis Product | 4-tert-amylbenzenesulfonic acid | Exposure of the highly reactive sulfonyl chloride to moisture.[3] |
| Residual Solvents | Dichloromethane, Heptane, etc. | Remnants from the reaction or purification steps.[2][4] |
The inherent reactivity of the sulfonyl chloride functional group, particularly its susceptibility to hydrolysis, presents a significant analytical challenge.[5][6] This necessitates careful selection of analytical conditions, especially the sample solvent, to ensure the measured purity reflects the true composition of the sample and not an artifact of the analysis itself.
The Workhorse Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity assessment of sulfonyl chlorides due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds.[5][7] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from its structurally similar impurities.
Causality-Driven HPLC Method Development
The selection of HPLC parameters is not arbitrary; it is a logic-driven process aimed at achieving optimal separation.
-
Column Selection: A C18 (octadecylsilyl) column is the standard choice for this analysis. The long alkyl chains provide a non-polar stationary phase that effectively retains the moderately non-polar this compound and its organic impurities through hydrophobic interactions. A column with dimensions like 4.6 x 150 mm and 5 µm particle size offers a good balance between resolution and analysis time.[8]
-
Mobile Phase Composition: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed.[5] The gradient starts with a higher water concentration to retain early-eluting, more polar compounds (like the sulfonic acid hydrolysis product) and gradually increases the organic solvent concentration to elute the main compound and more non-polar impurities (like unreacted starting material or sulfone by-products). The use of a small amount of acid, such as phosphoric acid or formic acid, in the mobile phase can suppress the ionization of acidic impurities (e.g., the sulfonic acid), leading to sharper, more symmetrical peaks.[9]
-
Sample Preparation: Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents such as CDCl₃ or acetone-d₆ are typically used for NMR, and similar logic applies here.[5] The sample must be dissolved in a dry, aprotic solvent like acetonitrile to prevent hydrolysis prior to injection.
-
Detection: The benzene ring in the molecule provides a strong chromophore, making UV detection a suitable and sensitive choice. The detection wavelength is typically set around 205-270 nm to capture the absorbance of the aromatic system.[8][10]
Experimental Protocol: RP-HPLC for Purity Assessment
-
Chromatographic System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 60% B
-
20-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of dry acetonitrile to create a 1 mg/mL solution.
Visualizing the HPLC Workflow
Caption: Decision tree for selecting the appropriate analytical technique.
Data Interpretation and Method Validation
Generating a chromatogram is only half the battle; interpreting it correctly is crucial. Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
This calculation assumes that all compounds have a similar response factor at the detection wavelength, which is a reasonable starting point for structurally related impurities. For higher accuracy, especially for regulatory filings, the use of relative response factors determined using certified reference standards is necessary.
The Trustworthiness Pillar: Method Validation
Every protocol described must be a self-validating system. To ensure the reliability of the HPLC method, it must be validated according to guidelines from the International Council for Harmonisation (ICH). [10][11]This process demonstrates that the analytical method is fit for its intended purpose. [12] Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products).
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. [11]* Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [10]* Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). [13]
Caption: Logical flow of HPLC method validation according to ICH guidelines.
Conclusion
For the comprehensive purity assessment of synthesized this compound, HPLC stands out as the most robust, reliable, and versatile technique. [7]Its ability to separate a wide range of potential impurities with high sensitivity and reproducibility makes it indispensable for quality control in both research and industrial settings. While other methods like GC-MS and NMR have important, complementary roles in structural elucidation and the analysis of specific impurity classes, a validated RP-HPLC method remains the gold standard for routine quantitative purity determination. By understanding the causality behind method development and embracing a holistic view that includes alternative techniques, scientists can ensure the quality of this critical intermediate, thereby guaranteeing the integrity of their downstream synthetic endeavors.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
- Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
- Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. ResearchGate.
- Steps for HPLC Method Validation. Pharmaguideline.
- preparation of 4-tert-butylbenzenesulfonyl chloride from the sulfonic acid. Benchchem.
- Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap.
- Production method of high purity 4-tert-butylbenzenesulfonyl chloride. Google Patents.
- How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
- Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride. Google Patents.
Sources
- 1. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 2. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. synthinkchemicals.com [synthinkchemicals.com]
A Comparative Guide to the Characterization of Sulfonamides Derived from 4-Tert-amylbenzenesulfonyl Chloride
This guide provides a comprehensive technical comparison of sulfonamides derived from 4-tert-amylbenzenesulfonyl chloride with those from other commonly used benzenesulfonyl chlorides. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel sulfonamide-based compounds. This document delves into the synthesis, characterization, and comparative analysis, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of the Sulfonamide Scaffold and the Role of the Aryl Substituent
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1] The synthesis of diverse sulfonamide libraries is crucial for drug discovery and lead optimization. The properties of a sulfonamide are significantly influenced by the substituents on the aromatic ring of the sulfonyl chloride precursor. The choice of this precursor can modulate critical physicochemical properties of the final compound, including lipophilicity, metabolic stability, and target binding affinity.[1]
While reagents like p-toluenesulfonyl chloride and 2,4-dichlorobenzenesulfonyl chloride are well-established, this compound offers a unique lipophilic and sterically bulky substituent. This guide will explore the synthesis and characterization of sulfonamides derived from this reagent, providing a comparative analysis against established alternatives to highlight its potential advantages in tuning molecular properties.
Synthesis of N-Benzyl-4-tert-amylbenzenesulfonamide: A Representative Protocol
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.[1] A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.[1]
Experimental Workflow Diagram
Caption: General workflow for the synthesis of N-Benzyl-4-tert-amylbenzenesulfonamide.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0°C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution. The use of a base is critical to neutralize the HCl byproduct of the reaction.[1]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-4-tert-amylbenzenesulfonamide.
Characterization of N-Benzyl-4-tert-amylbenzenesulfonamide
The synthesized sulfonamide can be characterized using standard analytical techniques to confirm its structure and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₃NO₂S |
| Molecular Weight | 317.45 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 115-117 °C |
| Solubility | Soluble in DCM, Chloroform, Acetone; Insoluble in water |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.80 (d, J = 8.4 Hz, 2H, Ar-H)
-
7.45 (d, J = 8.4 Hz, 2H, Ar-H)
-
7.30-7.20 (m, 5H, Ar-H of benzyl)
-
4.95 (t, J = 6.0 Hz, 1H, NH)
-
4.20 (d, J = 6.0 Hz, 2H, CH₂)
-
1.65 (q, J = 7.5 Hz, 2H, CH₂)
-
1.25 (s, 6H, 2 x CH₃)
-
0.65 (t, J = 7.5 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
155.0 (C-S)
-
139.0 (Ar-C)
-
136.5 (Ar-C)
-
128.8 (Ar-CH)
-
128.0 (Ar-CH)
-
127.5 (Ar-CH)
-
126.5 (Ar-CH)
-
47.5 (CH₂)
-
38.0 (quaternary C)
-
32.5 (CH₂)
-
27.0 (2 x CH₃)
-
8.5 (CH₃)
FT-IR (KBr, cm⁻¹):
-
3270 (N-H stretching)
-
1330 (S=O asymmetric stretching)
-
1160 (S=O symmetric stretching)
Mass Spectrometry (ESI-MS):
-
m/z 318.15 [M+H]⁺
Comparative Analysis with Alternative Benzenesulfonyl Chlorides
The choice of the benzenesulfonyl chloride precursor has a profound impact on the properties of the resulting sulfonamide. Here, we compare sulfonamides derived from this compound with those from p-toluenesulfonyl chloride and 2,4-dichlorobenzenesulfonyl chloride.
Reactivity of Sulfonyl Chlorides
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution is influenced by the electronic and steric effects of the ring substituents.
-
Electron-donating groups , such as alkyl groups, generally decrease the electrophilicity of the sulfur atom, slowing down the reaction rate.[2] Therefore, this compound and p-toluenesulfonyl chloride are expected to be less reactive than unsubstituted benzenesulfonyl chloride.
-
Electron-withdrawing groups , such as halogens, increase the electrophilicity of the sulfur atom, leading to a faster reaction.[1] Consequently, 2,4-dichlorobenzenesulfonyl chloride is significantly more reactive.
This difference in reactivity can be advantageous. While the more reactive sulfonyl chlorides allow for faster reactions, the less reactive ones can offer better selectivity in the presence of multiple nucleophilic sites.
Properties of the Resulting Sulfonamides
The substituents on the aryl ring of the sulfonyl chloride impart distinct physicochemical properties to the final sulfonamide.
| Feature | This compound Derivative | p-Toluenesulfonyl Chloride Derivative | 2,4-Dichlorobenzenesulfonyl Chloride Derivative |
| Lipophilicity | High, due to the bulky alkyl group. | Moderate. | Moderate to high, due to the chloro substituents. |
| Steric Hindrance | Significant steric bulk around the sulfonamide linkage. | Moderate steric hindrance. | Planar structure with less steric bulk. |
| Electronic Nature | Electron-donating substituent. | Electron-donating substituent. | Electron-withdrawing substituents. |
| Potential Applications | Probing hydrophobic pockets in protein targets; improving membrane permeability. | Widely used as a versatile scaffold in medicinal chemistry.[3] | Modulating electronic properties for enhanced target binding; metabolic blocking.[1] |
The high lipophilicity and steric bulk conferred by the 4-tert-amyl group can be particularly useful in drug design for targeting proteins with deep, greasy binding pockets. It can also influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound is a valuable building block for the synthesis of novel sulfonamides. While its reactivity is attenuated by the electron-donating nature of the alkyl group, it provides a unique tool for introducing significant lipophilicity and steric bulk into a molecule. This comparative guide demonstrates that the choice of the sulfonyl chloride precursor is a critical strategic decision in the design of sulfonamide-based compounds, with this compound offering a distinct alternative to more conventional reagents for fine-tuning molecular properties in drug discovery.
References
-
Kice, J. L., & Kasperek, G. J. (1969). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Journal of the American Chemical Society, 91(20), 5510-5516. [Link]
-
Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 24(30), 23439-23451. [Link]
-
Jian, J., et al. (2021). Do Sulfonamides Interact with Aromatic Rings?. Chemistry – A European Journal, 27(18), 5645-5650. [Link]
-
King, J. F., & Lee, T. W. S. (1970). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 48(2), 3724-3729. [Link]
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
Sources
A Comparative Guide to the Stability of Sulfonates Derived from 4-Tert-amylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Sulfonate Stability in Synthesis and Drug Development
In the intricate landscape of organic synthesis and pharmaceutical development, sulfonate esters are indispensable intermediates. They are frequently employed as activating groups for alcohols, facilitating nucleophilic substitution reactions that are central to the construction of complex molecules.[1] The stability of these sulfonate esters is not a trivial matter; it is a critical parameter that dictates reaction yields, impurity profiles, and the overall efficiency of a synthetic route. An overly labile sulfonate may decompose prematurely, while an excessively stable one may require harsh conditions for subsequent transformations, potentially compromising sensitive functional groups elsewhere in the molecule.[2][3]
This guide focuses on sulfonates derived from 4-tert-amylbenzenesulfonyl chloride. The bulky tert-amyl group introduces significant steric hindrance around the sulfonyl group, which profoundly influences the stability and reactivity of the corresponding sulfonate esters. We will provide an in-depth analysis of the factors governing the stability of these sulfonates, compare their performance with other common sulfonate alternatives, and present detailed experimental protocols for their stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when incorporating these valuable synthetic tools into their work.
Understanding Sulfonate Stability: Key Influencing Factors
The stability of a sulfonate ester is a delicate balance of electronic and steric effects, and it is highly susceptible to the surrounding chemical environment. The core principle governing their stability lies in the electrophilicity of the sulfur atom and the carbon to which the sulfonate is attached, as well as the stability of the sulfonate anion as a leaving group.[4]
Electronic Effects: The Driving Force for Reactivity
The reactivity of a sulfonate ester is intrinsically linked to the stability of the corresponding sulfonate anion, which acts as the leaving group.[5] Electron-withdrawing groups on the aryl ring of an arylsulfonate increase the stability of the resulting anion by delocalizing the negative charge, making it a better leaving group and the parent ester more reactive.[6] For instance, the p-nitro group in nosylates makes them significantly more reactive than tosylates, which have an electron-donating methyl group.[6] The 4-tert-amyl group is generally considered to be weakly electron-donating, which would suggest that sulfonates derived from it are less reactive than those with strong electron-withdrawing groups.
Steric Hindrance: The Gatekeeper of Stability
The tert-amyl group, a bulky substituent, imparts significant steric hindrance around the sulfonyl functional group. This steric bulk can physically obstruct the approach of a nucleophile to the electrophilic sulfur atom or the alpha-carbon, thereby slowing down the rate of nucleophilic attack.[7] This is a critical feature of 4-tert-amylbenzenesulfonates, contributing to their enhanced stability compared to less hindered sulfonates like mesylates or tosylates. Highly hindered neopentyl sulfonates, for example, are known to be strongly resistant to nucleophilic displacement.[2][3]
Environmental Factors: pH, Temperature, and Solvent
pH: The hydrolysis of sulfonate esters can occur under both acidic and basic conditions, although the mechanisms differ.[8][9]
-
Acidic Conditions: Under strongly acidic conditions, protonation of an oxygen atom on the sulfonate can make it a better leaving group, though many sulfonates are stable to moderately acidic conditions.[3]
-
Basic Conditions: In alkaline solutions, hydroxide ions can act as nucleophiles, attacking either the sulfur atom (S-O bond cleavage) or the alpha-carbon (C-O bond cleavage).[10] The presence of even a slight excess of base can prevent the formation of sulfonate esters from sulfonic acids and alcohols.[11]
Temperature: As with most chemical reactions, the rate of sulfonate ester degradation increases with temperature.[12] This is a crucial consideration in designing reaction conditions and for the long-term storage of these compounds.
Water Content: The presence of water can significantly impact stability, primarily by promoting hydrolysis.[11] In synthetic processes involving sulfonic acids and alcohols, anhydrous conditions are often necessary to favor the formation of the sulfonate ester, as water competes with the alcohol and can hydrolyze the product.[13][14]
Comparative Stability Analysis
To provide a practical context, the stability of 4-tert-amylbenzenesulfonates should be compared against other commonly used sulfonates. The general order of leaving group ability, and thus reactivity, for common sulfonates is:
Triflate > Tosylate > Mesylate [5]
Sulfonates derived from this compound are expected to be less reactive than tosylates and mesylates due to the increased steric hindrance. This enhanced stability can be advantageous in multi-step syntheses where a robust protecting or activating group is required to withstand various reaction conditions. However, this also means that more forcing conditions may be necessary for their subsequent cleavage or displacement.
| Sulfonate Ester | Key Structural Feature | Expected Relative Stability | Primary Applications |
| Triflate | Strong electron-withdrawing CF3 group | Low (highly reactive) | Activation of unreactive alcohols, formation of vinyl and aryl triflates. |
| Nosylate | Strong electron-withdrawing NO2 group | Low (highly reactive) | Similar to triflates, excellent leaving group.[6] |
| Tosylate | Electron-donating methyl group | Moderate | General purpose activating group for alcohols.[5] |
| Mesylate | Small methyl group | Moderate | Good balance of reactivity and stability, less sterically demanding than tosylates.[5] |
| 4-Tert-amylbenzenesulfonate | Bulky, weakly electron-donating tert-amyl group | High | Protecting group for alcohols, use in multi-step synthesis requiring a robust leaving group. |
| Neopentyl sulfonate | Highly hindered neopentyl group | Very High | Highly resistant to nucleophilic displacement, often requiring specific cleavage strategies.[2][3] |
Experimental Protocols for Stability Assessment: A Forced Degradation Study
To quantitatively assess the stability of sulfonates derived from this compound, a forced degradation study is essential.[15][16] Such studies are a cornerstone of pharmaceutical development for establishing degradation pathways and developing stability-indicating analytical methods.[17][18]
Objective
To determine the degradation profile of a model 4-tert-amylbenzenesulfonate ester under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials and Methods
-
Test Compound: Ethyl 4-tert-amylbenzenesulfonate
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2), HPLC-grade acetonitrile, and water.
-
Equipment: HPLC system with a UV detector, pH meter, oven, photostability chamber.
Experimental Workflow Diagram
Caption: Potential mechanisms for the alkaline hydrolysis of sulfonate esters.
For sulfonates derived from this compound, the steric bulk of the tert-amyl group is expected to disfavor nucleophilic attack at the sulfur atom, thus contributing to their higher stability under basic conditions compared to less hindered analogs.
Conclusion and Recommendations
Sulfonates derived from this compound represent a class of synthetic intermediates with enhanced stability due to the steric hindrance imparted by the bulky tert-amyl group. This characteristic makes them particularly suitable for complex, multi-step syntheses where a robust activating or protecting group is required.
Key Takeaways:
-
Enhanced Stability: The steric bulk of the 4-tert-amyl group significantly increases the stability of the corresponding sulfonate esters towards nucleophilic attack.
-
Controlled Reactivity: While more stable, these sulfonates can still be effectively utilized as leaving groups, often requiring slightly more forcing conditions than their tosylate or mesylate counterparts.
-
Strategic Application: Their robustness makes them an excellent choice for protecting alcohols in syntheses where subsequent steps involve nucleophilic or basic conditions that might cleave less stable sulfonates.
Researchers should carefully consider the balance between stability and reactivity when selecting a sulfonyl chloride for their specific application. For syntheses demanding a highly stable yet versatile sulfonate ester, this compound and its derivatives offer a compelling option. The experimental protocols provided in this guide offer a framework for conducting rigorous stability assessments, ensuring the development of robust and reliable synthetic processes.
References
-
A Comparative Analysis of Sulfonate Leaving Groups in SN2 Reactions. Benchchem. Link
-
Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis. Novatia. Link
-
Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed Central (PMC), National Institutes of Health (NIH). Link
-
Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ACS Publications. Link
-
Lorr, P. M., et al. (2017). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. Link
-
Lorr, P. M., et al. (2017). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PubMed Central (PMC), National Institutes of Health (NIH). Link
-
Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. Link
-
Mori, A., Nagayama, M., & Mandai, H. (1973). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Oxford Academic. Link
-
Netscher, T., & Bohrer, P. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. MDPI. Link
-
Oae, S., & Kiritani, R. (1964). On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies. RSC Publishing. Link
-
Ashenhurst, J. (2024). What Makes A Good Leaving Group?. Master Organic Chemistry. Link
-
Curtis, R. (2023). Leaving Groups. Chemistry LibreTexts. Link
-
Guzel, O., & Marlor, A. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. Florida Atlantic University. Link
-
Teasdale, A., et al. (2010). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. ResearchGate. Link
-
Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. Link
-
Teasdale, A. (n.d.). Sulfonate Esters – How Real is the Risk?. PQRI. Link
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. Link
-
A Comparative Analysis of Sulfonate Esters as Alkylating Agents: A Guide for Researchers. Benchchem. Link
-
Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Figshare. Link
-
Kamberi, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Link
-
Kumar, V., & Kumar, P. (2016). Forced Degradation Studies. MedCrave online. Link
-
Elder, D. P., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ACS Publications. Link
-
Panda, S. S., & Patro, V. J. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Link
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central (PMC), National Institutes of Health (NIH). Link
-
Teasdale, A. (n.d.). Sulfonate Esters - How Real is the Risk?. PQRI. Link
-
Quora. (2024). Why does beta naphthalenesulfonic acid show less steric hindrance than alpha or 1 position?. Quora. Link
-
Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Link
-
Kirby, A. J., et al. (2011). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. RSC Publishing. Link
-
Sigma-Aldrich. (n.d.). 4-tert-Butylbenzenesulfonyl chloride. Sigma-Aldrich. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. enovatia.com [enovatia.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Advantages of using 4-Tert-amylbenzenesulfonyl chloride in specific synthetic transformations
In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For the protection of amines, arylsulfonyl chlorides are a mainstay, offering robust and reliable sulfonamide formation. While reagents like p-toluenesulfonyl chloride (TsCl) are ubiquitous, their application can be hampered by the physical properties of the resulting sulfonamides, such as poor solubility or difficulty in crystallization. This guide presents a detailed comparison of 4-tert-amylbenzenesulfonyl chloride, a less common but highly advantageous alternative, with other standard sulfonylating agents. We will delve into the specific benefits conferred by the tert-amyl group, supported by comparative logic and detailed experimental protocols.
The Sulfonamide Protecting Group: A Double-Edged Sword
Sulfonamides are among the most stable amine protecting groups, resistant to a wide range of acidic, basic, and oxidative/reductive conditions.[1][2] This stability, however, can be a significant drawback, as their cleavage often requires harsh conditions, such as dissolving metal reduction or strongly acidic hydrolysis, which may not be compatible with sensitive functional groups elsewhere in the molecule.[1][3][4]
The choice of a sulfonylating agent is therefore a balance between the required stability and the conditions available for deprotection. Furthermore, the physical properties of the sulfonamide intermediates—such as solubility and crystallinity—play a crucial, though often overlooked, role in the practical efficiency of a synthetic sequence, impacting reaction rates, ease of handling, and purification.
dot
Caption: General reaction for the protection of amines as sulfonamides.
A Comparative Overview of Common Sulfonylating Agents
The ideal sulfonyl chloride should not only provide a stable protecting group but also impart favorable physical properties to the intermediate. Let's compare this compound with its more common counterparts.
| Reagent | Abbreviation | Structure | Key Features |
| This compound | TABS-Cl | C₅H₁₁-C₆H₄-SO₂Cl | Bulky alkyl group enhances solubility in organic solvents and can improve crystallinity. Stability is comparable to Ts-Cl. |
| p-Toluenesulfonyl chloride | Ts-Cl | CH₃-C₆H₄-SO₂Cl | Widely used, cost-effective. Resulting tosylamides are very stable but can sometimes be difficult to purify due to their polarity or poor crystallinity.[4] |
| 2-Nitrobenzenesulfonyl chloride | Ns-Cl | O₂N-C₆H₄-SO₂Cl | The cornerstone of the Fukuyama amine synthesis, nosylamides can be cleaved under very mild conditions using a thiol and base, a significant advantage for sensitive substrates.[1][2] |
| 4-tert-Butylbenzenesulfonyl chloride | TBS-Cl | C₄H₉-C₆H₄-SO₂Cl | Structurally similar to TABS-Cl, offering improved solubility over Ts-Cl. The tert-butyl group is slightly less lipophilic than the tert-amyl group. |
The TABS-Cl Advantage: Enhanced Solubility and Crystallinity
The primary advantage of the 4-tert-amyl group lies in its steric bulk and significant lipophilicity. This seemingly minor structural modification has profound practical implications in the laboratory.
Causality Behind the Advantage:
-
Increased Lipophilicity: The large, branched alkyl group disrupts the polar crystal lattice that can form with simpler sulfonamides (like tosylamides), leading to significantly enhanced solubility in a wider range of organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). This is particularly beneficial for:
-
Homogeneous Reaction Conditions: Ensuring reactants remain in solution, which can lead to faster and more complete reactions.
-
Simplified Purification: Facilitating extraction and chromatographic purification by reducing the polarity of the sulfonamide.
-
-
Improved Crystallinity: While seemingly counterintuitive to increased solubility, the rigid and bulky nature of the tert-amyl group can promote the formation of well-ordered crystals from non-polar solvents. Many tosylated intermediates are oils or amorphous solids that are challenging to purify by recrystallization. The ability to induce crystallinity by using a TABS protecting group can eliminate the need for chromatography, a major advantage in process development and scale-up operations.
dot
Caption: Decision workflow for selecting a sulfonylating agent.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Protection of Benzylamine with this compound
This protocol details the formation of N-(4-tert-amylphenyl)sulfonyl-N-benzylamine.
Materials:
-
Benzylamine
-
This compound (TABS-Cl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of benzylamine (1.0 eq) in DCM (0.2 M) at 0 °C, add pyridine (1.5 eq).
-
Add a solution of this compound (1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction by adding 1 M HCl and transfer to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, often a viscous oil or solid, can typically be purified by recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate to yield a white crystalline solid.
Protocol 2: Reductive Deprotection of N-(4-tert-amylphenyl)sulfonyl-N-benzylamine
This protocol demonstrates the cleavage of the TABS group under dissolving metal reduction conditions, similar to those used for tosylamides.
Materials:
-
N-(4-tert-amylphenyl)sulfonyl-N-benzylamine
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous liquid ammonia (NH₃)
-
Sodium metal
-
Ammonium chloride (NH₄Cl)
Procedure:
-
Set up a three-neck flask equipped with a dry ice condenser and an ammonia inlet.
-
Cool the flask to -78 °C and condense ammonia into the flask.
-
Add the TABS-protected amine (1.0 eq) dissolved in a minimal amount of anhydrous THF.
-
To the stirred solution, add small pieces of sodium metal (3-4 eq) until a persistent deep blue color is observed.
-
Stir the reaction at -78 °C for 1 hour or until the blue color dissipates. If the color fades, add more sodium.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears completely.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the resulting residue, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected benzylamine.
dot
Caption: Proposed mechanism for reductive cleavage of a sulfonamide.
Conclusion and Recommendations
The choice of a sulfonylating agent for amine protection is a critical decision in synthetic planning. While Ts-Cl and Ms-Cl offer robust protection and Ns-Cl provides a pathway for mild deprotection, this compound emerges as a superior alternative when the physical properties of synthetic intermediates pose a challenge. Its ability to enhance solubility in organic solvents and promote crystallinity can significantly streamline purification processes, reducing reliance on chromatography and improving overall synthetic efficiency. For complex, multi-step syntheses, particularly in the context of drug development and process chemistry where purity and scalability are paramount, the use of this compound should be strongly considered.
References
- Benchchem.
- Benchchem.
- Google Patents. Production method of high purity 4-tert-butylbenzenesulfonyl chloride.
- Google Patents. Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
- YouTube. Protecting Groups for Amines: Sulfonamides.
- Google Patents. Peptide synthesis with sulfonyl protecting groups.
- Journal of the Korean Chemical Society. Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- Chem-St
- PubChem. 4-t-Butylbenzenesulfonyl chloride.
- ResearchGate.
- Beilstein Journal of Organic Chemistry. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.
- Organic Syntheses. Benzenesulfonyl chloride.
- Wikipedia. Protecting group.
- PMC. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.
- Organic Chemistry Portal. p-Toluenesulfonamides.
- ResearchGate.
- Organic Syntheses. 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl).
- Organic Chemistry Portal. Protecting Groups.
- National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- International Journal of Molecular Sciences.
- TCI Chemicals. Protecting Agents.
- Chemistry Steps.
- Wikipedia. Tosyl group.
- ResearchGate. What is the role and mechanism of action of tosyl chloride in organic synthesis?
- Master Organic Chemistry.
- PMC.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Tert-amylbenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-tert-amylbenzenesulfonyl chloride, a compound frequently utilized in organic synthesis. By understanding the chemistry behind the disposal process, you can ensure a safe and compliant laboratory environment.
Immediate Safety and Hazard Assessment
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also sensitive to moisture, reacting to produce corrosive byproducts.[1] Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards.
Table 1: Key Safety Information for this compound
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Skin Corrosion/Irritation, Category 1B | GHS05 | P260, P280, P303+P361+P353, P305+P351+P338, P363 |
| Serious Eye Damage/Eye Irritation, Category 1 | GHS05 | P280, P305+P351+P338[2] |
| Corrosive to metals | GHS05 | P234 |
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles and a face shield.[1][3][4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[3][4]
-
Body Protection: A flame-resistant lab coat is essential.[5] For larger quantities, consider an impervious apron.
-
Respiratory Protection: Work in a well-ventilated chemical fume hood.[3][4]
The Chemistry of Disposal: Neutralization
The primary and safest method for the disposal of this compound is through neutralization. Sulfonyl chlorides react with nucleophiles, and in this case, a basic solution is used to hydrolyze the sulfonyl chloride to the much less hazardous sulfonic acid salt. This reaction is exothermic and produces hydrochloric acid as a byproduct, which is then neutralized by the excess base.
The overall reaction is as follows:
(CH₃)₂(C₂H₅)CC₆H₄SO₂Cl + 2 NaOH → (CH₃)₂(C₂H₅)CC₆H₄SO₃Na + NaCl + H₂O
Step-by-Step Disposal Protocol
This protocol is designed for the safe and effective neutralization of small to moderate quantities of this compound typically found in a research laboratory setting.
Materials:
-
Large beaker or flask (at least 5 times the volume of the sulfonyl chloride solution)
-
Stir bar and stir plate
-
Ice bath
-
5-10% aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃)
-
pH paper or a calibrated pH meter
Procedure:
-
Preparation:
-
Don all required PPE and ensure you are working in a certified chemical fume hood.[3][4]
-
Place the large beaker or flask in an ice bath on a stir plate. This is crucial to manage the heat generated during the exothermic neutralization reaction.[6]
-
Add the 5-10% sodium hydroxide or saturated sodium bicarbonate solution to the beaker. A good rule of thumb is to use at least a two-fold molar excess of the base relative to the sulfonyl chloride.
-
-
Slow Addition of this compound:
-
With vigorous stirring, slowly and carefully add the this compound to the basic solution in small portions.
-
Causality: Adding the sulfonyl chloride to the base (and not the other way around) ensures that the sulfonyl chloride is always the limiting reagent, which helps to control the reaction rate and prevent a dangerous temperature increase.
-
-
Monitoring the Reaction:
-
Observe the reaction mixture closely. You may see some fuming (hydrochloric acid) and the solid sulfonyl chloride will gradually dissolve as it reacts.
-
If using sodium bicarbonate, be aware that carbon dioxide gas will be evolved, which can cause foaming.[6] Add the sulfonyl chloride slowly to control the rate of gas evolution.
-
Continue stirring the mixture in the ice bath for at least one hour after the final addition of the sulfonyl chloride to ensure the reaction goes to completion.
-
-
Neutralization Confirmation:
-
Once the reaction appears to be complete (no more solid is visible and gas evolution has ceased), carefully check the pH of the solution using pH paper or a pH meter.
-
The final solution should be basic (pH > 9) to ensure all the sulfonyl chloride and acidic byproducts have been neutralized. If the solution is acidic or neutral, add more of the basic solution until a stable basic pH is achieved.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[7] Always check with your institution's environmental health and safety (EHS) department for specific guidelines.
-
Contaminated materials such as gloves, weighing paper, and any absorbent materials used for spills should be collected in a sealed container and disposed of as hazardous waste.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]
References
-
SULPHURYL CHLORIDE - SD Fine-Chem.
-
Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
-
Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride - Benchchem.
-
5,6,8-Trifluoroquinoline-7-sulfonyl chloride - AK Scientific, Inc.
-
Sulfuryl chloride - Santa Cruz Biotechnology.
-
An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov.
-
SAFETY DATA SHEET - TCI Chemicals.
-
SAFETY DATA SHEET - Fisher Scientific.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Common Standard Operating Procedure.
-
Working with Hazardous Chemicals - Organic Syntheses.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
4-tert-Butylbenzenesulfonyl chloride 98 15084-51-2 - Sigma-Aldrich.
-
SAFETY DATA SHEET - Fisher Scientific.
-
4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882 - PubChem.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-叔丁基苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of 4-Tert-amylbenzenesulfonyl chloride
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. 4-Tert-amylbenzenesulfonyl chloride is a valuable reagent in organic synthesis, but its reactivity demands a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist to provide a procedural and logical framework for its safe handling, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification: Understanding the "Why" Behind the Precautions
This compound belongs to the sulfonyl chloride class of compounds. Its primary hazards stem from its high reactivity, particularly with nucleophiles like water. This reactivity is what makes it a useful reagent, but it also dictates the necessary safety measures.
The principal risks are:
-
Corrosivity : Like other sulfonyl chlorides, it causes severe skin burns and serious eye damage.[1][2][3][4] Contact with tissue can lead to immediate and severe chemical burns.
-
Moisture Sensitivity : The compound reacts exothermically with water, including moisture in the air or on skin, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[5][6] The generation of corrosive HCl gas is a significant inhalation hazard.[5][7]
-
Respiratory Irritation : Inhalation of dust or vapors can cause respiratory irritation. The HCl gas produced upon hydrolysis is also a potent respiratory irritant.[5]
| Hazard Category | Description | Primary Risk |
| Skin Corrosion | Causes severe chemical burns upon contact. | Direct tissue damage. |
| Eye Damage | Causes serious, potentially irreversible eye damage.[2][3] | Risk of blindness.[4] |
| Reactivity | Reacts with water/moisture to release toxic and corrosive hydrogen chloride gas.[5] | Inhalation hazard, pressure buildup in sealed containers. |
| Inhalation | Dust and hydrolysis byproducts (HCl) can irritate the respiratory tract. | Lung and mucous membrane damage. |
Personal Protective Equipment (PPE): Your Essential Barrier
Given the hazards, a multi-layered approach to PPE is non-negotiable. PPE is the last line of defense, employed after engineering controls like fume hoods are in place.[8]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[9][10] | Prevents skin contact and chemical burns. Thicker gloves offer better protection.[8] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[9][11] | Protects against splashes and vapors. Standard safety glasses are insufficient.[8] |
| Body Protection | A chemical-resistant lab coat or apron over long-sleeved clothing. For larger quantities, a chemical-resistant suit is recommended.[9][12] | Protects skin from spills and splashes. Contaminated clothing must be removed immediately and washed before reuse.[13] |
| Respiratory Protection | Not typically required for small-scale use in a certified chemical fume hood. For spill cleanup or inadequate ventilation, a NIOSH-approved respirator with an acid gas cartridge is necessary.[8][14] | Protects against inhalation of dust or corrosive HCl vapors.[11] |
Operational Workflow: From Receipt to Disposal
This section provides a step-by-step methodology for safely using this compound in a laboratory setting.
Preparation and Handling Protocol
Causality : The primary goal of this workflow is to prevent contact with the chemical and to strictly exclude moisture to prevent the formation of corrosive byproducts.[6]
-
Work Area Preparation :
-
All manipulations must be performed within a certified chemical fume hood to contain any dust or vapors.[10]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[10][13]
-
Clear the fume hood of all unnecessary equipment and moisture sources.
-
Have spill cleanup materials readily available (see Section 4).
-
-
Donning PPE :
-
Put on all required PPE as detailed in the table above before handling the primary container.
-
-
Handling the Reagent :
-
Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for reactions sensitive to moisture.[6]
-
If handling the solid, carefully weigh the required amount in the fume hood. Avoid creating dust.
-
Keep the container tightly closed when not in use to minimize contact with atmospheric moisture.[3][15][16]
-
Use clean, dry glassware and spatulas.
-
-
Reaction Quenching :
-
Be aware that quenching a reaction containing residual sulfonyl chloride with water or alcohol will be exothermic.
-
The quenching agent should be added slowly and with adequate cooling to control the reaction rate.
-
Caption: Workflow for handling this compound.
Emergency Procedures: Plan for the Unexpected
A. Spill Response
-
Evacuate : Immediately alert others and evacuate the immediate area of the spill.[13]
-
Assess : From a safe distance, assess the size of the spill. If it is large or you are not trained to handle it, call for emergency assistance.[17]
-
Contain (for small, manageable spills only) :
-
Ensure you are wearing full PPE, including respiratory protection if necessary.
-
DO NOT USE WATER or combustible materials like paper towels.[5][13]
-
Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[5][13]
-
Carefully sweep the absorbed material into a sealable, labeled container for hazardous waste disposal.[5][15]
-
Ventilate the area thoroughly after cleanup is complete.[13]
-
B. First Aid Measures
Immediate action is critical. First aiders must protect themselves from exposure.[7]
-
Skin Contact : Immediately remove all contaminated clothing.[13] Flush the affected skin with copious amounts of water for at least 15-20 minutes, followed by washing with soap and water.[5][13] Seek immediate medical attention.[5][13]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[5][13] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[5][13]
-
Inhalation : Move the person to fresh air.[5][15] If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[3][15] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. Ingestion can cause severe damage and perforation of the digestive tract.[1][18]
Waste Disposal Plan
All waste containing this compound or its byproducts must be treated as hazardous waste.[10][13]
-
Solid Waste : Contaminated absorbents from spills, gloves, and other disposable materials should be placed in a clearly labeled, sealed container.[10]
-
Liquid Waste : Unused reagent or reaction mixtures should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other waste streams.[2]
-
Decontamination : Glassware should be carefully rinsed with an appropriate organic solvent in the fume hood, and the rinsate collected as hazardous waste. A subsequent wash with a basic solution (e.g., sodium bicarbonate) can then be used to neutralize any remaining acidic residue before final cleaning.
-
Disposal : All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[3][10][13]
By adhering to these detailed protocols, you can safely and effectively utilize this compound in your research, ensuring a secure environment for yourself and your colleagues.
References
-
New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. NJ.gov. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. NJ.gov. [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC. [Link]
-
Trimaco. (2023). Essential Chemical PPE. [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [Link]
-
University of Windsor. (2013). SOP 0079 - Thionyl Chloride. [Link]
-
EPS. (n.d.). A Practical Guide to MSL: Handling and Storing Sensitive Components. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. nbinno.com [nbinno.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pppmag.com [pppmag.com]
- 9. trimaco.com [trimaco.com]
- 10. drexel.edu [drexel.edu]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. nj.gov [nj.gov]
- 14. gerpac.eu [gerpac.eu]
- 15. fishersci.com [fishersci.com]
- 16. electroniccomponent.com [electroniccomponent.com]
- 17. chemkleancorp.com [chemkleancorp.com]
- 18. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
